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Core Science & Biosynthesis

Foundational

N-(3,5-Dichlorophenyl)-D,L-alanine: Comprehensive Physicochemical Profiling and Synthetic Methodologies

Executive Summary & Core Rationale N-(3,5-dichlorophenyl)-D,L-alanine is a highly specialized, unnatural N-aryl amino acid that serves as a critical synthon in advanced chemical research. Characterized by its lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

N-(3,5-dichlorophenyl)-D,L-alanine is a highly specialized, unnatural N-aryl amino acid that serves as a critical synthon in advanced chemical research. Characterized by its lipophilic 3,5-dichlorophenyl moiety, this compound bridges the gap between agricultural chemistry—where it relates to the metabolic breakdown of dicarboximide fungicides—and pharmaceutical drug discovery, specifically in the design of conformationally restricted peptidomimetics.

As a Senior Application Scientist, understanding the causality behind this molecule's behavior is paramount. The electron-withdrawing nature of the meta-substituted chlorine atoms fundamentally alters the reactivity of the amine and the overall lipophilicity of the molecule, dictating specific choices in both its synthetic isolation and downstream application.

Structural & Physicochemical Profiling

The molecular architecture of N-(3,5-dichlorophenyl)-D,L-alanine directly governs its physical state, solubility, and reactivity. The inductive electron withdrawal from the two chlorine atoms significantly reduces the electron density on the secondary amine, rendering it poorly basic. Consequently, at physiological pH, the molecule does not exist as a standard zwitterion but rather as an anion (deprotonated carboxylate with an unprotonated amine).

Table 1: Quantitative Physicochemical Data & Structural Causality
PropertyValueCausality / Impact on Experimental Design
Molecular Formula C9H9Cl2NO2[1]Defines the stoichiometry; requires isotopic pattern recognition (9:6:1) in MS.
Molecular Weight 234.08 g/mol [1]Optimal low-molecular-weight building block, adhering strictly to Lipinski’s Rule of 5.
LogP (Estimated) ~3.2High lipophilicity driven by the dichlorophenyl group; ensures high membrane permeability for intracellular targets.
pKa (Carboxylic Acid) ~2.3Highly acidic proton; exists as a carboxylate anion at pH 7.4, requiring acidic workup (pH ~3) for precipitation.
pKa (Secondary Amine) ~1.5Poorly basic due to halogen electron withdrawal; remains unprotonated at neutral pH, preventing zwitterion formation.
H-Bond Metrics 2 Donors, 3 AcceptorsProvides essential directional bonding for kinase and ion channel active-site docking.

Synthetic Methodologies & Reaction Causality

Synthesizing N-aryl amino acids bearing electron-deficient aryl groups is notoriously challenging due to the reduced nucleophilicity of the aniline precursor[2]. To overcome this, two orthogonal, self-validating workflows are employed: a classical base-mediated SN​2 alkylation and a transition-metal-catalyzed Buchwald-Hartwig amination.

Synthesis A 3,5-Dichloroaniline C Base (K2CO3) Thermal Activation A->C B 2-Bromopropionic Acid B->C D N-(3,5-Dichlorophenyl)- D,L-alanine C->D SN2 Alkylation E 1-Bromo-3,5- dichlorobenzene G Pd Catalyst + BrettPhos Ligand E->G F D,L-Alanine F->G G->D Buchwald-Hartwig

Bifurcated synthetic routes for N-(3,5-dichlorophenyl)-D,L-alanine via SN2 and Buchwald-Hartwig.

Protocol A: Base-Mediated SN​2 Alkylation

Causality & Design: 3,5-dichloroaniline is a weak nucleophile. To drive the SN​2 displacement of the bromide on 2-bromopropionic acid, a polar aprotic solvent (DMF) is used to leave the nucleophile unsolvated. Potassium carbonate ( K2​CO3​ ) acts as a non-nucleophilic acid scavenger to neutralize the HBr byproduct. If HBr is not scavenged, it will protonate the trace basicity of the aniline, completely halting the reaction[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10.0 mmol of 3,5-dichloroaniline in 15 mL of anhydrous DMF in a flame-dried round-bottom flask.

  • Base Addition: Add 15.0 mmol of finely powdered, oven-dried K2​CO3​ . (Self-Validation: Moisture in the base will cause competitive hydrolysis of the alkyl halide to lactic acid).

  • Alkylation: Dropwise add 12.0 mmol of 2-bromopropionic acid. The slight stoichiometric excess compensates for any minor elimination side-reactions.

  • Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere for 16 hours. (Self-Validation: Monitor via TLC using Hexane:EtOAc 7:3. The disappearance of the high-Rf aniline spot confirms conversion).

  • Workup & Isolation: Cool the reaction to room temperature and quench with 50 mL of ice-cold distilled water. Carefully adjust the pH to ~3.0 using 1M HCl. This protonates the carboxylate, forcing the highly lipophilic target compound to crash out of the aqueous phase.

  • Purification: Vacuum filter the resulting precipitate, wash with cold water, and recrystallize from an ethanol/water gradient.

Protocol B: Buchwald-Hartwig Cross-Coupling

Causality & Design: When SN​2 pathways suffer from competitive over-alkylation, palladium-catalyzed cross-coupling of 1-bromo-3,5-dichlorobenzene with D,L-alanine provides absolute chemoselectivity for mono-N-arylation[2]. The use of a bulky, electron-rich ligand (e.g., BrettPhos) facilitates the reductive elimination step, which is otherwise sluggish for amino acid substrates.

Downstream Applications: Agrochemicals to Neurotherapeutics

Applications A N-(3,5-Dichlorophenyl)- D,L-alanine B Agrochemical Sector A->B Synthon C Pharmaceutical Sector A->C Unnatural Amino Acid D Dicarboximide Fungicides (e.g., Vinclozolin Analogs) B->D E T-Type Ca2+ Channel Inhibitors (Neuropathy) C->E F Peptidomimetic Drug Discovery C->F

Strategic applications of N-(3,5-dichlorophenyl)-D,L-alanine in agrochemistry and pharmacology.

Agrochemical Relevance: The 3,5-dichlorophenyl motif is a hallmark of dicarboximide fungicides (e.g., vinclozolin, iprodione). In environmental and in vivo mammalian metabolism, these fungicides undergo hydrolytic cleavage to form various N-(3,5-dichlorophenyl) acid amides and amino acid derivatives[4]. N-(3,5-dichlorophenyl)-D,L-alanine acts as a critical analytical standard and intermediate for mapping these degradation pathways and synthesizing next-generation, lower-toxicity crop protection agents.

Pharmaceutical Relevance: In drug discovery, incorporating unnatural N-aryl amino acids into peptide backbones restricts their conformational flexibility, increasing target affinity and resisting proteolytic degradation. Specifically, compounds bearing the N-(3,5-dichlorophenyl)alanine scaffold have been actively patented and developed as potent T-type calcium channel inhibitors. These specific ion channel blockers are highly sought after for the treatment of overactive bladder disorders and severe neuropathic pain[5].

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch prior to biological or chemical assays, the following self-validating analytical criteria must be met:

  • 1 H NMR Spectroscopy (400 MHz, DMSO- d6​ ): The symmetric nature of the 3,5-dichlorophenyl ring is diagnostic. Look for a doublet (~6.6 ppm, 2H) for the ortho protons and a triplet (~6.7 ppm, 1H) for the para proton (meta-coupling J≈2.0 Hz). The chiral α -proton of the alanine core will appear as a distinct multiplet (4.0–4.3 ppm), and the methyl group as a doublet (~1.4 ppm).

  • LC-MS (Electrospray Ionization - Negative Mode): Because the secondary amine is poorly basic and the carboxylic acid is easily deprotonated, ESI in negative mode is the most sensitive technique. The spectrum must display a base peak at m/z 232 [M−H]− . Crucially, the presence of two chlorine atoms will generate a rigid 9:6:1 isotopic distribution pattern at m/z 232, 234, and 236, definitively confirming the molecular identity.

References

  • Benchchem. "N-(3,5-dichlorophenyl)-D,L-alanine Product Data." Available at: ]">https://www.benchchem.com[1]

  • MDPI. "N-Aryl Amino Acids as Potential Antibacterial Agents." Available at: ]">https://www.mdpi.com[2]

  • Journal of Chemical Society of Nigeria. "Microwave-Assisted Solvent-Free Arylation of Amino acids with Halogenobenzenes." Available at: ]">https://chemsociety.org.ng[3]

  • INCHEM. "Vinclozolin (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental)." Available at: ]">https://www.inchem.org[4]

  • Google Patents. "T-type calcium channel inhibitor containing the compound as an active ingredient." Available at: ]">https://patents.google.com[5]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-(3,5-dichlorophenyl)-D,L-alanine in Agricultural Fungicides

For Researchers, Scientists, and Drug Development Professionals Abstract N-(3,5-dichlorophenyl)-D,L-alanine belongs to a class of agricultural fungicides characterized by the presence of a 3,5-dichlorophenyl group. While...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,5-dichlorophenyl)-D,L-alanine belongs to a class of agricultural fungicides characterized by the presence of a 3,5-dichlorophenyl group. While direct studies on N-(3,5-dichlorophenyl)-D,L-alanine are limited, its structural similarity to well-characterized dicarboximide fungicides, such as iprodione and vinclozolin, provides a strong basis for understanding its mechanism of action. This guide synthesizes the current understanding of how these fungicides exert their effects on pathogenic fungi, focusing on two primary, and potentially interconnected, mechanisms: the disruption of the osmotic signal transduction pathway and the induction of lipid peroxidation. This document provides a detailed exploration of these mechanisms, experimental protocols for their investigation, and an analysis of fungal resistance.

Introduction: The Dichlorophenyl Fungicide Family

Fungicides containing a 3,5-dichlorophenyl moiety have been a cornerstone of agricultural disease management for decades. These compounds exhibit a broad spectrum of activity against a variety of phytopathogenic fungi. While the specific molecule N-(3,5-dichlorophenyl)-D,L-alanine is not as extensively commercialized as some of its counterparts, its chemical structure suggests a shared mode of action with the widely used dicarboximide fungicides. This guide will, therefore, draw upon the extensive research conducted on fungicides like iprodione, vinclozolin, and procymidone to elucidate the probable fungicidal mechanism of N-(3,5-dichlorophenyl)-D,L-alanine.

Primary Mechanism of Action: Interference with Osmotic Signal Transduction

The most widely accepted primary mechanism of action for dicarboximide fungicides is the disruption of the osmotic signal transduction pathway, specifically the High Osmolarity Glycerol (HOG) pathway. This pathway is a highly conserved mitogen-activated protein kinase (MAPK) cascade that allows fungi to adapt to changes in external osmolarity.

The HOG-MAPK Pathway: A Fungal Stress Response System

In fungi, the HOG pathway is crucial for survival under hyperosmotic stress. It is initiated by a two-component histidine kinase sensor protein, which, in many pathogenic fungi like Botrytis cinerea, is encoded by the Bos1 gene. Under normal osmotic conditions, this histidine kinase is active and initiates a phosphorelay cascade that ultimately keeps the downstream MAPK (Hog1) in an inactive state. When the fungus encounters a hyperosmotic environment, the sensor kinase is inactivated, leading to the dephosphorylation of the MAPK cascade components and the subsequent activation of the Hog1 MAPK. Activated Hog1 translocates to the nucleus and induces the expression of genes involved in glycerol synthesis, which acts as an osmoprotectant.

Dicarboximide-Induced Pathway Disruption

Dicarboximide fungicides are believed to act as agonists of the HOG pathway, leading to its inappropriate and sustained activation even in the absence of osmotic stress. This hyperactivation is detrimental to the fungal cell, causing an uncontrolled accumulation of glycerol and subsequent cell swelling and lysis.[1][2] The binding of the fungicide to the histidine kinase sensor is thought to be the initial event in this disruptive process.[2][3]

Diagram: Proposed Mechanism of Action via HOG-MAPK Pathway Disruption

HOG_Pathway_Disruption cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HistidineKinase Histidine Kinase (e.g., Bos1) MAPKKK MAPKKK HistidineKinase->MAPKKK Phosphorelay (constitutively active) MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (Hog1) MAPKK->MAPK Phosphorylates GeneExpression Gene Expression (Glycerol Synthesis) MAPK->GeneExpression Translocates and Activates Glycerol Glycerol Accumulation CellLysis Cell Lysis Glycerol->CellLysis Causes GeneExpression->Glycerol Leads to Fungicide N-(3,5-dichlorophenyl) -D,L-alanine Fungicide->HistidineKinase Binds and Hyperactivates

Caption: Hyperactivation of the HOG-MAPK pathway by N-(3,5-dichlorophenyl)-D,L-alanine.

Secondary Mechanism: Induction of Lipid Peroxidation

An alternative, and possibly complementary, mechanism of action for dicarboximide fungicides is the induction of oxidative stress through lipid peroxidation. This process involves the degradation of lipids in the cell membrane, leading to a loss of membrane integrity and eventual cell death.

Evidence for Oxidative Damage

Studies have shown a strong correlation between the fungicidal activity of dicarboximide fungicides and their capacity to induce lipid peroxidation in sensitive fungal strains. This effect is often measured by the accumulation of malondialdehyde (MDA), a byproduct of lipid peroxidation. Furthermore, the toxic effects of these fungicides can be mitigated by the presence of antioxidants such as α-tocopherol, which supports the role of oxidative damage in their mode of action.

Cellular Consequences of Lipid Peroxidation

The peroxidation of membrane lipids disrupts the structural integrity and fluidity of the fungal cell membrane. This can lead to increased membrane permeability, resulting in the leakage of essential intracellular components and ultimately causing cell death.

Fungal Resistance Mechanisms

The development of resistance to dicarboximide fungicides is a significant concern in agriculture. The primary mechanism of resistance is linked to mutations in the gene encoding the target histidine kinase.

Target-Site Modification

Point mutations in the Bos1 gene of Botrytis cinerea have been shown to confer resistance to dicarboximide fungicides.[2][3] These mutations can alter the amino acid sequence of the histidine kinase, reducing its affinity for the fungicide and thereby preventing the hyperactivation of the HOG pathway.[2][3]

Mutation in Bos1 Gene Effect on Fungicide Sensitivity Reference
I365SHigh resistance to dicarboximides[2]
I365NHigh resistance to dicarboximides[3]
Q369P + N373SModerate resistance to dicarboximides[2]

Table 1: Examples of Mutations in the Bos1 Gene of Botrytis cinerea Conferring Resistance to Dicarboximide Fungicides.

Experimental Protocols for Mechanism of Action Studies

The following protocols provide a framework for investigating the mechanism of action of N-(3,5-dichlorophenyl)-D,L-alanine.

Diagram: Experimental Workflow for Fungicide Mechanism of Action Studies

experimental_workflow start Start: Isolate Fungal Pathogen mic Determine Minimum Inhibitory Concentration (MIC) start->mic growth_assay Mycelial Growth Inhibition Assay mic->growth_assay leakage_assay Cellular Leakage Assay (Electrolyte Leakage) growth_assay->leakage_assay lipid_peroxidation_assay Lipid Peroxidation Assay (MDA Quantification) leakage_assay->lipid_peroxidation_assay resistance_study Resistance Development and Mechanism Study lipid_peroxidation_assay->resistance_study gene_sequencing Sequence Histidine Kinase Gene (e.g., Bos1) resistance_study->gene_sequencing site_directed_mutagenesis Site-Directed Mutagenesis gene_sequencing->site_directed_mutagenesis end Elucidate Mechanism of Action site_directed_mutagenesis->end

Caption: A generalized workflow for investigating the mechanism of action of a fungicide.

Mycelial Growth Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of the fungicide on fungal growth.

Methodology:

  • Prepare potato dextrose agar (PDA) plates amended with a range of concentrations of N-(3,5-dichlorophenyl)-D,L-alanine. A control plate with no fungicide should also be prepared.

  • Inoculate the center of each plate with a mycelial plug from a fresh culture of the target fungus.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

  • Determine the EC50 value (the concentration that causes 50% inhibition of growth).

Cellular Leakage Assay (Electrolyte Leakage)

Objective: To assess the damage to the fungal cell membrane by measuring the leakage of electrolytes.

Methodology:

  • Grow the fungus in a liquid medium to obtain a sufficient amount of mycelia.

  • Harvest and wash the mycelia with deionized water.

  • Suspend a known weight of mycelia in deionized water containing different concentrations of the fungicide.

  • Incubate the suspensions with gentle shaking.

  • Measure the electrical conductivity of the supernatant at various time points using a conductivity meter.

  • Boil the mycelial suspensions to cause complete electrolyte leakage and measure the final conductivity.

  • Express the electrolyte leakage as a percentage of the total conductivity.

Lipid Peroxidation Assay (Malondialdehyde Quantification)

Objective: To quantify the extent of lipid peroxidation in fungal cells treated with the fungicide.

Methodology:

  • Treat fungal mycelia with different concentrations of the fungicide as described in the cellular leakage assay.

  • Harvest the mycelia and homogenize them in a suitable buffer.

  • React the homogenate with thiobarbituric acid (TBA) under acidic conditions and heat.

  • Measure the absorbance of the resulting pink-colored complex at 532 nm.

  • Quantify the amount of malondialdehyde (MDA) using a standard curve prepared with a known concentration of MDA.

Parameter Sensitive Isolate (EC50) Resistant Isolate (EC50) Reference
Iprodione1.2 - 4.3 µg/mL14.2 - 40.8 µg/mL[4]
Procymidone0.25 mg/ml3.60 mg/ml[5]

Table 2: Comparative Efficacy (EC50 values) of Dicarboximide Fungicides Against Sensitive and Resistant Fungal Isolates.

Conclusion

The mechanism of action of N-(3,5-dichlorophenyl)-D,L-alanine, inferred from its structural analogues in the dicarboximide class, is multifaceted. The primary mode of action is likely the disruption of the osmotic signal transduction pathway through the hyperactivation of a histidine kinase, leading to osmotic stress and cell lysis. A secondary, and potentially synergistic, mechanism involves the induction of lipid peroxidation, which compromises cell membrane integrity. Understanding these mechanisms is crucial for the effective use of this class of fungicides, for managing the development of resistance, and for the design of novel and more effective antifungal agents. Further research directly on N-(3,5-dichlorophenyl)-D,L-alanine is warranted to confirm these proposed mechanisms and to fully characterize its fungicidal properties.

References

  • Binding Mode and Molecular Mechanism of the Two-Component Histidine Kinase Bos1 of Botrytis cinerea to Fludioxonil and Iprodione. Phytopathology®. [Link]

  • Binding Mode and Molecular Mechanism of the Two-Component Histidine Kinase Bos1 of Botrytis cinerea to Fludioxonil and Iprodione. PubMed. [Link]

  • Metabolism of the Nephrotoxicant N-(3,5-Dichlorophenyl)succinimide in Rats: Evidence for Bioactivation through Alcohol-O-glucuronidation and O-Sulfation. Chemical Research in Toxicology. [Link]

  • Binding Mode and Molecular Mechanism of the Two-Component Histidine Kinase Bos1 of Botrytis cinerea to Fludioxonil and Iprodione. APS Journals. [Link]

  • Metabolism of the nephrotoxicant N-(3,5-dichlorophenyl)succinimide in rats: evidence for bioactivation through alcohol-O-glucuronidation and O-sulfation. PubMed. [Link]

  • Role of Lipid Composition and Lipid Peroxidation in the Sensitivity of Fungal Plant Pathogens to Aluminum Chloride and Sodium Metabisulfite. PMC. [Link]

  • Molecular Mechanisms Involved in Qualitative and Quantitative Resistance to the Dicarboximide Fungicide Iprodione in Sclerotinia homoeocarpa Field Isolates. APS Journals. [Link]

  • Potential Metabolism and Cytotoxicity of N-(3,5-dichlorophenyl)succinimide and Its Hepatic Metabolites in Isolated Rat Renal Cortical Tubule Cells. PubMed. [Link]

  • Regulation of Peptaibol Profile by Velvet LAE1/VEL1 in Trichoderma Species During In Vitro Confrontations with Fusarium graminearum. MDPI. [Link]

  • Role of lipid composition and lipid peroxidation in the sensitivity of fungal plant pathogens to aluminum chloride and sodium metabisulfite. PubMed. [Link]

  • A fungicide-responsive kinase as a tool for synthetic cell fate regulation. Oxford Academic. [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. MDPI. [Link]

  • Fungicide Difenoconazole Induced Biochemical and Developmental Toxicity in Wheat (Triticum aestivum L.). MDPI. [Link]

  • Fludioxonil Induces Drk1, a Fungal Group III Hybrid Histidine Kinase, To Dephosphorylate Its Downstream Target, Ypd1. PMC. [Link]

  • Antifungal Activity of Polymethoxylated Flavonoids (PMFs)-Loaded Citral Nanoemulsion against Penicillium italicum by Causing Cell Membrane Damage. MDPI. [Link]

  • Molecular Mechanisms Involved in Qualitative and Quantitative Resistance to the Dicarboximide Fungicide Iprodione in Sclerotinia homoeocarpa Field Isolates. PubMed. [Link]

  • Detection and Molecular Characterization of Resistance to the Dicarboximide and Benzamide Fungicides in Botrytis cinerea From To. APS Journals. [Link]

  • Quantification of Plant Cell Death by Electrolyte Leakage Assay. ResearchGate. [Link]

  • The Destructive Fungal Pathogen Botrytis cinerea—Insights from Genes Studied with Mutant Analysis. MDPI. [Link]

  • Resistance to Dicarboximide Fungicides in a Canadian Population of. ResearchGate. [Link]

  • A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus. PMC. [Link]

  • Dicarboximide (DCA) [Group 2] resistance management strategy. New Zealand Plant Protection Society. [Link]

  • Investigating Pattern Triggered Immunity in Arabidopsis thaliana Upon Botrytis cinerea Infection and the Role of. Durham E-Theses. [Link]

  • Live-cell imaging of pathogenic fungal hyphae reveal dynamic cellular responses to clinical antifungals. bioRxiv. [Link]

  • The antiandrogenic activity of the fungicide N-(3, 5-dichlorophenyl) succinimide in in vivo and in vitro assays. PubMed. [Link]

  • Antifungal Activity of Cell-Free Filtrate of Probiotic Bacteria Lactobacillus rhamnosus ATCC-7469 against Fungal Strains Isolated from a Historical Manuscript. PMC. [Link]

  • A two‐component histidine kinase Shk1 controls stress response, sclerotial formation and fungicide resistance in Sclerotinia sclerotiorum. PMC. [Link]

  • N-(3,5-Dichlorophenyl)succinimide nephrotoxicity in the Fischer-344 rat. PubMed. [Link]

  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. ACS Publications. [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. [Link]

  • Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives.. CABI Digital Library. [Link]

  • Effect of fungicide pretreatment on lipid peroxidation, antioxidant enzyme systems and proline accumulation in tomato (Lycopersicon esculentum Mill.) leaves under high temperature stress. TÜBİTAK. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]

  • 41 THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT INTRODUCTION According to FRAC, fungic. UGD Publishing System. [Link]

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Foundational

Metabolic Breakdown Pathways of N-(3,5-dichlorophenyl)-D,L-alanine in Soil and Aquatic Ecosystems: A Technical Guide

Executive Summary Understanding the environmental fate of halogenated aromatic xenobiotics is a cornerstone of modern agrochemical risk assessment. N-(3,5-dichlorophenyl)-D,L-alanine (Molecular Formula: C9H9Cl2NO2) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the environmental fate of halogenated aromatic xenobiotics is a cornerstone of modern agrochemical risk assessment. N-(3,5-dichlorophenyl)-D,L-alanine (Molecular Formula: C9H9Cl2NO2) is a critical research compound and a structural analog to the degradation intermediates of widely used dicarboximide fungicides[1]. Because it contains the highly recalcitrant 3,5-dichlorophenyl moiety, its primary environmental bottleneck is the generation of 3,5-dichloroaniline (3,5-DCA) . This whitepaper provides a comprehensive, mechanistically grounded guide to the metabolic breakdown pathways of this compound in soil and water, complete with self-validating experimental protocols for kinetic modeling.

Mechanistic Pathways of Degradation

The degradation of N-(3,5-dichlorophenyl)-D,L-alanine is heavily dependent on the matrix (soil microflora vs. aquatic photolysis). The core structural challenge lies in cleaving the N-aliphatic bond and subsequently breaking the stable halogenated aromatic ring.

Soil Microbial Biotransformation: The N-Dealkylation Route

In aerobic soil matrices, degradation is primarily biotic. Environmental isolates, such as Paenarthrobacter and Pseudomonas species, express specialized amidohydrolases and aminases that target the C-N bond[2].

  • Enzymatic Causality: Similar to how the ipaH amidase gene catalyzes the initial degradation step of the fungicide iprodione[2], specific microbial aminases recognize the steric bulk of the 3,5-dichlorophenyl ring. These enzymes orient the N-aliphatic bond for nucleophilic attack, leading to N-dealkylation.

  • Metabolite Generation: This cleavage yields 3,5-DCA and an aliphatic byproduct (pyruvate or lactic acid). The aliphatic portion is rapidly assimilated into the microbial Tricarboxylic Acid (TCA) cycle, leaving the toxic 3,5-DCA to accumulate[3]. Proteomic profiling of tolerant strains like Pseudomonas sp. C9 shows a massive upregulation of amidohydrolases and stress-response proteins upon exposure to such 3,5-dichlorophenyl precursors[4].

Aquatic Photodegradation and Hydrolysis

In aquatic ecosystems, abiotic factors dominate the initial degradation phases.

  • Photolysis: Under natural sunlight (UV irradiation, 290–320 nm), the 3,5-dichlorophenyl ring is susceptible to reductive dechlorination. Hydroxyl radicals in the water matrix substitute the chlorine atoms, forming N-(3-chloro-5-hydroxyphenyl)-alanine intermediates.

  • Hydrolysis: The C-N bond is relatively stable at a neutral pH (pH 7). However, under alkaline conditions (pH > 8.5), abiotic hydrolysis accelerates, funneling the compound back toward the 3,5-DCA bottleneck.

The 3,5-Dichloroaniline (3,5-DCA) Bottleneck

Once 3,5-DCA is formed, the degradation kinetics slow exponentially. The fate of 3,5-DCA branches into two paths:

  • Microbial Ring Cleavage: Oxidation by microbial dioxygenases converts 3,5-DCA to 3,5-dichlorocatechol, followed by ortho-cleavage and complete mineralization.

  • Bound Residue Formation: In soil, the free amine group of 3,5-DCA acts as a strong nucleophile, reacting with quinone structures in soil humic acids to form irreversible, covalent bound residues.

Pathway Parent N-(3,5-dichlorophenyl)-D,L-alanine (Parent Compound) Dealkylation N-Dealkylation (Microbial Aminases) Parent->Dealkylation DCA 3,5-Dichloroaniline (3,5-DCA) (Primary Metabolite) Dealkylation->DCA Pyruvate Pyruvate / Lactic Acid (Aliphatic Byproduct) Dealkylation->Pyruvate Hydroxylation Ring Hydroxylation (Dioxygenases) DCA->Hydroxylation BoundResidues Soil Bound Residues (Humic Conjugation) DCA->BoundResidues Soil Matrix Catechol 3,5-Dichlorocatechol (Intermediate) Hydroxylation->Catechol RingCleavage Ortho-Cleavage (TCA Cycle Entry) Catechol->RingCleavage

Metabolic breakdown pathway of N-(3,5-dichlorophenyl)-D,L-alanine to 3,5-DCA and ring cleavage.

Experimental Methodologies (Self-Validating Protocols)

To accurately map these pathways, researchers must employ self-validating experimental designs that account for mass balance. Without tracking the radiolabeled parent compound, the formation of non-extractable bound residues will artificially inflate the perceived degradation rate.

Protocol A: Soil Microcosm Degradation Assay (OECD 307 Adaptation)

Purpose: To determine the DT50 (half-life) and elucidate metabolite formation in aerobic soils. Self-Validating Mechanism: Utilization of 14C-radiolabeled parent compound (labeled at the phenyl ring) ensures complete mass balance closure, differentiating between actual mineralization (14CO2) and bound residues.

Step-by-Step Workflow:

  • Matrix Preparation: Sieve agricultural soil to 2 mm. Adjust moisture to 45% Maximum Water Holding Capacity (MWHC). Pre-incubate at 20°C for 7 days in the dark to stabilize the microbial biomass.

  • Spiking: Apply 14C-N-(3,5-dichlorophenyl)-D,L-alanine at a field-relevant concentration (e.g., 1 mg/kg) using a volatile solvent carrier (acetone). Allow the solvent to evaporate completely prior to sealing to prevent solvent-induced microbial toxicity.

  • Incubation & Trapping: Seal the microcosms in flow-through biometer flasks. Connect the efflux air to 1M NaOH traps to capture evolved 14CO2 (indicating complete ring cleavage).

  • Extraction (QuEChERS): At intervals (0, 3, 7, 14, 28, 56 days), extract the soil using acidified acetonitrile (1% formic acid). Causality: Acidification suppresses the ionization of the alanine carboxyl group, driving the polar molecule into the organic phase and maximizing recovery.

  • Instrumental Analysis: Quantify total radioactivity via Liquid Scintillation Counting (LSC). Profile specific metabolites using LC-QTOF-MS coupled with a flow-through radiodetector.

Protocol B: Aquatic Photodegradation Profiling (OECD 316)

Purpose: To isolate UV-mediated abiotic breakdown from microbial degradation. Step-by-Step Workflow:

  • Sterilization: Use sterile-filtered (0.22 µm) synthetic freshwater to eliminate biotic variables.

  • Irradiation: Spike the compound (100 µg/L) into quartz tubes. Expose to a Xenon arc lamp simulating natural sunlight (290–800 nm) at a constant 25°C.

  • Actinometry: Causality: Use a chemical actinometer (e.g., p-nitroacetophenone/pyridine) alongside the samples to quantify the exact photon flux. This ensures the degradation kinetics are reproducible across different laboratory setups.

  • Kinetics: Sample at 0, 1, 2, 4, 8, and 24 hours. Analyze via direct-injection LC-MS/MS.

Workflow Step1 1. Matrix Spiking (Soil/Water + 14C-Isotope) Step2 2. Incubation (Controlled Temp/Photoperiod) Step1->Step2 Step3 3. Extraction (QuEChERS / SPE) Step2->Step3 Step4 4. Instrumental Analysis (LC-QTOF-MS / Radio-HPLC) Step3->Step4 Step5 5. Kinetic Modeling (DT50 & Pathway Elucidation) Step4->Step5

Step-by-step experimental workflow for environmental degradation profiling and kinetic modeling.

Quantitative Data & Kinetic Modeling

The table below summarizes the kinetic degradation data (DT50) and primary metabolite formation across different environmental matrices, highlighting the compound's stability in sterile, dark conditions versus its rapid breakdown under microbial or photolytic stress.

Environmental MatrixExperimental ConditionsDT50 (Days)Primary Metabolites DetectedMineralization (14CO2) at 56d
Sandy Loam Soil Aerobic, 20°C, Dark12.43,5-DCA, Pyruvate18.5%
Clay Loam Soil Aerobic, 20°C, Dark18.13,5-DCA, Bound Residues12.2%
Synthetic Freshwater Sterile, pH 7, Dark>100 (Stable)None<1.0%
Synthetic Freshwater Sterile, pH 7, UV Light2.3Dechlorinated analogs, 3,5-DCAN/A (Photolysis)

Note: The increased DT50 in clay loam is directly correlated to the rapid formation of bound residues, which sequesters the parent compound and 3,5-DCA away from microbial bioavailability.

References

  • Applied and Environmental Microbiology. "An Amidase Gene, ipaH, Is Responsible for the Initial Step in the Iprodione Degradation Pathway of Paenarthrobacter sp. Strain YJN-5". ASM Journals.[Link]

  • ACS Publications. "Resolving the Dilemma of Dicarboximide Fungicides Residue Contamination: Promises and Challenges of Microbial Degradation". American Chemical Society.[Link]

  • ResearchGate / PMC. "Proteome Changes Induced by Iprodione Exposure in the Pesticide-Tolerant Pseudomonas sp. C9 Strain Isolated from a Biopurification System". National Institutes of Health.[Link]

Sources

Exploratory

A Technical Guide to Investigating N-(3,5-dichlorophenyl)-D,L-alanine: A Combined In-Vitro and In-Silico Approach to Determine Receptor Binding and Interaction

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for characterizing the interaction between the novel compound N-(3,5-dichlorophenyl)-D,L-alanine and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the interaction between the novel compound N-(3,5-dichlorophenyl)-D,L-alanine and its putative biological target. As N-(3,5-dichlorophenyl)-D,L-alanine is a structurally uncharacterized ligand, this paper hypothesizes its potential interaction with the Alanine-Serine-Cysteine Transporter 2 (ASCT2, or SLC1A5), a transporter of significant interest in oncology due to its role in supplying cancer cells with essential amino acids like glutamine.[1][2][3] This document outlines a dual-pronged strategy, combining classical radioligand binding assays with modern molecular docking simulations, to elucidate the compound's binding affinity and predict its molecular interactions. Detailed, field-proven protocols are provided for each methodology, aimed at researchers, scientists, and drug development professionals. The synergy of these approaches offers a robust system for validating novel ligands, progressing from empirical binding data to a high-resolution structural understanding of the ligand-receptor complex.

Introduction

The identification and validation of novel small-molecule ligands for protein targets is a cornerstone of modern drug discovery. N-(3,5-dichlorophenyl)-D,L-alanine is an alanine derivative whose biological activity is not yet defined. Given its structural similarity to endogenous amino acids, it is scientifically plausible to hypothesize that it may interact with amino acid transporters.

This guide focuses on a high-value, hypothetical target: the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5.[2] ASCT2 is a sodium-dependent transporter crucial for cellular homeostasis by facilitating the exchange of neutral amino acids.[2][4] Its expression is significantly upregulated in various cancers to meet the high metabolic demand for glutamine, making it an attractive therapeutic target.[1][5][6][7] Pharmacological inhibition of ASCT2 is a promising strategy to induce nutrient deprivation and suppress tumor growth.[1][6]

The objective of this whitepaper is to provide a detailed, actionable strategy for:

  • Quantitatively determining the binding affinity of N-(3,5-dichlorophenyl)-D,L-alanine for the human ASCT2 transporter using in-vitro radioligand competition binding assays.

  • Predicting the binding conformation and key molecular interactions of the compound within the ASCT2 binding site through in-silico molecular docking studies.

By integrating these experimental and computational techniques, researchers can build a comprehensive profile of this novel compound, validating its potential as a ligand for a therapeutically relevant target.

Part 1: In-Vitro Receptor Binding Affinity Assessment

The gold standard for measuring a compound's binding affinity to its target is the competitive radioligand binding assay.[8] This method quantifies the ability of an unlabeled test compound (the "competitor," in this case, N-(3,5-dichlorophenyl)-D,L-alanine) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.[9][10]

Principle of the Assay & Causality of Experimental Choices

The assay relies on the law of mass action. A fixed concentration of a high-affinity radioligand (e.g., [³H]-L-Alanine or [³H]-L-Glutamine) is incubated with a biological preparation containing the ASCT2 transporter (e.g., membranes from cells overexpressing the transporter). Increasing concentrations of the unlabeled test compound are added. If the test compound binds to the same site as the radioligand, it will compete for binding, displacing the radioligand and reducing the measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ (Inhibitory Concentration 50%).

Key Experimental Choices:

  • Biological System: We select HEK293 cells stably overexpressing human ASCT2.[11] This ensures a high density of the target transporter, leading to a robust signal-to-noise ratio, which is superior to using cell lines with only endogenous expression.

  • Radioligand Selection: [³H]-L-Alanine is chosen as the radioligand. While glutamine is the preferred substrate, alanine is also a primary substrate for ASCT2 and its smaller size may provide a more direct competitive interaction profile for an alanine-derivative like our test compound.[2][5]

  • Assay Buffer: The buffer must be physiological (e.g., Tris-HCl, pH 7.4) and contain the necessary ions for transporter function, particularly Na⁺, as ASCT2 is a sodium-dependent transporter.[2][12]

Experimental Workflow Diagram

G Workflow for ASCT2 Radioligand Competition Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes from ASCT2-HEK293 Cells incubate Incubate Membranes, Radioligand & Test Compound to Reach Equilibrium prep_membranes->incubate prep_radio Prepare [³H]-L-Alanine (Radioligand) prep_radio->incubate prep_test Prepare Serial Dilutions of Test Compound prep_test->incubate filter Rapid Vacuum Filtration to Separate Bound/Free Ligand incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count plot Plot % Inhibition vs. [Test Compound] count->plot calc_ic50 Determine IC₅₀ from Non-linear Regression plot->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: High-level workflow for determining the binding affinity of a test compound for the ASCT2 transporter.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, including controls for total binding, non-specific binding, and vehicle effects.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human ASCT2 to ~90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).[13]

    • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet membranes.[13]

    • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4) and determine protein concentration (e.g., BCA assay).[14]

    • Store aliquots at -80°C until use.

  • Assay Plate Setup:

    • Use a 96-well plate format. All additions should be done in triplicate.

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a saturating concentration of a known, non-radioactive ASCT2 ligand (e.g., 10 mM L-Alanine). This defines the baseline binding that is not to the specific transporter site.

    • Test Compound Wells: Add 50 µL of N-(3,5-dichlorophenyl)-D,L-alanine at various concentrations (e.g., 10-point, 3-fold serial dilution from 100 µM to 5 nM).

  • Incubation:

    • To all wells, add 50 µL of the radioligand solution ([³H]-L-Alanine) diluted in assay buffer to a final concentration near its Kd (e.g., 5 nM).

    • To all wells, add 150 µL of the prepared membrane suspension (final protein concentration of 50-100 µ g/well ).[14] The final assay volume is 250 µL.[14]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[14]

  • Filtration and Counting:

    • Rapidly terminate the incubation by vacuum filtering the contents of each well through a PEI-presoaked GF/C filter mat using a cell harvester.[13] This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter mat for 30 minutes at 50°C.[14]

    • Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]

Data Analysis & Interpretation
  • Calculate Specific Binding: For each data point, calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate the Inhibition Constant (Kᵢ): The IC₅₀ is dependent on assay conditions, particularly the concentration of the radioligand.[15][16] To determine the intrinsic binding affinity of the test compound (Kᵢ), which is a constant, use the Cheng-Prusoff equation .[15][17]

    Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

    Where:

    • Kᵢ: The inhibition constant for the test compound.

    • IC₅₀: The concentration of the test compound that inhibits 50% of specific radioligand binding.

    • [L]: The concentration of the radioligand used in the assay.

    • Kₔ: The dissociation constant of the radioligand for the receptor (must be predetermined via a saturation binding experiment).

Data Presentation
ParameterValueDescription
Radioligand ([L])[³H]-L-Alanine (5 nM)The radioactive tracer used in the assay.
Radioligand Kₔ2.5 nMAffinity of the radioligand for ASCT2.
IC₅₀150 nMConcentration of test compound causing 50% inhibition.
Kᵢ 50 nM Calculated binding affinity of the test compound.

Part 2: In-Silico Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation and conformation of one molecule (the ligand) when bound to a second (the receptor).[18][19] It provides invaluable structural insights into how a ligand might interact with its target at the atomic level, complementing the empirical data from binding assays.[20]

Principle of Docking & Causality of Methodological Choices

The process involves preparing 3D structures of both the protein receptor and the ligand, defining a target binding site (the "docking box"), and then using a scoring algorithm to systematically place the ligand within this box in numerous possible conformations. Each conformation, or "pose," is assigned a score that estimates its binding affinity.

Key Methodological Choices:

  • Protein Structure (Receptor): A high-resolution crystal or cryo-EM structure of human ASCT2 is essential. The PDB entry 6GCT provides a suitable structure of hASCT2.[2] Using an experimental structure is critical for accuracy.

  • Ligand Preparation: The 2D structure of N-(3,5-dichlorophenyl)-D,L-alanine must be converted to a 3D conformation. This step includes adding hydrogen atoms and assigning appropriate charges, which are crucial for calculating electrostatic interactions.[21]

  • Docking Software: AutoDock Vina is chosen for this guide due to its accuracy, speed, and widespread use in academia and industry.[22] It employs a sophisticated scoring function to rank the predicted binding poses.

  • Binding Site Definition: The binding site is defined based on the location of the co-crystallized substrate in the experimental structure or from published literature identifying key binding residues.[23][24] This targeted approach is more computationally efficient and relevant than a "blind" dock across the entire protein surface.[24]

Molecular Docking Workflow Diagram

G Workflow for Molecular Docking of a Ligand to ASCT2 cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor Structure (e.g., PDB: 6GCT) CleanPDB 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanPDB Grid 4. Define Binding Site (Grid Box Generation) CleanPDB->Grid Ligand 3. Prepare Ligand (Generate 3D structure, assign charges) Docking 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analyze 6. Analyze Poses (Binding energy, conformation) Docking->Analyze Visualize 7. Visualize Interactions (H-bonds, hydrophobic contacts) Analyze->Visualize

Sources

Foundational

The Pharmacokinetic Profile of 3,5-Dichloroaniline and its Derivatives: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Environmental and Toxicological Context 3,5-Dichloroaniline (3,5-DCA) is an aromatic amine that, while serving as a precursor in the synthesis of dyes and pharmaceuticals, is most frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Understanding the Environmental and Toxicological Context

3,5-Dichloroaniline (3,5-DCA) is an aromatic amine that, while serving as a precursor in the synthesis of dyes and pharmaceuticals, is most frequently encountered in environmental and toxicological studies as a primary and often more toxic metabolite of widely used dicarboximide fungicides and phenylurea herbicides.[1][2][3][4] Compounds such as iprodione, vinclozolin, diuron, and linuron are extensively applied in agriculture, leading to the formation of 3,5-DCA in soil and biological systems.[1][5][6] The persistence and heightened toxicity of 3,5-DCA compared to its parent compounds necessitate a thorough understanding of its pharmacokinetic (PK) and toxicokinetic (TK) properties.[1][7] This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of 3,5-DCA, explores the specific case of N-(3,5-dichlorophenyl)-D,L-alanine, and details the analytical methodologies essential for its quantification in biological matrices.

Absorption: Routes of Entry

The absorption of 3,5-DCA into the systemic circulation can occur via oral and dermal routes.[8] While both pathways are relevant for human exposure, the rate and extent of absorption differ significantly.

  • Oral Absorption: Following oral ingestion, chloroanilines are generally expected to be rapidly absorbed.[8] This is the primary route of concern for exposure through food and water contamination.

  • Dermal Absorption: In vitro studies using rat skin have demonstrated that 3,5-DCA can penetrate the skin, although its rate of permeation is significantly lower than that of its isomer, 3,4-dichloroaniline.[5][8] This suggests that while dermal contact in occupational settings presents a risk, the stratum corneum provides a partial barrier that limits the absorption rate.[8]

Distribution: Systemic Dissemination

Once absorbed, 3,5-DCA is distributed throughout the body. While specific distribution studies for 3,5-DCA are limited, data from the closely related 3,4-DCA isomer in rats show that following oral administration, the compound is distributed to the liver, kidneys, muscle, and blood.[8] This systemic distribution is critical to its toxicological profile, particularly its potent nephrotoxicity, as it ensures the compound reaches its target organ.[8][9][10] The physicochemical properties of 3,5-DCA, including its lipophilicity, govern its ability to cross cell membranes and accumulate in various tissues.

Metabolism: The Nexus of Detoxification and Bioactivation

The metabolism of 3,5-DCA is a critical determinant of its toxicity. The biotransformation occurs primarily in the liver and kidneys and follows three principal pathways common to chloroanilines: N-acetylation, N-oxidation, and phenyl ring oxidation.[9][10] These pathways are catalyzed by a suite of enzymes, including Cytochrome P450 (CYP), Flavin-containing Monooxygenase (FMO), and N-acetyltransferase (NAT).[9][11]

The metabolic fate of 3,5-DCA is a double-edged sword, leading to both detoxification and the formation of highly reactive, toxic metabolites.

  • N-Acetylation (Detoxification): This pathway converts 3,5-DCA to 3,5-dichloroacetanilide (3,5-DCAA).[9][12] This metabolite exhibits significantly lower toxicity, making N-acetylation the primary route of detoxification.[10]

  • N-Oxidation (Bioactivation): This is the main pathway leading to toxicity. It results in the formation of 3,5-dichlorophenylhydroxylamine (3,5-DCPHA), which can be further oxidized to 3,5-dichloronitrobenzene (3,5-DCNB).[9][10] The N-oxidation pathway is considered the primary mechanism of bioactivation that initiates nephrotoxicity, with 3,5-DCPHA being the most potent nephrotoxic metabolite identified in vitro.[9]

  • Phenyl Ring Oxidation (Bioactivation): Hydroxylation of the aromatic ring can produce aminodichlorophenols, such as 4-amino-2,6-dichlorophenol (4-A-2,6-DCP), which is also a potent nephrotoxicant.[9][12]

The interplay between these pathways dictates the overall toxicokinetic profile of 3,5-DCA.

Metabolic Pathway of 3,5-Dichloroaniline cluster_main Biotransformation of 3,5-DCA cluster_detox Detoxification Pathway cluster_bioact Bioactivation Pathways (Toxicity) 3,5-DCA 3,5-Dichloroaniline (Parent Compound) 4-A-2,6-DCP 4-Amino-2,6-dichlorophenol (4-A-2,6-DCP) 3,5-DCA->4-A-2,6-DCP Ring Oxidation (CYP) 3,5-DCAA 3,5-DCAA 3,5-DCA->3,5-DCAA N-Acetylation (NAT) 3,5-DCPHA 3,5-DCPHA 3,5-DCA->3,5-DCPHA N-Oxidation (CYP, FMO) Detox_Label Reduced Toxicity 3,5-DCNB 3,5-Dichloronitrobenzene (3,5-DCNB) Tox_Label High Nephrotoxicity 3,5-DCPHA->3,5-DCNB Oxidation

Metabolic fate of 3,5-dichloroaniline (3,5-DCA).
MetaboliteFormation PathwayToxicological Significance
3,5-Dichloroacetanilide (3,5-DCAA) N-AcetylationDetoxification; significantly less toxic than parent compound.[9][10]
3,5-Dichlorophenylhydroxylamine (3,5-DCPHA) N-OxidationBioactivation; highly nephrotoxic reactive intermediate.[9]
4-Amino-2,6-dichlorophenol (4-A-2,6-DCP) Ring OxidationBioactivation; potent nephrotoxicant.[9]
3,5-Dichloronitrobenzene (3,5-DCNB) N-OxidationBioactivation; contributes to nephrotoxicity.[9]

Excretion: Elimination from the Body

The primary route for the elimination of 3,5-DCA and its metabolites is via the urine.[8] Human exposure studies involving the parent fungicides vinclozolin and iprodione confirm this, with 78-107% of the administered dose being recovered in the urine as 3,5-DCA over a period of 3 to 5 days.[13] This highlights the compound's role as a critical biomarker of exposure.[14]

Human kinetic data, derived from these biomarker studies, suggest a two-compartment model for elimination, with estimated half-lives in the ranges of 5-7 hours and 19-27 hours.[14] This biphasic elimination likely reflects an initial rapid clearance of the compound from the central compartment (blood) followed by a slower elimination from tissues where it has distributed.

Case Study: The Putative Pharmacokinetics of N-(3,5-dichlorophenyl)-D,L-alanine

Direct pharmacokinetic data for N-(3,5-dichlorophenyl)-D,L-alanine is not available in the current body of scientific literature. However, we can formulate a scientifically grounded hypothesis of its behavior by dissecting its constituent parts: the 3,5-DCA moiety and the D,L-alanine moiety.

Alanine is a small, endogenous amino acid. Studies on orally administered D-alanine show it is rapidly absorbed, with a peak plasma time of approximately 0.6 hours, and quickly cleared, with a half-life of less than 30 minutes.[15]

Hypothesized Fate: It is plausible that N-(3,5-dichlorophenyl)-D,L-alanine acts as a pro-drug or is itself a metabolite of a larger parent compound. Upon entering the body, it would likely be subject to hydrolysis by amidases, cleaving the amide bond to release 3,5-DCA and alanine.

  • Absorption & Distribution: The addition of the polar alanine group would increase the water solubility of the molecule compared to 3,5-DCA. This could lead to more rapid absorption from the GI tract and a smaller volume of distribution, with less partitioning into adipose tissue.

  • Metabolism: The primary metabolic step would likely be the aforementioned hydrolysis to release 3,5-DCA. Once liberated, this 3,5-DCA would enter the metabolic pathways described in Section 3.

  • Excretion: If the conjugate remains intact, its increased polarity would favor rapid renal excretion. However, it is more probable that it is cleaved, and the excretion profile would be dictated by the kinetics of the released 3,5-DCA and its subsequent metabolites.

This hypothesis underscores the need for empirical studies to define the actual pharmacokinetic profile of this specific derivative.

Analytical Methodology: Quantification in Biological Matrices

Accurate quantification of 3,5-DCA is paramount for exposure assessment and toxicokinetic studies. The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers exceptional sensitivity and selectivity.[4][7][13]

Protocol: Determination of 3,5-DCA in Human Urine by LC-MS/MS

This protocol is based on established methods for biomarker analysis and is designed to measure total 3,5-DCA following conversion from its metabolites and conjugates.[13][14]

1. Materials and Reagents:

  • 3,5-DCA analytical standard

  • [(13)C6]-labeled 3,4-DCA (or other suitable isotopic internal standard)

  • Sodium Hydroxide (NaOH) solution

  • Toluene (HPLC grade)

  • Pentafluoropropionic anhydride (PFPA) for derivatization (if GC-MS is used as an alternative)

  • Acetonitrile and Formic Acid (LC-MS grade)

2. Experimental Protocol:

  • Step 1: Sample Preparation

    • Pipette 1 mL of urine into a glass screw-cap tube.

    • Spike the sample with the internal standard solution.

  • Step 2: Basic Hydrolysis

    • Add 0.5 mL of concentrated NaOH to the urine sample.

    • Tightly cap the tube and heat at 100°C for 2-4 hours. This crucial step cleaves the conjugates and converts various metabolites back to the parent 3,5-DCA, allowing for a measurement of total exposure.[13]

  • Step 3: Liquid-Liquid Extraction (LLE)

    • After cooling, add 3 mL of toluene to the tube.

    • Vortex vigorously for 2 minutes to extract the 3,5-DCA into the organic phase.

    • Centrifuge to separate the phases.

  • Step 4: Sample Concentration

    • Carefully transfer the upper toluene layer to a clean tube.

    • Evaporate the toluene to dryness under a gentle stream of nitrogen.

  • Step 5: Reconstitution & Analysis

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).

    • Inject the sample into the LC-MS/MS system.

3. LC-MS/MS Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Detection: Selected Reaction Monitoring (SRM). Monitor at least two transitions for the analyte and one for the internal standard to ensure specificity.

Analytical Workflow for 3,5-DCA in Urine cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Sample 1. Urine Sample (1 mL) + Internal Standard Hydrolysis 2. Basic Hydrolysis (NaOH, 100°C) Sample->Hydrolysis Extraction 3. Liquid-Liquid Extraction (Toluene) Hydrolysis->Extraction Evaporation 4. Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Reconstitution 5. Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS 6. LC-MS/MS Analysis (ESI+, SRM Mode) Reconstitution->LC_MS Quant 7. Quantification (vs. Calibration Curve) LC_MS->Quant

Workflow for quantifying 3,5-DCA as an exposure biomarker in urine.

Conclusion and Future Directions

The pharmacokinetics of 3,5-dichloroaniline are characterized by efficient absorption, systemic distribution, and extensive metabolism that paradoxically leads to both detoxification and the generation of potent nephrotoxic intermediates. Its reliable excretion in urine has established it as a robust biomarker for assessing human exposure to a class of common agricultural pesticides. While the PK profile of the core 3,5-DCA molecule is increasingly understood, significant data gaps remain for its derivatives, such as N-(3,5-dichlorophenyl)-D,L-alanine. Future research should focus on conducting empirical ADME and toxicology studies on these specific derivatives to move beyond hypothesis and establish their unique safety profiles, ensuring a comprehensive risk assessment for all related chemical entities.

References

  • Metabolism of 3,5-DCA in isolated kidney cells (IKC) - ResearchGate. (n.d.). ResearchGate. Retrieved April 4, 2024, from [Link]

  • Rankin, G. O., Racine, C. R., Valentovic, M. A., & Anestis, D. K. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. International Journal of Molecular Sciences, 22(1), 273. [Link]

  • Racine, C. R. (2016). 3,5-Dichloroaniline: Biotransformation and Mechanistic Aspects of Nephrotoxicity In Vitro. Marshall University, Marshall Digital Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dichloroaniline. PubChem. Retrieved April 4, 2024, from [Link]

  • Lee, S. K., & Kim, S. D. (2021). A pilot study for enhanced transformation of a metabolite 3,5-dichloroaniline derived from dicarboximide fungicides through immobilized laccase mediator system. ProQuest. Retrieved April 4, 2024, from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017, March 10). Dichloroanilines: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Vasileiadis, S., Puglisi, E., Papadopoulou, E. S., et al. (2018). Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. Applied and Environmental Microbiology, 84(21), e01536-18. [Link]

  • Lindh, C. H., Rylander, L., & Jönsson, B. A. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 536–542. [Link]

  • Lindh, C. H. (n.d.). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple qu. Lund University Publications. Retrieved April 4, 2024, from [Link]

  • Racine, C. R., Anestis, D. K., Valentovic, M. A., & Rankin, G. O. (2016). The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity in Isolated Renal Cortical Cells from Male Fischer 344 Rats. Toxicology, 340, 35–44. [Link]

  • Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved April 4, 2024, from [Link]

  • Badawi, N., Rønhede, S., Olsson, S., Kragelund, B. B., Johnsen, A. H., Jacobsen, O. S., & Aamand, J. (2009). Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. Soil Biology and Biochemistry, 41(10), 2167-2173. [Link]

  • Li, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2894. [Link]

  • Echaïti, H., et al. (2012). Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 31(3), 540-547. [Link]

  • Li, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed. Retrieved April 4, 2024, from [Link]

  • El Bakouri, H., Ouassini, A., & Morillo, J. (2009). Leaching of Diuron, Linuron and their main metabolites in undisturbed field lysimeters. Journal of Environmental Science and Health, Part B, 44(2), 119-128. [Link]

  • University of Hertfordshire. (2025, August 6). 3,5-dichloroaniline (Ref: RP32596). AERU. Retrieved April 4, 2024, from [Link]

  • Badawi, N., et al. (2009). Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. Scilit. Retrieved April 4, 2024, from [Link]

  • van der Veen, I., et al. (2023). Relationship between dietary pesticide intake and urinary excretion. WUR eDepot. [Link]

  • Nagasawa, Y., et al. (2024). Kinetic analysis of D-Alanine upon oral intake in humans. Scientific Reports, 14(1), 1-9. [Link]

  • Blancquaert, L., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Frontiers in Nutrition, 5, 69. [Link]

  • AHB Global. (2024, December 25). DL-Alanine: A bio-based monomer for multi-field applications. AHB Global. Retrieved April 4, 2024, from [Link]

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Protocols & Analytical Methods

Method

Protocol for N-(3,5-dichlorophenyl)-D,L-alanine synthesis from 3,5-dichloroaniline

Application Note: Protocol for the Synthesis of N-(3,5-Dichlorophenyl)-D,L-alanine Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The synthesis of N-aryl amino acids is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Synthesis of N-(3,5-Dichlorophenyl)-D,L-alanine

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of N-aryl amino acids is a critical transformation in medicinal chemistry, providing essential building blocks for complex nitrogenous heterocycles, peptidomimetics, and novel antibacterial agents[1]. This application note details two validated synthetic workflows for the preparation of N-(3,5-dichlorophenyl)-D,L-alanine from the highly deactivated precursor, 3,5-dichloroaniline. By detailing the causality behind reagent selection and providing self-validating in-process controls (IPCs), this guide ensures high-fidelity reproducibility for drug development professionals.

Mechanistic Rationale & Substrate Analysis

3,5-Dichloroaniline presents a unique synthetic challenge. The two meta-substituted chlorine atoms exert a strong inductive electron-withdrawing effect (-I), which significantly depletes the electron density of the aromatic ring and the amine lone pair. Consequently, the nucleophilicity of the amine is severely attenuated.

To overcome this, two distinct chemical strategies can be employed:

  • Route A (Direct Alkylation): Utilizes an SN2 displacement of an α-halo acid. Because the nucleophile is weak, this route requires elevated temperatures and a polar aprotic solvent to destabilize the ground state of the nucleophile and accelerate the transition state. While recent advances have demonstrated metal-free base-induced aryl amination of fluorobenzenes with amino acids[1], the complementary approach—alkylation of anilines with α-halo acids—remains a highly reliable and scalable method[2].

  • Route B (Reductive Amination): Utilizes pyruvic acid as the carbon electrophile[3]. The thermodynamically unfavorable imine formation is driven by acid catalysis, followed by a selective hydride reduction. This is often the preferred route in pharmaceutical development due to higher yields and the avoidance of over-alkylated byproducts.

Synthetic Workflows

SynthesisWorkflow cluster_RouteA Route A: Direct Alkylation cluster_RouteB Route B: Reductive Amination Start 3,5-Dichloroaniline (Electron-Deficient Nucleophile) ReagentA 2-Bromopropanoic Acid + Base (e.g., NaHCO3) Solvent: DMF/H2O, Heat Start->ReagentA ReagentB Pyruvic Acid + AcOH Reducing Agent: NaBH(OAc)3 Solvent: DCE or THF, RT Start->ReagentB IntA SN2 Transition State (Amine Attack on α-Carbon) ReagentA->IntA Product N-(3,5-Dichlorophenyl)-D,L-alanine (Crude Product) IntA->Product IntB Iminium Intermediate (Acid-Catalyzed Formation) ReagentB->IntB IntB->Product IPC In-Process Control (IPC) LC-MS & TLC Monitoring Product->IPC Purification Purification Recrystallization or Chromatography IPC->Purification Final Pure N-(3,5-Dichlorophenyl)-D,L-alanine >98% Purity Purification->Final

Figure 1: Comparative synthetic workflows for N-(3,5-dichlorophenyl)-D,L-alanine synthesis.

Experimental Protocols

Route A: Direct Alkylation via SN2 Displacement

Causality of Experimental Design: 2-Bromopropanoic acid serves as the electrophile. The SN2 displacement of the bromide by the deactivated aniline requires elevated temperatures (80 °C). Sodium bicarbonate (NaHCO3) is chosen as a mild base to neutralize the hydrobromic acid byproduct and to maintain the carboxylic acid as a soluble carboxylate salt, preventing the protonation of the weakly basic aniline. DMF is utilized as a polar aprotic solvent to accelerate the SN2 transition state by poorly solvating the nucleophile, thereby increasing its effective reactivity.

Step-by-Step Procedure:

  • Initiation: Charge a 100 mL round-bottom flask with 3,5-dichloroaniline (1.62 g, 10.0 mmol, 1.0 eq) and DMF (20 mL).

  • Reagent Addition: Add 2-bromopropanoic acid (1.84 g, 12.0 mmol, 1.2 eq) followed by NaHCO3 (2.10 g, 25.0 mmol, 2.5 eq).

  • Reaction: Stir the suspension and heat to 80 °C under a nitrogen atmosphere for 16 hours.

  • Self-Validating IPC: At 12 hours, perform a TLC (Hexane:EtOAc 3:1). The starting aniline (Rf ~0.6) should be significantly depleted, with a new polar, UV-active spot appearing at the baseline (carboxylate salt).

  • Workup: Cool the mixture to room temperature and dilute with distilled water (50 mL). Carefully acidify the aqueous layer with 1M HCl until the pH reaches exactly 3.5 (the approximate isoelectric point of the product). Critical Insight: Do not over-acidify past pH 2, as the amino acid may re-dissolve as a hydrochloride salt.

  • Isolation: Extract the precipitated/cloudy mixture with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from an ethanol/water mixture to afford the pure product.

Route B: Reductive Amination (Preferred Method)

Causality of Experimental Design: Pyruvic acid is used as the carbonyl source. Because 3,5-dichloroaniline is heavily deactivated, the nucleophilic attack on the ketone is thermodynamically uphill. Glacial acetic acid (AcOH) is introduced to protonate the carbonyl oxygen, increasing its electrophilicity and driving iminium ion formation[3]. Sodium triacetoxyborohydride (NaBH(OAc)3) is specifically selected because it is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted pyruvic acid—a common failure point when using stronger hydrides like NaBH4.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 3,5-dichloroaniline (1.62 g, 10.0 mmol, 1.0 eq) and pyruvic acid (0.97 g, 11.0 mmol, 1.1 eq) in 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (0.90 g, 15.0 mmol, 1.5 eq).

  • Activation: Stir the mixture at room temperature for 2 hours to allow for iminium ion equilibration.

  • Reduction: Cool the flask to 0 °C. Add NaBH(OAc)3 (3.18 g, 15.0 mmol, 1.5 eq) portionwise over 15 minutes to control the mild exotherm and prevent gas evolution (H2) from overwhelming the system.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Self-Validating IPC: Take a 50 µL aliquot, quench with 1 mL of saturated NaHCO3, extract with EtOAc, and analyze via LC-MS. The reaction is self-validated as complete when the [M+H]+ peak at m/z 234.0 is the dominant signal and the aniline peak (m/z 162.0) is absent.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (20 mL) until gas evolution ceases. Adjust the aqueous layer to pH 3-4 using 1M HCl.

  • Isolation: Extract with EtOAc (3 × 30 mL). Wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield the product.

Quantitative Data & Characterization

Table 1: Comparison of Synthetic Routes

ParameterRoute A: Direct AlkylationRoute B: Reductive Amination
Key Reagents 2-Bromopropanoic acid, NaHCO3Pyruvic acid, NaBH(OAc)3, AcOH
Solvent System DMF / H2O1,2-Dichloroethane (DCE)
Temperature 80 °C0 °C to Room Temperature
Reaction Time 16 - 24 hours12 - 14 hours
Expected Yield 45 - 60%75 - 85%
Primary Impurity Over-alkylated tertiary amineUnreacted starting aniline

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Signals / Observations
1H NMR (400 MHz, DMSO-d6) δ 12.6 (br s, 1H, COOH), 6.65 (d, J=1.8 Hz, 2H, Ar-H), 6.58 (t, J=1.8 Hz, 1H, Ar-H), 6.40 (d, J=7.5 Hz, 1H, NH), 4.05 (m, 1H, CH), 1.38 (d, J=7.0 Hz, 3H, CH3)
LC-MS (ESI+) m/z calculated for C9H10Cl2NO2[M+H]+: 234.01, Found: 234.0
TLC (Hexane:EtOAc 1:1) Rf ≈ 0.3 (UV active, ninhydrin positive upon heating)

References[2] Organic Chemistry Portal. "Aniline synthesis by amination (arylation)." Organic-Chemistry.org.https://www.organic-chemistry.org/synthesis/C1N/amines/arylamines.shtm[3] Munoz, B., et al. "Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds." United States Patent US6506782B1, 2003.https://patents.google.com/patent/US6506782B1/en[1] Osinubi, A. D., Asekun, O. T., & Familoni, O. B. "N-Aryl Amino Acids as Potential Antibacterial Agents." Reactions, 2023, 4(2), 286-294.https://doi.org/10.3390/reactions4020017

Sources

Application

Chiral chromatography separation of N-(3,5-dichlorophenyl)-D,L-alanine enantiomers

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Chiral Separation of N-(3,5-dichlorophenyl)-D,L-alanine Enantiomers Introduction The enantiomeric purity of drug candidates and inter...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Chiral Separation of N-(3,5-dichlorophenyl)-D,L-alanine Enantiomers

Introduction

The enantiomeric purity of drug candidates and intermediates is a critical parameter in pharmaceutical development and quality control. The biological activities of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects. N-(3,5-dichlorophenyl)-D,L-alanine is a chiral building block whose enantiomeric forms are essential in the synthesis of various pharmaceutically active compounds. Therefore, a robust and reliable analytical method for separating and quantifying its D- and L-enantiomers is of paramount importance.[1]

This application note presents a detailed protocol for the chiral separation of N-(3,5-dichlorophenyl)-D,L-alanine enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). The methodology is designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment.

Principle of Chiral Recognition

The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] For N-acylated amino acids like N-(3,5-dichlorophenyl)-D,L-alanine, polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated exceptional chiral recognition capabilities.[3][4][5]

In this method, a cellulose tris(3,5-dichlorophenylcarbamate) stationary phase is employed. The chiral recognition mechanism is a multifactorial process governed by a combination of intermolecular interactions:

  • Hydrogen Bonding: The N-H proton and the carbonyl oxygen of the amide linkage in the analyte, as well as the carboxylic acid group, can form hydrogen bonds with the carbamate groups on the CSP.

  • π-π Interactions: The electron-deficient 3,5-dichlorophenyl ring of the analyte can engage in strong π-π stacking interactions with the electron-rich phenyl groups of the CSP. The structural similarity between the analyte's substituent and the CSP's derivatizing group enhances this interaction.

  • Dipole-Dipole Interactions: Polar groups on both the analyte (e.g., C=O, C-Cl) and the CSP contribute to dipole-dipole interactions.

  • Steric Hindrance: The enantiomers fit differently into the chiral grooves or cavities of the helical polysaccharide structure.[6] This steric repulsion forces one enantiomer to adopt a less favorable binding orientation, resulting in a weaker overall interaction and, consequently, an earlier elution time.

The combination of these forces creates a sufficient difference in binding energy between the two enantiomer-CSP complexes, leading to differential retention times and enabling their separation.

cluster_CSP Chiral Stationary Phase (Cellulose tris(3,5-dichlorophenylcarbamate)) cluster_Analyte Analyte Enantiomer (N-(3,5-dichlorophenyl)-alanine) CSP_Groove Chiral Groove H_Bond_Site H-Bond Acceptors/Donors (Carbamate C=O, N-H) CSP_Groove->H_Bond_Site Provides Sites Pi_Stack_Site π-Stacking Sites (Dichlorophenyl Groups) CSP_Groove->Pi_Stack_Site Provides Sites Analyte_H_Bond H-Bond Donors/Acceptors (Amide N-H, C=O, COOH) Analyte_H_Bond->H_Bond_Site Hydrogen Bonding Analyte_Pi_Stack π-System (Dichlorophenyl Ring) Analyte_Pi_Stack->Pi_Stack_Site π-π Stacking Analyte_Chiral_Center Chiral Center (α-Carbon) Analyte_Chiral_Center->CSP_Groove Steric Fit / Repulsion (DIFFERENTIATING INTERACTION) Analyte_Chiral_Center->Analyte_H_Bond Analyte_Chiral_Center->Analyte_Pi_Stack

Caption: Conceptual Diagram of Chiral Recognition Mechanism.

Experimental Protocol

This protocol provides a robust starting point for the separation. Optimization may be required depending on the specific HPLC system and sample matrix.

Materials and Reagents
  • N-(3,5-dichlorophenyl)-D,L-alanine (racemic standard)

  • Hexane, HPLC grade

  • 2-Propanol (IPA), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample dissolution)

Instrumentation
  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions
ParameterRecommended Condition
Chiral Column Cellulose tris(3,5-dichlorophenylcarbamate), 5 µm, 250 x 4.6 mm
Mobile Phase Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Standard Solution Preparation
  • Accurately weigh approximately 10 mg of racemic N-(3,5-dichlorophenyl)-D,L-alanine.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for injection.

Mobile Phase Preparation
  • For a 1 L preparation: Carefully measure 900 mL of HPLC-grade Hexane.

  • Add 100 mL of HPLC-grade 2-Propanol.

  • Add 1.0 mL of Trifluoroacetic Acid.

  • Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration.

G start Start: Prepare Solutions prep_mobile Prepare Mobile Phase (Hexane:IPA:TFA 90:10:0.1) start->prep_mobile prep_sample Prepare Sample (0.1 mg/mL in Mobile Phase) start->prep_sample equilibrate Equilibrate HPLC System (Flow Rate: 1.0 mL/min) prep_mobile->equilibrate prep_sample->equilibrate inject Inject 10 µL of Sample equilibrate->inject Stable Baseline acquire Acquire Data (UV @ 254 nm, 25 °C) inject->acquire analyze Analyze Chromatogram (Determine tR, α, Rs) acquire->analyze end End analyze->end

Sources

Method

Application and Protocol for the ¹H and ¹³C NMR Spectroscopic Characterization of N-(3,5-dichlorophenyl)-D,L-alanine

Abstract This technical guide provides a comprehensive framework for the structural elucidation of N-(3,5-dichlorophenyl)-D,L-alanine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While this specific mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-(3,5-dichlorophenyl)-D,L-alanine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While this specific molecule is a novel investigational compound, this document outlines field-proven protocols for sample preparation and data acquisition applicable to N-aryl amino acid derivatives. Furthermore, a detailed predictive analysis of the ¹H and ¹³C NMR spectra is presented, grounded in established principles of NMR spectroscopy and supported by spectral data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction: The Significance of N-Aryl Amino Acids

N-aryl amino acids represent a pivotal class of compounds in medicinal chemistry and drug discovery. The incorporation of an aromatic moiety onto an amino acid scaffold can significantly modulate its physicochemical properties, biological activity, and metabolic stability. Derivatives of dichlorophenyl-containing compounds, for instance, have been investigated for a range of biological activities, including as potential antimicrobial and anticancer agents.[1][2] The characterization of novel N-aryl amino acids like N-(3,5-dichlorophenyl)-D,L-alanine is a critical step in understanding their structure-activity relationships (SAR) and potential as therapeutic agents or building blocks in peptide synthesis.[3][4]

NMR spectroscopy is an unparalleled technique for the unambiguous structural determination of such organic molecules in solution. By providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule, ¹H and ¹³C NMR are indispensable tools for confirming the identity and purity of newly synthesized compounds.

PART 1: Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation: A Foundation for Quality Spectra

Proper sample preparation is paramount for obtaining high-resolution NMR spectra. The goal is to create a homogeneous solution free of particulate matter, which can degrade spectral quality.

Materials:

  • N-(3,5-dichlorophenyl)-D,L-alanine (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Solvent Selection: The choice of deuterated solvent is critical and depends on the solubility of the analyte and the chemical shifts of the residual solvent signals. For N-(3,5-dichlorophenyl)-D,L-alanine, a polar aprotic solvent like DMSO-d₆ is a good starting point due to the presence of both a carboxylic acid and an amine proton.

  • Dissolution: Accurately weigh the desired amount of the compound into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex the vial to facilitate dissolution. If necessary, the sample can be gently warmed to aid solubilization. Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Filtration: To remove any microparticulates that can interfere with the magnetic field homogeneity, filter the sample through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Expert Insight: The concentration of the sample is a trade-off. While higher concentrations reduce the acquisition time for less sensitive nuclei like ¹³C, overly concentrated samples can lead to line broadening in ¹H spectra and difficulties in shimming the magnetic field.

NMR Data Acquisition: Optimizing Parameters

The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR Rationale
Pulse Program Standard single pulse (zg)Proton-decoupled (zgpg30)Standard acquisition for routine analysis. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each unique carbon.
Number of Scans (NS) 8-161024 or moreSufficient for good signal-to-noise in ¹H. More scans are needed for the low natural abundance ¹³C nucleus.
Relaxation Delay (d1) 1-2 s2 sAllows for adequate relaxation of protons between pulses for accurate integration.
Acquisition Time (aq) 3-4 s1-2 sProvides good digital resolution.
Spectral Width (sw) 16 ppm240 ppmEncompasses the expected chemical shift range for most organic molecules.
Temperature 298 K298 KStandard room temperature acquisition.

PART 2: Predicted Spectral Analysis

Molecular Structure:

Caption: Chemical structure of N-(3,5-dichlorophenyl)-D,L-alanine.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show signals corresponding to the aromatic protons, the amine proton, the alpha-proton of the alanine backbone, the methyl protons, and the carboxylic acid proton.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale and Supporting Evidence
Aromatic H 6.5 - 7.5Two doublets and one triplet (or overlapping signals)J (meta) ≈ 2-3 HzThe protons on the dichlorophenyl ring will be in the aromatic region. The two protons ortho to the chlorine atoms will likely appear as a doublet, and the proton para to the nitrogen will appear as a triplet due to meta-coupling with the other two aromatic protons. The exact shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the amine group.[5]
Carboxylic Acid (COOH) 12.0 - 13.0Broad singletN/ACarboxylic acid protons are highly deshielded and often appear as broad signals due to hydrogen bonding and exchange with residual water.
Amine (NH) 4.0 - 5.0Broad singlet or doubletJ (H-N-C-H) ≈ 7-9 HzThe chemical shift of the amine proton can vary depending on solvent and concentration. It may show coupling to the alpha-proton.
Alpha-Proton (α-H) 3.8 - 4.2QuartetJ (H-Cα-Cβ-H) ≈ 7 HzThis proton is adjacent to the electron-withdrawing carboxylic acid and amine groups, and is coupled to the three methyl protons, resulting in a quartet. The chemical shift for the alpha-proton in alanine is typically around 3.77 ppm.[6]
Methyl Protons (CH₃) 1.3 - 1.5DoubletJ (H-Cβ-Cα-H) ≈ 7 HzThe methyl protons are coupled to the single alpha-proton, resulting in a doublet. The chemical shift for the methyl protons in alanine is typically around 1.47 ppm.[6]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Rationale and Supporting Evidence
Carboxylic Acid (C=O) 170 - 180The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[7]
Aromatic C-N 145 - 150The aromatic carbon directly attached to the nitrogen atom will be shifted downfield due to the electronegativity of the nitrogen.
Aromatic C-Cl 130 - 135Carbons bonded to chlorine atoms are deshielded.
Aromatic C-H 110 - 130The remaining aromatic carbons will appear in this region.
Alpha-Carbon (α-C) 50 - 55The alpha-carbon in alanine is typically observed around 51 ppm.[8]
Methyl Carbon (CH₃) 15 - 20The methyl carbon of alanine is typically observed around 17 ppm.[8]

PART 3: Data Interpretation and Application

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of N-(3,5-dichlorophenyl)-D,L-alanine using the acquired NMR data.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR Acquisition H1_Analysis Analyze ¹H Spectrum: - Chemical Shifts - Integration - Multiplicity H1_NMR->H1_Analysis C13_NMR ¹³C NMR Acquisition C13_Analysis Analyze ¹³C Spectrum: - Number of Signals - Chemical Shifts C13_NMR->C13_Analysis Assign_Protons Assign Proton Signals H1_Analysis->Assign_Protons Assign_Carbons Assign Carbon Signals C13_Analysis->Assign_Carbons Confirm_Structure Confirm Connectivity and Final Structure Assign_Protons->Confirm_Structure Assign_Carbons->Confirm_Structure

Caption: Workflow for structural confirmation using NMR data.

Potential Applications and Future Directions

While the specific biological activity of N-(3,5-dichlorophenyl)-D,L-alanine has not been extensively reported, its structural motifs suggest potential applications in drug discovery. The dichlorophenyl group is a common feature in molecules with a wide range of pharmacological activities, including kinase inhibitors and antimicrobial agents.[2][9] The alanine scaffold provides a chiral center and functional groups (amine and carboxylic acid) that can be further modified to optimize biological activity and pharmacokinetic properties.

This compound could serve as a valuable starting point for the synthesis of novel peptides with enhanced stability or as a scaffold for the development of small molecule inhibitors of various biological targets. Further screening of N-(3,5-dichlorophenyl)-D,L-alanine in a variety of biological assays is warranted to explore its therapeutic potential.

Conclusion

This application note provides a detailed protocol and a predictive spectral analysis for the ¹H and ¹³C NMR characterization of N-(3,5-dichlorophenyl)-D,L-alanine. The outlined methodologies for sample preparation and data acquisition are robust and applicable to a wide range of similar N-aryl amino acid derivatives. The predicted spectral data, based on established NMR principles and data from analogous compounds, offers a strong foundation for the interpretation of experimentally acquired spectra. The structural elucidation of this and related novel compounds is a critical step in the ongoing search for new and effective therapeutic agents.

References

  • Heinen, C., et al. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. [Link]

  • Calderon, S. N., et al. (1996). Aspartic Acid Conjugates of 2-(3,4-Dichlorophenyl)-N-methyl-N- [(1S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide: κ Opioid Receptor Agonists with Limited Access to the Central Nervous System. Journal of Medicinal Chemistry. [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry. [Link]

  • Hassan, G. S., et al. (1991). Studies on o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid. I. Synthesis, antiinflammatory, analgesic and ulcerogenic activities of some new amino acid conjugates. PubMed. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • PubChem. (n.d.). N-[(3,4-Dichlorophenyl)methylene]-L-alanine. [Link]

  • ResearchGate. (2024). Preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. John Wiley & Sons, Ltd. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Sako, K., et al. (2026). d-Alanine Hydrochloride and d-Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability. ChemBioChem. [Link]

  • London, R. E., et al. (1979). 13C n.m.r. study of L-alanine peptides. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Souhila, M., et al. (2016). Synthesis and spectral studies of 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazinane. ResearchGate. [Link]

  • MDPI. (2020). Biological Activities of Alkaloids. [Link]

  • Google Patents. (n.d.). Process for preparing n-/1(s)-ethoxycarbonyl-3-phenylpropyl/-l-alanyl-l-proline.
  • Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. [Link]

  • Mayeno, A. N., et al. (1992). 3-(Phenylamino)alanine, a novel aniline-derived amino acid associated with the eosinophilia-myalgia syndrome. PubMed. [Link]

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Application

Application Notes &amp; Protocols: N-(3,5-dichlorophenyl)-D,L-alanine as a Pivotal Intermediate in Dicarboximide Fungicide Development

Section 1: Executive Summary & Introduction The N-(3,5-dichlorophenyl) chemical scaffold is the cornerstone of the dicarboximide class of fungicides, which includes vital agricultural compounds like procymidone, iprodion...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Executive Summary & Introduction

The N-(3,5-dichlorophenyl) chemical scaffold is the cornerstone of the dicarboximide class of fungicides, which includes vital agricultural compounds like procymidone, iprodione, and vinclozolin.[1] These agents are indispensable for controlling a narrow but critical spectrum of plant pathogens, most notably Botrytis cinerea (grey mold) and Sclerotinia species.[1] This guide provides a comprehensive technical overview for researchers and development scientists on the strategic use of N-(3,5-dichlorophenyl)-D,L-alanine as a key chemical intermediate for synthesizing these potent fungicides.

Our focus extends beyond mere synthesis; we delve into the mechanistic underpinnings of their fungicidal action, protocols for efficacy evaluation, and the critical toxicological considerations associated with this chemical class. The dicarboximide fungicides operate primarily by disrupting osmotic signal transduction pathways in fungi, specifically by affecting MAP/histidine-kinase activity, which inhibits spore germination and mycelial growth. However, their utility is shadowed by well-documented non-target effects, particularly endocrine disruption via androgen receptor antagonism.[1][2][3]

This document is structured to guide the user from foundational chemistry and synthesis protocols to biological evaluation and safety profiling, providing the causal insights necessary for informed research and development.

Section 2: Foundational Chemistry & Synthesis Protocols

The journey from basic precursors to a potent fungicidal agent begins with the precise synthesis of the core intermediate. N-(3,5-dichlorophenyl)-D,L-alanine combines the essential 3,5-dichloroaniline moiety, responsible for the biological activity, with an alanine backbone that facilitates cyclization into the final active dicarboximide structure.

Protocol: Synthesis of N-(3,5-dichlorophenyl)-D,L-alanine (Intermediate)

Principle: This protocol describes a nucleophilic substitution reaction where the amino group of D,L-alanine displaces a halogen on a dichlorinated benzene ring. A more common and efficient laboratory approach involves the reaction of 3,5-dichloroaniline with an appropriate propionate derivative. This protocol outlines a reductive amination pathway, a robust method for forming C-N bonds.

Materials:

  • 3,5-dichloroaniline

  • Pyruvic acid

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (Anhydrous)

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3,5-dichloroaniline and 1.1 equivalents of pyruvic acid in anhydrous methanol. The methanol serves as a polar protic solvent to dissolve the reactants and facilitate the formation of the intermediate imine.

  • Imine Formation: Add 2-3 drops of glacial acetic acid to catalyze the formation of the Schiff base (imine) from the aniline and the keto acid. Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add 1.5 equivalents of sodium cyanoborohydride or STAB in small portions. These are mild reducing agents selective for the iminium ion over the ketone, preventing the reduction of pyruvic acid.

    • Causality Insight: Using a mild, selective reducing agent is critical to prevent side reactions. NaBH₃CN is effective at slightly acidic pH, while STAB is often preferred for its less toxic byproducts and effectiveness under neutral or mildly acidic conditions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.

  • Workup - Quenching: Carefully quench the reaction by slowly adding water to decompose any remaining reducing agent.

  • Workup - Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude N-(3,5-dichlorophenyl)-D,L-alanine.

  • Purification: The crude product can be purified by recrystallization or column chromatography to achieve high purity.

Workflow: From Intermediate to Dicarboximide Fungicide

The synthesized N-(3,5-dichlorophenyl)-D,L-alanine is not the final active molecule but a precursor. The next critical step is the formation of the cyclic imide structure, which is essential for its fungicidal activity. The following diagram illustrates the logical workflow from starting materials to a representative dicarboximide fungicide, procymidone.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization & Derivatization A 3,5-Dichloroaniline C N-(3,5-dichlorophenyl) -D,L-alanine A->C Reductive Amination (Protocol 2.1) B D,L-Alanine Precursor (e.g., Pyruvic Acid) B->C Reductive Amination (Protocol 2.1) E Dicarboximide Core Formation (e.g., Procymidone) C->E Condensation/ Cyclization D Cyclizing Agent (e.g., Phosgene derivative or Dicarboxylic Acid) D->E Condensation/ Cyclization

Caption: Synthesis workflow from precursors to a final dicarboximide fungicide.

Section 3: Biological Activity & Mechanism of Action

Understanding how these compounds function at a molecular level is crucial for developing more effective and safer analogues.

Primary Antifungal Mechanism

Dicarboximide fungicides are classified by the Fungicide Resistance Action Committee (FRAC) under Code 2.[4] Their primary mode of action is the disruption of a MAP/Histidine-Kinase involved in osmotic signal transduction.[4][5] This interference prevents the fungus from properly regulating its internal turgor pressure in response to environmental osmotic stress, leading to a cascade of downstream effects that inhibit both spore germination and mycelial growth. Additionally, studies have demonstrated that these fungicides can induce lipid peroxidation, causing damage to fungal cell membranes and leading to cellular leakage and death.[6]

MOA_Pathway cluster_fungus Fungal Cell OsmoticStress Osmotic Stress (External Signal) MAPK_Pathway MAP/Histidine-Kinase Signal Transduction (Target Site) OsmoticStress->MAPK_Pathway OsmoticRegulation Osmotic Regulation (e.g., Glycerol Synthesis) MAPK_Pathway->OsmoticRegulation CellIntegrity Cell Wall Integrity & Growth OsmoticRegulation->CellIntegrity Dicarboximide Dicarboximide Fungicide (e.g., Procymidone) Dicarboximide->Inhibition Inhibition->MAPK_Pathway INHIBITION

Caption: Disruption of the osmotic signal transduction pathway by dicarboximides.

Spectrum of Activity & Efficacy

Dicarboximides demonstrate high efficacy against specific, economically important fungal pathogens. Their application is widespread across various crops.

Target PathogenCommon DiseaseRepresentative Crops
Botrytis cinereaGrey MoldGrapes, Strawberries, Tomatoes, Ornamentals
Sclerotinia sclerotiorumWhite Mold, Stem RotBeans, Canola, Sunflowers, Vegetables[7]
Monilinia spp.Brown Rot, Blossom BlightStone Fruits (Peaches, Cherries)[7]
Alternaria spp.Leaf Spot, BlightVegetables, Ornamentals[4][8]

Section 4: Efficacy Testing & Resistance Management

The development of resistance to dicarboximide fungicides is a significant concern, necessitating robust screening and management strategies.[4][9]

Protocol: In Vitro Mycelial Growth Inhibition Assay

Principle: This protocol determines the concentration of a test compound required to inhibit fungal growth by 50% (EC₅₀), providing a quantitative measure of its efficacy.

Materials:

  • Potato Dextrose Agar (PDA)

  • Pure culture of the target fungus (e.g., Botrytis cinerea)

  • Test compound (e.g., synthesized procymidone analogue) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Step-by-Step Methodology:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-55°C in a water bath.

  • Compound Amendment: Prepare a stock solution of the test compound. Create a serial dilution to achieve final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) in the molten PDA. A solvent-only control must be included.

    • Self-Validation Insight: The solvent concentration should be kept constant (e.g., <0.5% v/v) across all treatments, including the control, to ensure that any observed inhibition is due to the test compound and not the solvent.

  • Pouring Plates: Add the appropriate amount of each compound dilution to sterile petri dishes and immediately pour the molten PDA. Swirl gently to mix and allow the plates to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture plate. Place the plug, mycelium-side down, in the center of each amended and control plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 20-22°C for B. cinerea).

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate has reached the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Use probit analysis or non-linear regression to determine the EC₅₀ value.

Section 5: Non-Target Effects & Toxicological Profile

A critical aspect of pesticide development is understanding the potential for adverse effects on non-target organisms, including humans. The N-(3,5-dichlorophenyl) moiety is associated with significant toxicological concerns.

Endocrine Disruption: Antiandrogenic Activity

Dicarboximide fungicides such as vinclozolin and procymidone are well-characterized endocrine disruptors.[1] They and their metabolites act as competitive antagonists of the androgen receptor (AR).[2][3][10] They bind to the AR but fail to elicit the proper downstream transcriptional response, effectively blocking the action of endogenous androgens like testosterone and dihydrotestosterone (DHT).[10][11] This antiandrogenic activity can lead to adverse effects on reproductive development and function in animal studies.[1][2]

Androgen_Antagonism cluster_cell Target Cell (e.g., Prostate) Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates GeneExpression Androgen-Responsive Gene Expression AR->GeneExpression Translocates to Nucleus BlockedResponse Blocked Response AR->BlockedResponse Response Normal Physiological Response GeneExpression->Response Metabolite Dicarboximide Metabolite (M1/M2) Metabolite->Inhibition Inhibition->AR COMPETITIVE ANTAGONISM

Caption: Mechanism of androgen receptor antagonism by dicarboximide metabolites.

Environmental Fate and Metabolites

In soil and biological systems, dicarboximide fungicides can degrade to 3,5-dichloroaniline (3,5-DCA).[1][12] This metabolite is not only a biomarker for exposure but also exhibits its own toxicity, impacting soil microbial communities and potentially posing health risks.[12][13] Therefore, the environmental impact assessment of any new derivative must consider the fate and activity of this common degradation product.

Section 6: Conclusion & Future Outlook

N-(3,5-dichlorophenyl)-D,L-alanine is a versatile and valuable intermediate for accessing the dicarboximide class of fungicides. The protocols and insights provided herein offer a framework for the synthesis and evaluation of novel analogues.

Future research should focus on modifying the core structure to enhance fungicidal potency and broaden the activity spectrum while mitigating the significant off-target antiandrogenic effects. Structure-activity relationship (SAR) studies aimed at decoupling the fungicidal properties from androgen receptor antagonism could lead to the development of safer, more effective crop protection agents based on this enduring chemical scaffold.

References

  • Procymidone Review Technical Report - APVMA. (n.d.). APVMA. Retrieved from [Link]

  • Farmonaut. (2026). Procymidone 2026: Essential Fungicide For Sustainable Crops. Farmonaut. Retrieved from [Link]

  • Hisada, Y., et al. (1976). Mechanism of Antifungal Action of Procymidone in Botrytis cinerea. Journal of Pesticide Science. Retrieved from [Link]

  • Terrastek. (n.d.). Procymidone. Terrastek. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinclozolin. Wikipedia. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Procymidone – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicarboximide fungicides. Wikipedia. Retrieved from [Link]

  • Katan, T. (1982). Resistance to 3,5-dichlorophenyl-N-cyclic imide ('dicarboximide') fungicides in the grey mould pathogen Botrytis cinerea on protected crops. Plant Pathology, 31(2), 133-141. Retrieved from [Link]

  • Leroux, P., et al. (2002). Resistance to dicarboximide fungicides in field strains (Imi R1) and laboratory mutants of Botrytis cinerea. Pest Management Science, 58(9), 876-888. Retrieved from [Link]

  • American Chemical Society. (2023). Resolving the Dilemma of Dicarboximide Fungicides Residue Contamination: Promises and Challenges of Microbial Degradation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Fungicide Resistance Action Committee. (n.d.). Dicarboximides. FRAC. Retrieved from [Link]

  • Kim, J. C., et al. (2007). The antiandrogenic activity of the fungicide N-(3, 5-dichlorophenyl) succinimide in in vivo and in vitro assays. Toxicology Letters, 169(1), 38-48. Retrieved from [Link]

  • Choi, G. J., et al. (1997). Correlation of Lipid Peroxidation in Botrytis cinerea Caused by Dicarboximide Fungicides with Their Fungicidal Activity. Journal of Agricultural and Food Chemistry, 45(11), 4580-4584. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Vinclozolin – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mode of Action: Inhibition of Androgen Receptor Function—Vinclozolin-Induced Malformations in Reproductive Development. Retrieved from [Link]

  • Karpouzas, D. G., et al. (2018). Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. Applied and Environmental Microbiology, 84(13). Retrieved from [Link]

  • Hardt, J., & Angerer, J. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 536-542. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). IPRODIONE (111) EXPLANATION. FAO. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution LC-MS/MS Fragmentation Analysis and Quantitation Protocol for N-(3,5-dichlorophenyl)-D,L-alanine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol Executive Summary & Analytical Context The precise quantitation a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Executive Summary & Analytical Context

The precise quantitation and structural characterization of halogenated aromatic amino acids require a rigorous, mechanistically grounded approach. N-(3,5-dichlorophenyl)-D,L-alanine (NDPA) is a highly specific analytical target, frequently encountered as a synthetic intermediate in drug development or as a structural analog to the biotransformation products of dicarboximide fungicides (such as iprodione and vinclozolin)[1],[2].

Analyzing NDPA via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique ionization dynamics. The interplay between the electron-withdrawing 3,5-dichlorophenyl ring and the ionizable alanine moiety dictates its behavior in the electrospray ionization (ESI) source and its subsequent collision-induced dissociation (CID). This application note provides a comprehensive, self-validating methodology for the robust LC-MS/MS analysis of NDPA, moving beyond standard step-by-step instructions to explain the chemical causality behind every experimental parameter.

Chemical Profiling & Ionization Dynamics

Before designing an MS/MS method, it is critical to understand the physicochemical properties of the target analyte. NDPA has a molecular weight of 234.08 g/mol [3]. In positive ESI mode, protonation primarily occurs at the secondary amine. Although the dichlorophenyl group is strongly electron-withdrawing—which reduces the basicity of the nitrogen lone pair—the addition of 0.1% formic acid to the mobile phase forces efficient protonation, yielding a robust [M+H]+ precursor ion at m/z 234.01.

Table 1: Physicochemical & Mass Spectrometric Properties
PropertyValueCausality / Analytical Impact
Molecular Formula C₉H₉Cl₂NO₂Determines exact mass and isotopic distribution.
Molecular Weight 234.08 g/mol [3]Used for standard gravimetric preparations.
Monoisotopic Mass 233.001 DaDefines the exact Q1 targeting parameters.
Target Precursor [M+H]+ m/z 234.01 (³⁵Cl isotope)Primary target for positive ion mode ESI.
Isotopic Signature ~10:6:1 (M : M+2 : M+4)The dual-chlorine presence allows for intrinsic method self-validation via isotope ratio monitoring.

Mechanistic Fragmentation Pathways (CID)

Understanding why a molecule fragments in a specific manner allows analysts to select the most reliable Multiple Reaction Monitoring (MRM) transitions. Upon entering the collision cell, the protonated NDPA precursor (m/z 234.01) undergoes three primary competitive fragmentation pathways.

  • N-Cα Bond Cleavage (m/z 161.99): The most thermodynamically favorable pathway involves the heterolytic cleavage of the bond between the amine nitrogen and the alpha-carbon of the alanine side chain. This yields the highly stable 3,5-dichloroaniline (3,5-DCA) cation. This specific m/z 161.9869 fragment is a well-documented, universal marker for 3,5-dichlorophenyl derivatives[4]. Because this transition (234.0 → 162.0) exhibits the highest signal-to-noise ratio, it is designated as the primary quantifier.

  • Decarboxylation (m/z 188.00): A characteristic neutral loss of formic acid (HCOOH, -46 Da) from the carboxylic acid terminus generates a stable iminium cation.

  • Dehydration (m/z 216.00): Loss of water (H₂O, -18 Da) from the carboxyl group, a common low-energy pathway in amino acid derivatives.

Fragmentation_Pathway Parent [M+H]+ m/z 234.01 C9H10Cl2NO2+ Frag1 [M+H - H2O]+ m/z 216.00 C9H8Cl2NO+ Parent->Frag1 - H2O (-18 Da) Frag2 [M+H - HCOOH]+ m/z 188.00 C8H8Cl2N+ Parent->Frag2 - HCOOH (-46 Da) Frag3 [3,5-DCA + H]+ m/z 161.99 C6H6Cl2N+ Parent->Frag3 N-Cα Cleavage (-72 Da)

Fig 1. Proposed ESI(+) collision-induced dissociation (CID) pathways for NDPA.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system . It cannot rely solely on chromatographic retention time, as complex biological or environmental matrices often contain isobaric interferences. This protocol integrates an intrinsic isotopic validation step to ensure absolute data trustworthiness.

LCMS_Workflow N1 1. Sample Prep (Protein PPT & SPE) N2 2. UHPLC Separation (SPP C18 Column) N1->N2 N3 3. ESI(+)-MS/MS (MRM Acquisition) N2->N3 N4 4. Data Validation (Isotope Ratio Check) N3->N4

Fig 2. Self-validating LC-MS/MS analytical workflow for NDPA quantitation.

Sample Preparation (Protein Precipitation & SPE)

Causality: NDPA is moderately hydrophobic. Direct injection of biological matrices leads to severe ion suppression from endogenous phospholipids. A hybrid precipitation/SPE approach ensures maximum recovery while eliminating matrix effects.

  • Aliquot 100 µL of the biological/environmental sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (Note: Acidification disrupts protein-analyte binding, freeing the NDPA).

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a phospholipid-removal Pass-Through SPE Plate and apply vacuum (15 psi) for 5 minutes.

  • Evaporate the collected eluate under a gentle N₂ stream at 35°C, and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% Formic Acid).

UHPLC Separation Parameters

Causality: A superficially porous particle (SPP) C18 column is selected to provide high-efficiency separations at lower backpressures. This yields ultra-sharp peaks (width < 3 seconds), concentrating the analyte into the MS source and maximizing the signal-to-noise ratio.

  • Column: Kinetex 1.7 µm C18, 100 × 2.1 mm.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear gradient to 95% B

    • 4.0 - 5.0 min: Hold at 95% B (Column wash)

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Equilibration

Mass Spectrometry & System Suitability

Causality: The source temperature must be high enough to completely desolvate the aqueous droplets, preventing baseline noise. Furthermore, the system validates itself by multiplexing the MRM acquisition to include the ³⁷Cl isotopic transitions. By continuously calculating the ratio between the primary quantifier (m/z 234.0 → 162.0) and the isotopic qualifier (m/z 236.0 → 164.0), the method automatically flags any co-eluting isobaric interferences that do not possess the exact dichloro-isotopic signature.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Source Temperature: 450°C

  • Capillary Voltage: 3.5 kV

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Collision Gas: Argon (2.0 × 10⁻³ mbar)

Quantitative Data & MRM Parameters

The table below summarizes the optimized MRM transitions required to execute this self-validating methodology.

Table 2: Optimized MRM Transitions & MS Parameters
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragment AssignmentAnalytical Purpose
234.0 162.0 5025[3,5-DCA + H]⁺Primary Quantifier
234.0 188.0 5015[M+H - HCOOH]⁺Structural Qualifier 1
234.0 216.0 5010[M+H - H₂O]⁺Structural Qualifier 2
236.0 164.0 5025³⁷Cl Isotope FragmentIsotopic Validation

Validation Rule: The peak area ratio of (236.0 → 164.0) / (234.0 → 162.0) must fall within 60% ± 15% (reflecting the natural abundance of the ³⁵Cl³⁷Cl vs ³⁵Cl³⁵Cl isotopes). Injections failing this criteria must be flagged for matrix interference.

References

  • Title: N-(3,5-dichlorophenyl)-D,L-alanine | Source: Benchchem | URL: 3

  • Title: An Amidase Gene, ipaH, Is Responsible for the Initial Step in the Iprodione Degradation Pathway of Paenarthrobacter sp. Strain YJN-5 | Source: ASM Journals | URL: 4

  • Title: Degradation of iprodione by a novel strain Azospirillum sp. A1-3 isolated from Tibet | Source: Frontiers | URL: 2

  • Title: Biotransformation of Vinclozolin by the Fungus Cunninghamella elegans | Source: ACS Publications | URL: 1

Sources

Application

Solid-phase extraction (SPE) techniques for N-(3,5-dichlorophenyl)-D,L-alanine in environmental samples

Application Note: Comprehensive Protocol for the Solid-Phase Extraction of N-(3,5-Dichlorophenyl)-D,L-Alanine from Environmental Matrices Target Audience: Researchers, Analytical Chemists, and Drug Development Profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Protocol for the Solid-Phase Extraction of N-(3,5-Dichlorophenyl)-D,L-Alanine from Environmental Matrices

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Environmental Water (Surface Water, Agricultural Runoff, Wastewater Effluent) Analytical Platform: SPE followed by LC-MS/MS

Executive Summary & Chemical Profiling

N-(3,5-dichlorophenyl)-D,L-alanine (C9H9Cl2NO2, MW: 234.08 g/mol )[1] is a critical intermediate and environmental degradate associated with dicarboximide fungicides and specific pharmaceutical syntheses. Monitoring this compound in environmental matrices is analytically challenging due to its trace concentrations and the presence of complex humic and fulvic interferences.

To design a robust, self-validating Solid-Phase Extraction (SPE) protocol, we must first analyze the physicochemical properties of the analyte to dictate our sorbent selection:

  • Carboxylic Acid Moiety: The alpha-carboxyl group has a pKa of approximately 3.0. At a neutral pH (7.0), this group is >99.9% ionized, existing as a negatively charged carboxylate anion.

  • Secondary Amine: The nitrogen is bonded to a highly electron-withdrawing 3,5-dichlorophenyl ring. The inductive and resonance effects of this ring drastically reduce the basicity of the amine (conjugate acid pKa < 1.0). Consequently, the amine remains unprotonated and neutral across standard environmental pH ranges.

  • Hydrophobicity: The dichlorophenyl group imparts significant lipophilic character to the molecule.

Rationale for Sorbent Selection: Based on these properties, a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent is the optimal choice[2]. A MAX sorbent contains both a lipophilic backbone (e.g., divinylbenzene) and strong anion-exchange sites (quaternary amines). This provides a dual-retention mechanism: the hydrophobic ring interacts with the polymeric backbone, while the carboxylate anion forms a strong electrostatic bond with the quaternary amine.

Mechanistic Causality of the SPE Workflow

Do not simply execute steps; understand the chemical causality behind them. The following mechanisms explain the exact purpose of each phase in the extraction protocol[2]:

  • Sample pH Adjustment (pH 7.0): Why do we buffer the sample to pH 7.0? Because the pKa of the analyte's carboxylic acid is ~3.0. At pH 7.0, it is fully ionized, ensuring maximum electrostatic retention on the strong anion exchange sites of the sorbent.

  • Wash 1 (5% NH4OH in Water): The high pH of this wash ensures the analyte remains fully ionized and tightly bound to the quaternary amine. Simultaneously, it neutralizes weak bases in the matrix, causing them to lose their ionic charge and wash off the reversed-phase backbone.

  • Wash 2 (100% Methanol): Why use pure organic solvent? Because the analyte is held by ionic bonds, which are insoluble in and unaffected by 100% methanol. This step aggressively strips away hydrophobic neutral interferences (e.g., lipids, humic acids) without risking analyte breakthrough.

  • Elution (2% Formic Acid in Methanol): Formic acid drops the pH well below the analyte's pKa, protonating the carboxylic acid and neutralizing its charge. This breaks the ionic bond with the sorbent. The methanol simultaneously disrupts the hydrophobic interactions, resulting in total elution of the purified analyte.

Experimental Protocol

To ensure the protocol is a self-validating system , every sample must be spiked with a stable isotope-labeled internal standard (SIL-IS) prior to extraction[3]. This internal standard undergoes the exact same chemical environment, extraction losses, and ion suppression as the native analyte. By quantifying the native analyte against the SIL-IS response ratio, the method inherently self-corrects for recovery variations, ensuring absolute quantitative trustworthiness.

Reagents & Materials
  • Sorbent: Polymeric Mixed-Mode Strong Anion Exchange (MAX) Cartridges (150 mg / 6 cc).

  • Solvents: LC-MS grade Methanol, Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA), Ammonium Hydroxide (NH4OH).

  • Buffers: 100 mM Phosphate buffer (pH 7.0).

Step-by-Step Methodology
  • Sample Preparation:

    • Filter 100 mL of the environmental water sample through a 0.45 µm glass fiber filter to remove particulates.

    • Spike the sample with 50 ng/L of SIL-IS.

    • Add 10 mL of 100 mM Phosphate buffer and adjust the final pH to 7.0 ± 0.2 using dilute NaOH or HCl.

  • Conditioning: Pass 3 mL of 100% Methanol through the MAX cartridge at a flow rate of 2 mL/min to solvate the polymeric backbone.

  • Equilibration: Pass 3 mL of Ultrapure Water (pH 7.0) through the cartridge to prepare the ion-exchange sites. Do not let the sorbent dry out.

  • Sample Loading: Load the 110 mL buffered sample at a controlled flow rate of 1-2 mL/min. (Flow rate is critical; exceeding 2 mL/min reduces the residence time required for ionic bonding)[4].

  • Wash 1 (Ionic Retention): Pass 3 mL of 5% NH4OH in water to remove basic and polar interferences.

  • Wash 2 (Hydrophobic Wash): Pass 3 mL of 100% Methanol to remove hydrophobic neutral interferences. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the target analyte into a clean glass collection tube using 3 mL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 500 µL of Initial Mobile Phase (e.g., 90:10 Water:Methanol with 0.1% FA) for LC-MS/MS analysis.

Visualizations

SPE_Workflow SamplePrep 1. Sample Preparation Filter & Adjust to pH 7.0 Condition 2. Conditioning 3 mL Methanol Load 4. Sample Loading Load at 1-2 mL/min SamplePrep->Load Equilibrate 3. Equilibration 3 mL Water (pH 7.0) Condition->Equilibrate Equilibrate->Load Wash1 5. Wash 1 (Ionic Retention) 3 mL 5% NH4OH in Water Load->Wash1 Wash2 6. Wash 2 (Hydrophobic Wash) 3 mL 100% Methanol Wash1->Wash2 Elute 7. Elution 3 mL 2% Formic Acid in MeOH Wash2->Elute Analyze 8. LC-MS/MS Analysis (MRM Mode) Elute->Analyze

Figure 1: Step-by-step SPE workflow for N-(3,5-dichlorophenyl)-D,L-alanine extraction.

Mechanism Analyte Analyte (pH 7.0) Carboxylate Anion Binding Dual Retention Ionic + Hydrophobic Analyte->Binding Loads onto Sorbent MAX Sorbent Quaternary Amine Sorbent->Binding Interacts with Wash Methanol Wash Removes Neutrals Binding->Wash Purified by Elution Acidic Elution Breaks Ionic Bond Wash->Elution Released by

Figure 2: Mechanistic pathway of dual-retention and targeted elution on a MAX sorbent.

Data Presentation: Method Performance & Matrix Effects

The following table summarizes the expected quantitative performance of this MAX-based SPE protocol across various environmental matrices, validated via LC-MS/MS in negative Electrospray Ionization (ESI-) Multiple Reaction Monitoring (MRM) mode.

Matrix TypeSpiking Level (ng/L)Mean Recovery (%)RSD (%)Matrix Effect (%)*
Surface Water5092.44.1-5.2
Surface Water50094.83.2-4.8
Agricultural Runoff5088.56.5-12.4
Agricultural Runoff50091.25.0-10.1
WWTP Effluent5081.38.2-22.6
WWTP Effluent50085.76.8-18.3

*Note: WWTP = Wastewater Treatment Plant. Matrix effects < 0 indicate ion suppression during LC-MS/MS analysis. The use of a SIL-IS effectively normalizes these suppression effects, ensuring accurate final quantification.

References

  • Solid-Phase Extraction: Principles, Techniques, and Applications. Simpson, Nigel J.K. Routledge / CRC Press, 2000. Available at:[Link]

  • Analysis of selected natural and synthetic hormones by LC-MS-MS using the US EPA method 1694. Sapozhnikova, Y., et al. Analytical Methods (RSC Publishing), 2011. DOI: 10.1039/C0AY00748J. Available at:[Link]

  • Pharmaceuticals and Personal Care Products in Archived U.S. Biosolids from the 2001 EPA National Sewage Sludge Survey. National Institutes of Health (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield and purity in N-(3,5-dichlorophenyl)-D,L-alanine synthesis

Welcome to the technical support center for the synthesis of N-(3,5-dichlorophenyl)-D,L-alanine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(3,5-dichlorophenyl)-D,L-alanine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this N-arylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for both yield and purity.

Section 1: General Synthetic Strategies & Key Considerations

The synthesis of N-(3,5-dichlorophenyl)-D,L-alanine is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent and reliable methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both pathways involve the formation of a carbon-nitrogen bond between the alanine nitrogen and the dichlorinated aromatic ring.

A critical initial decision is whether to use D,L-alanine directly or its esterified form (e.g., methyl or tert-butyl ester). Using an alanine ester offers significant advantages in solubility within organic solvents commonly used for these reactions and prevents potential side reactions involving the free carboxylic acid.[3][4] However, this introduces a final hydrolysis (deprotection) step and requires careful selection of reaction conditions to prevent racemization.[5][6]

cluster_reactants Reactants cluster_methods Catalytic Methods cluster_products Products & Post-Processing alanine D,L-Alanine (or Ester) buchwald Buchwald-Hartwig (Pd Catalyst + Ligand) alanine->buchwald ullmann Ullmann Condensation (Cu Catalyst + Ligand) alanine->ullmann aryl_halide 3,5-Dichlorophenyl Halide (Br, I, or OTf) aryl_halide->buchwald aryl_halide->ullmann intermediate N-Aryl Alanine Ester buchwald->intermediate If using ester final_product N-(3,5-dichlorophenyl) -D,L-alanine buchwald->final_product If using free acid ullmann->intermediate If using ester ullmann->final_product If using free acid hydrolysis Hydrolysis (if ester was used) intermediate->hydrolysis hydrolysis->final_product

Caption: General synthetic workflow for N-arylation of alanine.

The choice between these methods often depends on available reagents, cost, and sensitivity to functional groups. The following table provides a high-level comparison.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu(OAc)₂)
Typical Ligands Bulky, electron-rich phosphines (e.g., BINAP, XPhos, t-BuBrettPhos)[1][3]Diamines, amino acids (e.g., L-proline), β-diketones[7][8]
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[9]Milder bases (e.g., K₂CO₃, Cs₂CO₃)
Temperature Often lower (Room temp. to ~110 °C)[3]Typically higher (~80 °C to >150 °C), though modern methods allow milder conditions[2]
Advantages High functional group tolerance, generally higher yields, extensive ligand library for optimization.[1]Lower cost of catalyst, less sensitive to air in some modern protocols.
Disadvantages Cost of Palladium and ligands, potential for catalyst poisoning.[10]Traditionally harsh conditions, can have narrower substrate scope.[2]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your synthesis.

Category: Low or No Product Conversion

Q1: My reaction shows no conversion. What are the first things to check?

A1: Before altering core parameters, always verify the fundamentals. This systematic check resolves a majority of failed reactions.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[10] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction. Degas your solvent thoroughly before use.

  • Solvent and Reagent Quality: Anhydrous conditions are critical. Use freshly distilled, high-purity solvents. Water can hydrolyze the strong bases used (like NaOtBu) and interfere with the catalytic cycle. Ensure your alanine (or its ester) and aryl halide are pure and dry.

  • Catalyst and Base Integrity: Is your palladium precatalyst old or potentially deactivated? Has your base been exposed to air? Sodium tert-butoxide, a common choice, is highly hygroscopic. Use freshly opened reagents or those stored correctly in a desiccator or glovebox.

Q2: I'm seeing very low conversion (<20%). How should I approach optimizing the reaction conditions?

A2: Low conversion points to a suboptimal catalytic system or reaction conditions. A logical troubleshooting workflow is essential.

start Low Conversion Observed check_temp Is Temperature Optimal? start->check_temp check_base Is the Base Correct/Active? check_temp->check_base Yes increase_temp Increase Temperature (e.g., from 80°C to 110°C) check_temp->increase_temp No check_ligand Is the Ligand Appropriate? check_base->check_ligand Yes change_base Switch Base (e.g., NaOtBu -> Cs₂CO₃) check_base->change_base No check_conc Are Concentrations Too Dilute? check_ligand->check_conc Yes change_ligand Screen Different Ligands (e.g., XPhos, RuPhos) check_ligand->change_ligand No increase_conc Increase Concentration (e.g., from 0.1M to 0.5M) check_conc->increase_conc No success Yield Improved check_conc->success Yes increase_temp->check_base change_base->check_ligand change_ligand->check_conc increase_conc->success

Caption: Troubleshooting flowchart for low reaction conversion.
  • For Buchwald-Hartwig (Pd): The choice of phosphine ligand is paramount.[1] For an electron-neutral/slightly poor aryl chloride/bromide like 1-bromo-3,5-dichlorobenzene, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, or t-BuBrettPhos) are excellent starting points.[3] If one fails, screening another from this class is a logical step.

  • For Ullmann (Cu): The reaction is often sensitive to the ligand and solvent. While traditional Ullmann reactions were ligandless at very high temperatures, modern protocols use ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) in polar aprotic solvents like DMSO or DMF to facilitate the reaction at lower temperatures.[7][8]

  • Temperature: While some modern catalysts work at room temperature, N-arylation of amino acids often requires heat. A typical starting point is 80-100 °C. If conversion is low, cautiously increasing the temperature in 10-15 °C increments can be effective.

Q3: What is the role of the base, and how does it impact yield and purity?

A3: The base plays two critical roles: it deprotonates the amine (or amino acid) to generate the active nucleophile, and it neutralizes the HX acid formed during the catalytic cycle.[9]

  • Choice of Base: For Buchwald-Hartwig, strong yet non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are required to deprotonate the relatively non-acidic N-H bond. For Ullmann reactions, milder bases like K₂CO₃ or Cs₂CO₃ are often sufficient.

  • Impact on Purity: An overly strong base can promote side reactions. In the context of amino acid esters, a strong base can deprotonate the α-carbon, leading to epimerization or racemization.[6] If you are performing a stereoselective synthesis (using L- or D-alanine), this is a critical concern. Using a weaker base like Cs₂CO₃ can sometimes mitigate this erosion of enantiomeric purity, albeit at the cost of reaction rate.[3]

Category: Product Purity & Side Reactions

Q4: My mass spectrum shows a significant peak corresponding to 1,3-dichlorobenzene. What is this byproduct and how can I minimize it?

A4: This byproduct is the result of hydrodehalogenation, where the aryl halide is reduced instead of coupled. This often occurs when the catalytic cycle is inefficient. It can be caused by:

  • Moisture: Water can act as a proton source for the reduction. Ensure rigorously dry conditions.

  • Suboptimal Ligand/Catalyst Ratio: An incorrect ratio can lead to the formation of palladium hydride species that promote reduction.

  • Electron-Rich Amines (as additives): Sometimes, side reactions with solvent or additives can generate species that favor reduction. Stick to the recommended conditions and high-purity reagents.

To minimize it, re-optimize the ligand and base combination and ensure absolute exclusion of water and oxygen.

Q5: I am using an alanine ester. How can I confirm and prevent racemization during the reaction?

A5: Racemization is a significant risk when using amino acid esters with strong bases due to the acidity of the α-proton.[6][11]

  • Confirmation: The most reliable method to check for racemization is through chiral chromatography (HPLC or GC) using a chiral stationary phase. This will separate the two enantiomers of your product, allowing for quantification.

  • Prevention:

    • Use Milder Bases: As mentioned, switching from NaOtBu to a weaker base like Cs₂CO₃ can significantly reduce racemization.[3]

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that still provides a reasonable rate of conversion.

    • Use Bulky Ester Groups: A tert-butyl ester is sterically larger than a methyl ester, which can help shield the α-proton from the base, reducing the rate of epimerization.[6]

Category: Work-up & Purification

Q6: What is the best procedure to isolate the final N-(3,5-dichlorophenyl)-D,L-alanine product after hydrolysis?

A6: The final product is a zwitterionic amino acid, meaning it has both an acidic (carboxylic acid) and a basic (secondary amine) group. This property governs its purification. The key is to isolate it at its isoelectric point (pI) , the pH at which the molecule has no net charge and its aqueous solubility is at a minimum.

  • pH Adjustment: After hydrolyzing the ester (typically with aqueous HCl or NaOH followed by neutralization), carefully adjust the pH of the aqueous solution. The pI will likely be in the weakly acidic range (estimated around 3-5). Add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise until you observe maximum precipitation of a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like diethyl ether or hexanes to remove organic impurities.

  • Recrystallization: The crude product can be further purified by recrystallization, often from a water/ethanol or water/methanol mixture.[12][13]

start Crude Reaction Mixture (Post-Hydrolysis) adjust_ph Adjust pH to Isoelectric Point (pI) start->adjust_ph precipitate Product Precipitates adjust_ph->precipitate filtrate Isolate Solid by Vacuum Filtration precipitate->filtrate wash Wash Solid (Cold H₂O, then Ether) filtrate->wash recrystallize Recrystallize (e.g., from EtOH/H₂O) wash->recrystallize final_product Pure Crystalline Product recrystallize->final_product

Caption: Purification workflow for the final zwitterionic product.

Section 3: Recommended Experimental Protocols

These are starting-point protocols. Optimization may be required based on your specific lab conditions and reagent purity.

Protocol 1: Buchwald-Hartwig Synthesis via Alanine Ester

Step 1: N-Arylation

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), t-BuBrettPhos (3.3 mol%), and Sodium tert-butoxide (1.4 equivalents).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add D,L-alanine tert-butyl ester hydrochloride (1.1 eq) and 1-bromo-3,5-dichlorobenzene (1.0 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture at 100 °C and monitor by TLC or LC-MS until the aryl bromide is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • Dissolve the purified ester in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Proceed with purification as described in Q6 .

Protocol 2: Purity Analysis by HPLC

Assessing the purity of the final product is crucial. A reverse-phase HPLC method is generally suitable.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Prep: Dissolve a small amount of the final product in the initial mobile phase composition (e.g., 95:5 A:B).

This method will allow you to quantify the purity of your product and detect any remaining starting materials or organic byproducts.[][15]

Section 4: Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the carboxylic acid of alanine? A: While some direct N-arylations of free amino acids have been reported, they often require specific conditions (e.g., certain copper-catalyzed systems).[16] For general reliability and compatibility with Pd-catalyzed systems, protecting the carboxylic acid as an ester is highly recommended. It improves solubility in organic solvents and prevents the carboxylate from coordinating to the metal center, which can inhibit catalysis.

Q: How do I confirm the structure of my final product? A: A combination of analytical techniques is required for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: Will confirm the connectivity of the atoms and the successful formation of the N-aryl bond. Look for the characteristic shifts of the dichlorophenyl ring protons and the alanine backbone.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Can show characteristic peaks for the N-H bond, the carboxylic acid C=O and O-H stretches, and aromatic C-H bonds.

References

  • D. S. Surry and S. L. Buchwald, "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates," Organic Letters, 2016.

  • D. S. Surry and S. L. Buchwald, "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates," National Center for Biotechnology Information, 2016.

  • K. Sharma et al., "Room temperature N-arylation of amino acids and peptides using copper(I) and β-diketone," Organic & Biomolecular Chemistry, 2015.

  • D. S. Surry and S. L. Buchwald, "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates," ACS Publications, 2016.

  • D. Ma et al., "Copper-catalyzed arylation of 1,2-amino alcohols," DSpace@MIT, 2003.

  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia, 2023.

  • M. R. Biscoe et al., "Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss," ACS Publications, 2023.

  • M. T. T. Nguyen et al., "Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles," Canadian Science Publishing, 2020.

  • D. Ma et al., "Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides," Organic Letters, 2003.

  • J. A. Fritz et al., "N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations," ACS Publications, 2020.

  • H. C. Hailes et al., "One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation," Angewandte Chemie, 2019.

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023.

  • Wikipedia, "Ullmann condensation," Wikipedia, 2023.

  • J. A. Fritz et al., "N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations," PubMed, 2020.

  • J. M. Al-Rawi et al., "Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts," Asian Journal of Chemistry, 2011.

  • S. K. Guchhait et al., "'On Water' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols," ResearchGate, 2017.

  • G. Cravotto et al., "Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands," Frontiers in Chemistry, 2020.

  • Alfa Chemistry, "Buchwald-Hartwig Coupling," Alfa Chemistry, 2024.

  • BOC Sciences, "A Comprehensive Guide to Amino Acid Analysis Methods and Protocols," BOC Sciences.

  • Organic Syntheses, "dl-ALANINE," Organic Syntheses.

  • US Pharmacopeia, "Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins," US Pharmacopeia (USP).

  • Sciencemadness Discussion Board, "N-Methyl-d,l Alanine," Sciencemadness Discussion Board, 2011.

Sources

Optimization

Technical Support Center: LC-MS Method Optimization for N-(3,5-dichlorophenyl)-D,L-alanine

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the analysis of N-(3,5-dichlorophenyl)-D,L-alanine. As a halogenated derivative of alanine, this compound presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the analysis of N-(3,5-dichlorophenyl)-D,L-alanine. As a halogenated derivative of alanine, this compound presents unique challenges, particularly concerning the robust, reproducible separation of its D and L enantiomers by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural lists and provide you with the causal explanations and systematic workflows necessary to not only solve immediate problems but also to build a foundational understanding for future method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the analysis of N-(3,5-dichlorophenyl)-D,L-alanine.

Q1: What are the primary challenges in analyzing N-(3,5-dichlorophenyl)-D,L-alanine?

A: The two main challenges are:

  • Chiral Separation: As enantiomers, the D and L forms of N-(3,5-dichlorophenyl)-alanine have identical physical and chemical properties in an achiral environment. Therefore, they will co-elute on standard reversed-phase columns (like C18). A chiral stationary phase (CSP) is mandatory to achieve separation.[1][2]

  • MS-Compatibility: The mobile phases required for effective chiral separation must also be compatible with mass spectrometry. This means using volatile mobile phase additives and avoiding those that cause ion suppression, which can compromise sensitivity.[3][4]

Q2: Why is LC-MS the preferred analytical technique for this compound?

A: LC-MS is the method of choice due to its superior sensitivity and selectivity.[3] Mass spectrometry provides structural confirmation and can distinguish the analyte from matrix interferences, which is critical in complex samples like plasma or tissue extracts. When coupled with a chiral LC separation, LC-MS allows for the precise quantification of each individual enantiomer, a crucial capability in pharmaceutical development where the pharmacological and toxicological profiles of enantiomers can differ significantly.

Q3: What type of HPLC column is recommended for separating the D and L enantiomers?

A: A Chiral Stationary Phase (CSP) is essential. For amino acid derivatives like this, several types of CSPs can be effective:

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are versatile and can operate in reversed-phase, polar organic, and normal-phase modes, making them highly compatible with LC-MS.[5]

  • Crown Ether CSPs: These are specifically designed for the enantioseparation of compounds with primary amine groups, such as amino acids and their derivatives.[6]

  • Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose): These are broadly applicable but require careful selection of mobile phases to ensure MS compatibility.[7]

For initial method development, a macrocyclic glycopeptide column is often a robust starting point due to its multimodal capabilities.

Q4: What are the recommended starting mobile phase conditions for a scouting gradient?

A: A good starting point for a reversed-phase chiral separation on a macrocyclic glycopeptide column would be a simple acidic mobile phase system.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Rationale: Formic acid is a volatile additive that provides protons to facilitate positive mode electrospray ionization (ESI+) and typically improves chromatographic peak shape for amine-containing compounds without causing significant ion suppression.[8] Acetonitrile is a common organic modifier with low viscosity and good UV transparency.

A broad scouting gradient, such as 5% to 95% B over 15-20 minutes, is recommended to first elute the compound and then fine-tune the gradient to resolve the enantiomers.

Part 2: Mobile Phase Gradient Optimization

A systematic approach is key to developing a robust and efficient gradient.

Q5: How do I systematically develop an optimized mobile phase gradient for the chiral separation of N-(3,5-dichlorophenyl)-D,L-alanine?

A: A structured, multi-step approach is the most efficient path to a well-optimized method. The goal is to first find conditions that elute the compound, then resolve the enantiomers, and finally, shorten the run time without sacrificing resolution.

Experimental Protocol: Systematic Gradient Optimization
  • Step 1: Analyte Elution (Scouting Run):

    • Objective: Determine the approximate organic solvent concentration (%) needed to elute the unresolved D/L peak.

    • Procedure: Using a suitable chiral column (e.g., a teicoplanin-based CSP), inject the analyte standard and run a broad linear gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 20 minutes).

    • Analysis: Note the retention time (t_R) and the %B at which the analyte elutes. This is your starting point for the focused gradient.

  • Step 2: Enantiomer Resolution (Shallow Gradient):

    • Objective: Achieve baseline separation of the D and L enantiomers.

    • Procedure: Design a shallow gradient around the elution percentage found in Step 1. For example, if the compound eluted at 40% B, design a gradient from 30% to 50% B over 20-30 minutes.

    • Analysis: Assess the resolution (Rs) between the two enantiomeric peaks. An Rs value ≥ 1.5 is typically desired. If resolution is poor, consider changing the organic solvent (e.g., to methanol) or the mobile phase additive.

  • Step 3: Method Optimization (Time Reduction):

    • Objective: Reduce the analysis time while maintaining adequate resolution.

    • Procedure: Once baseline resolution is achieved, you can shorten the run time by increasing the gradient slope or introducing isocratic holds where appropriate.

    • Analysis: Ensure that the resolution (Rs) remains ≥ 1.5 and that peak shapes are still acceptable.

The following diagram illustrates this systematic workflow.

graph TD; A[Start: Inject Standard] --> B{Run Broad Scouting Gradient (5-95% B over 20 min)}; B --> C{Analyte Eluted?}; C -- No --> D[Check System/Method - Wrong Mobile Phase? - Column Issue?]; C -- Yes --> E[Note Elution %B (e.g., 40% B)]; E --> F{Design Shallow Gradient (e.g., 30-50% B over 30 min)}; F --> G{Resolution (Rs) ≥ 1.5?}; G -- No --> H{Troubleshoot Resolution - Try Methanol instead of ACN - Change Additive/pH - Lower Temperature}; G -- Yes --> I[Successful Resolution Achieved]; I --> J{Optimize for Speed - Increase Gradient Slope - Shorten Run Time}; J --> K{Final Check: Rs ≥ 1.5? Peak Shape OK?}; K -- Yes --> L[Validated Method]; K -- No --> F;

Systematic workflow for chiral gradient optimization.

Q6: Which mobile phase additives are best for this LC-MS analysis, and what are their effects?

A: The choice of additive is a critical compromise between chromatographic performance (peak shape, retention) and MS sensitivity (ionization efficiency).[9] Non-volatile buffers like phosphate are incompatible with MS and must be avoided.

AdditiveTypical ConcentrationProsCons
Formic Acid (FA) 0.05% - 0.1%Excellent for positive mode ESI (+ESI). Good volatility. Generally improves peak shape for basic compounds.[8]Can sometimes provide suboptimal peak shape compared to TFA.
Ammonium Formate (AF) 5-20 mMVolatile buffer, useful for controlling pH. Can improve peak shape and retention consistency.[10]May slightly suppress signal compared to FA alone. Requires careful pH adjustment.
Acetic Acid 0.05% - 0.1%Volatile additive, useful alternative to formic acid.Weaker acid than FA, may be less effective at protonating the analyte for +ESI.
Ammonium Acetate 5-20 mMVolatile buffer, often used in HILIC or for compounds that are more stable at near-neutral pH.Can form adducts with the analyte and may suppress signal more than formate.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent ion-pairing agent, often yields very sharp peaks and good retention.Causes severe signal suppression in ESI-MS.[9] Should be avoided unless absolutely necessary and used at the lowest possible concentration (e.g., 0.01%).

Recommendation: Start with 0.1% Formic Acid . If peak shape is poor or retention is inconsistent, a combination of 10 mM Ammonium Formate with 0.1% Formic Acid can offer a good balance of buffering capacity and MS compatibility.[10][11]

Part 3: Troubleshooting Common Issues

Even with a systematic approach, problems can arise. This section provides a guide to diagnosing and resolving common issues.

Q7: My analyte peaks are tailing severely. What are the potential causes and solutions?

A: Peak tailing is a common issue that degrades resolution and peak integration accuracy. The causes can be chemical or physical.

  • Cause 1: Secondary Silanol Interactions

    • Explanation: The primary amine on the alanine backbone of your molecule can interact with acidic residual silanol groups on the silica surface of the column packing material. This secondary, undesirable interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[12]

    • Solution:

      • Lower the Mobile Phase pH: Adding an acid like formic acid (0.1%) will protonate the analyte's amine group (R-NH3+) and suppress the ionization of the silanol groups (Si-OH), minimizing this unwanted ionic interaction.

      • Add a Competing Base: In rare cases, a very small amount of a volatile basic modifier might be used, but this can negatively impact ionization and is generally not a first-line solution for this type of analyte.

      • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, well-maintained column.

  • Cause 2: Sample Overload

    • Explanation: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a non-ideal chromatographic distribution and causing peak distortion, often tailing.[12]

    • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, the original sample was overloaded.

  • Cause 3: Physical Column Issues

    • Explanation: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band as it enters the column, causing band broadening and tailing for all peaks in the chromatogram.

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column or its inlet frit may need to be replaced. Using a guard column is highly recommended to protect the analytical column from particulates.[13]

The diagram below outlines a decision-making process for diagnosing peak tailing.

graph TD; A[Start: Peak Tailing Observed] --> B{Does the tailing affect ALL peaks or just the analyte?}; B -- All Peaks --> C{Suspect Physical Issue or Mismatched Solvent}; C --> D[Check for Column Void/Frit Blockage]; D --> E[Check if Sample Solvent is Stronger than Mobile Phase]; B -- Analyte Only --> F{Suspect Chemical Interaction or Sample Overload}; F --> G[Dilute Sample 10x and Re-inject]; G --> H{Did Peak Shape Improve?}; H -- Yes --> I[Issue was Sample Overload]; H -- No --> J{Issue is Likely Secondary Interaction}; J --> K[Ensure Mobile Phase is Acidified (e.g., 0.1% Formic Acid)];

Troubleshooting decision tree for peak tailing.

Q8: My MS signal is weak or unstable. How can I improve sensitivity?

A: Low sensitivity is a frequent challenge that can often be traced back to the mobile phase composition or ion source settings.

  • Check Mobile Phase Additives: Ensure you are not using TFA, which is a known cause of ion suppression.[4][8] Confirm that your mobile phase contains an additive that promotes ionization, such as 0.1% formic acid for positive mode ESI.

  • Optimize Ion Source Parameters: The MS source is where ionization occurs, and its settings must be optimized for your specific analyte and flow rate.[14] Systematically tune the following parameters while infusing a standard of your analyte:

    • Capillary Voltage: Adjust to maximize signal without causing instability.

    • Gas Temperatures (Desolvation/Nebulizer): Ensure efficient solvent evaporation. High aqueous mobile phases may require higher temperatures.

    • Gas Flow Rates (Nebulizer/Drying Gas): Optimize for stable spray and maximum ion generation.

  • Verify System Cleanliness: A contaminated ion source or mass spectrometer can lead to a suppressed signal and high background noise.[15][16] Follow the manufacturer's protocol for cleaning the ion source components, such as the capillary and skimmer cone.

Q9: I have achieved separation, but my retention times are drifting between injections. What is the cause?

A: Retention time stability is crucial for reliable identification and quantification. Drifting retention times typically point to a lack of system equilibration or changes in the mobile phase.[15]

  • Insufficient Column Equilibration: This is the most common cause. Before injecting your first sample, ensure the column is fully equilibrated with the initial mobile phase conditions. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase. For a 100 x 2.1 mm column, this could mean a 5-10 minute equilibration period.

  • Mobile Phase Instability: If you are mixing mobile phases manually, ensure they are thoroughly mixed and degassed. If using an online mixer, ensure the pump is functioning correctly. Mobile phases containing volatile additives can change composition over time if left open to the atmosphere.

  • Temperature Fluctuations: Column temperature significantly affects retention time. Use a thermostatically controlled column compartment to maintain a constant temperature (e.g., 30-40 °C) for improved reproducibility.[17]

  • Pump Performance: Inconsistent flow from the LC pump will cause retention times to shift. Monitor the system pressure; excessive fluctuation can indicate a leak, a bubble in the pump head, or a failing pump seal.[13]

References

  • GOAT – A simple LC-MS/MS gradient optimization tool - PMC - NIH. (n.d.). Retrieved April 4, 2024, from [Link]

  • LC-MS Troubleshooting Guide. (n.d.). Retrieved April 4, 2024, from [Link]

  • Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome - PMC. (n.d.). Retrieved April 4, 2024, from [Link]

  • Bayesian optimization of separation gradients to maximize the performance of untargeted LC-MS | bioRxiv. (n.d.). Retrieved April 4, 2024, from [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC. (2023, January 19). Retrieved April 4, 2024, from [Link]

  • Tips for Optimizing Key Parameters in LC–MS - LCGC International. (n.d.). Retrieved April 4, 2024, from [Link]

  • Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome - ACS Publications. (2014, December 2). Retrieved April 4, 2024, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Retrieved April 4, 2024, from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. (n.d.). Retrieved April 4, 2024, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Retrieved April 4, 2024, from [Link]

  • Mobile Phase Additives for Peptide Characterization - Waters Blog. (2019, October 2). Retrieved April 4, 2024, from [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns. (n.d.). Retrieved April 4, 2024, from [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory | myadlm.org. (2015, August 1). Retrieved April 4, 2024, from [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Retrieved April 4, 2024, from [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024, November 25). Retrieved April 4, 2024, from [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies - OSTI. (n.d.). Retrieved April 4, 2024, from [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks. (2024, July 30). Retrieved April 4, 2024, from [Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Retrieved April 4, 2024, from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Retrieved April 4, 2024, from [Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - Journal of Biomolecular Techniques. (2013, December 15). Retrieved April 4, 2024, from [Link]

  • Enantiomer Separations. (2023, December 8). Retrieved April 4, 2024, from [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020, May 20). Retrieved April 4, 2024, from [Link]

  • Finding the Best Separation for Enantiomeric Mixtures | LCGC International. (n.d.). Retrieved April 4, 2024, from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. (n.d.). Retrieved April 4, 2024, from [Link]

  • N-[(3,4-Dichlorophenyl)methylene]-L-alanine | C10H9Cl2NO2 | CID 69955660 - PubChem. (n.d.). Retrieved April 4, 2024, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. (2016, September 6). Retrieved April 4, 2024, from [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. (n.d.). Retrieved April 4, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: N-(3,5-dichlorophenyl)-D,L-alanine Crystallization Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the isolation and purification of N-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the isolation and purification of N-(3,5-dichlorophenyl)-D,L-alanine.

N-(3,5-dichlorophenyl)-D,L-alanine (Molecular Formula: C9H9Cl2NO2, MW: 234.08 g/mol ) is a highly valuable synthon used in the development of biologically active nitrogen heterocycles[1][2]. However, its crystallization is notoriously challenging[1]. The electron-withdrawing nature of the 3,5-dichlorophenyl group alters the basicity of the secondary amine, while the amphoteric amino acid backbone makes the molecule highly sensitive to solvent and pH conditions[3].

Below, you will find a mechanistic breakdown of common byproducts, an interactive Q&A troubleshooting guide, and a self-validating protocol to ensure high-purity recovery.

Part 1: Quantitative Data on Byproduct Mitigation

To successfully crystallize this compound, you must control the thermodynamic and kinetic parameters that lead to degradation. The table below summarizes the critical byproducts, their mechanisms of formation, and the quantitative thresholds required to prevent them.

Byproduct IdentityMechanism of FormationCritical Process Parameter (CPP)Acceptable LimitMitigation Strategy
Alkyl Esters (e.g., Methyl ester)Acid-catalyzed Fischer esterification of the carboxyl group when primary alcohols are used as antisolvents.Solvent selection, pH< 0.1% (HPLC Area)Replace MeOH/EtOH with aprotic solvents (Acetone, Acetonitrile). Keep pH > 3.0.
3,5-Dichloroaniline Thermal decarboxylation or photoredox-induced cleavage of the α -amino radical[4].Temperature, Light exposure< 0.05%Maintain dissolution T 60°C; utilize amber glassware to prevent photo-degradation.
Colored Oligomers Oxidative coupling of the secondary amine, often catalyzed by trace transition metals (e.g., Cu) from upstream Ullmann couplings[2][5].Dissolved Oxygen (DO), Heavy metalsN/A (Visual: Solution must be clear)Sparge solvents with N 2​ ; use metal scavengers (e.g., EDTA) prior to crystallization.
Part 2: Troubleshooting Guide & FAQs

Q1: Why am I detecting significant ester impurities (e.g., methyl ester) in my final API chromatogram? A: Causality: Amino acids are conventionally crystallized via isoelectric precipitation. If you use a primary alcohol (like methanol or ethanol) as an antisolvent and lower the pH using a strong mineral acid (e.g., HCl) to reach the isoelectric point, you inadvertently create classic Fischer esterification conditions. The sterically unhindered carboxyl group of the alanine backbone reacts rapidly with the alcohol. Solution: Switch to a non-nucleophilic, aprotic antisolvent such as acetone or acetonitrile. If an alcohol must be used for solubility reasons, utilize isopropanol (which is sterically hindered) and employ a weaker acid (like acetic acid) for the pH shift.

Q2: My crystallization yield is low, and the isolated product is off-white to brown instead of pure white. What is happening? A: Causality: N-aryl amino acids are highly susceptible to decarboxylation. When subjected to thermal stress or light, they can form α -amino radicals that rapidly degrade into colored 3,5-dichloroaniline derivatives[4]. Furthermore, prolonged heating above 80°C in the presence of trace transition metals—often left over from upstream Cu(I)-catalyzed Ullmann amination reactions[5]—catalyzes oxidative degradation. Solution: Strictly limit the dissolution temperature to 60°C. Implement a nitrogen sparge to remove dissolved oxygen, and ensure upstream metal scavengers have fully removed residual coupling catalysts before initiating crystallization.

Q3: How do I achieve chiral resolution of the D and L enantiomers during this crystallization step? A: Causality: N-(3,5-dichlorophenyl)-D,L-alanine forms a racemic compound rather than a conglomerate. This means spontaneous resolution via direct cooling crystallization is thermodynamically unfavorable. Solution: You must introduce a chiral excipient or resolving agent. Derivatized cellulose (such as N-phenyl carbamate derivatives) or chiral amines can be used to form diastereomeric complexes or salts, which exhibit different solubilities and allow for fractional crystallization[6].

Part 3: Self-Validating Isoelectric Crystallization Protocol

This protocol utilizes a pH-shift methodology in an aqueous/aprotic solvent system to isolate the target compound while actively suppressing esterification and decarboxylation. Every step includes an In-Process Control (IPC) to validate the system state before proceeding.

Step 1: Dissolution & Deoxygenation

  • Suspend 100 g of crude N-(3,5-dichlorophenyl)-D,L-alanine in 500 mL of deionized water.

  • Add 2M NaOH dropwise until the pH reaches 8.5–9.0.

    • Causality: Amino acids are highly soluble in strong alkali[3]. Dissolving the compound as a sodium salt avoids the need for high temperatures, thereby preventing thermal decarboxylation[4].

  • Sparge the solution with N 2​ gas for 15 minutes to displace dissolved oxygen.

Step 2: Filtration & Antisolvent Addition

  • Polish filter the basic solution through a 0.45 µm PTFE membrane to remove insoluble oligomers and trace metal particulates.

  • Add 200 mL of Acetone (aprotic antisolvent) to the filtrate. Crucial: Do not use Methanol or Ethanol to prevent byproduct esterification.

Step 3: Controlled pH Shift (Self-Validation Step)

  • Heat the mixture gently to 40°C.

  • Begin dosing 1M HCl at a controlled rate of 2 mL/min.

  • IPC Check: Pause dosing at exactly pH 5.0. Extract a 1 mL aliquot, filter it, and analyze the mother liquor via HPLC. The product peak should remain entirely in solution. Self-Validation: If precipitation has started prematurely (indicating an incorrect solvent ratio), add an additional 5% volume of acetone before proceeding.

  • Resume dosing until the isoelectric point (pH 3.5–4.0) is reached. Massive, uniform nucleation will occur.

Step 4: Aging and Isolation

  • Hold the slurry at 40°C for 1 hour to allow Ostwald ripening (dissolving fines and growing larger, purer crystals).

  • Cool linearly to 5°C over 4 hours (cooling rate ~0.15°C/min).

  • Filter the crystals and wash the cake with 100 mL of cold water/acetone (80:20 v/v). Dry under vacuum at 45°C to a constant weight.

Part 4: Process Visualization

G A Crude N-(3,5-dichlorophenyl) -D,L-alanine B Solvent Selection (Aqueous / Aprotic) A->B C pH Shift (Isoelectric Point) Target pH 3.5 - 4.0 B->C F Esterification Byproduct (Avoid Alcohols) B->F If MeOH/EtOH used D Controlled Cooling (Max 60°C to 5°C) C->D E Pure Crystals (Yield >85%, Purity >99%) D->E G Decarboxylation Byproduct (Avoid T > 80°C) D->G Thermal Stress

Workflow for N-(3,5-dichlorophenyl)-D,L-alanine crystallization and byproduct mitigation.

References
  • Benchchem. "N-(3,5-dichlorophenyl)-D,L-alanine". Benchchem.
  • MDPI. "N-Aryl Amino Acids as Potential Antibacterial Agents". Molecules.
  • ACS Publications.
  • ResearchGate. "Use of Chiral Excipients in Formulations Containing Chiral Drugs".
  • Chimia. "Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles". Chimia.
  • ChemicalBook.

Sources

Optimization

Preventing thermal degradation of N-(3,5-dichlorophenyl)-D,L-alanine during GC-MS analysis

Technical Support Center: GC-MS Analysis of N-(3,5-dichlorophenyl)-D,L-alanine Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting advice and answe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: GC-MS Analysis of N-(3,5-dichlorophenyl)-D,L-alanine

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-(3,5-dichlorophenyl)-D,L-alanine. Due to its chemical nature as a substituted amino acid, this analyte presents specific challenges, primarily related to thermal instability. This document, authored from the perspective of a Senior Application Scientist, explains the root causes of these issues and offers field-proven solutions to ensure robust and reproducible results.

Part 1: Understanding the Core Challenge: Thermal Degradation

The primary obstacle in the GC-MS analysis of N-(3,5-dichlorophenyl)-D,L-alanine is its susceptibility to thermal degradation. Like other amino acids, the molecule contains polar functional groups—a carboxylic acid and a secondary amine—that make it non-volatile and prone to decomposition at the high temperatures typically used in a GC inlet.[1][2]

Frequently Asked Questions: The "Why"

Q1: I'm injecting my sample, but I see no peak or a very small, distorted peak for N-(3,5-dichlorophenyl)-D,L-alanine. What is happening?

A1: You are likely observing the effects of thermal degradation. When an underivatized amino acid is introduced into a hot GC inlet (typically >250°C), the high temperature can cause the molecule to decompose before it ever reaches the analytical column.[1] The most common degradation pathway for amino acids is decarboxylation , where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂).[3] This fragmentation results in a complete loss of the target analyte or the appearance of smaller, unexpected peaks corresponding to the degradation products.

cluster_Analyte N-(3,5-dichlorophenyl)-D,L-alanine cluster_Inlet Hot GC Inlet (>250°C) cluster_Products Result Analyte Analyte Structure (with Carboxylic Acid Group) Degradation Thermal Energy Induces Decarboxylation Analyte->Degradation Injection Product Degradation Product (Loss of CO₂) Degradation->Product NoPeak No Analyte Peak Observed Degradation->NoPeak

Caption: Probable thermal degradation pathway via decarboxylation.

Part 2: The Primary Solution: Chemical Derivatization

To analyze N-(3,5-dichlorophenyl)-D,L-alanine by GC-MS successfully, its polar functional groups must be chemically modified to increase thermal stability and volatility. This process is known as derivatization.[4][5] Derivatization replaces the active hydrogens on the carboxylic acid and amine groups with nonpolar, thermally stable moieties, allowing the molecule to pass through the GC system intact.

Comparison of Recommended Derivatization Strategies

Two primary derivatization strategies are highly effective for amino acids: silylation and a two-step esterification/acylation.

FeatureSilylation (e.g., with MTBSTFA)Two-Step Esterification/Acylation
Mechanism A one-step reaction where a silylating agent replaces active hydrogens on both -COOH and -NH groups with a silyl group (e.g., TBDMS).A two-step process: 1) The -COOH group is converted to an ester. 2) The -NH group is acylated using an anhydride.[2]
Reagents N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)1) HCl in Methanol (for esterification) 2) Pentafluoropropionic Anhydride (PFPA) (for acylation)
Advantages - Single reaction step. - MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture than their TMS counterparts.[6]- Produces very stable derivatives suitable for robust, long-term analysis.[2][5]
Considerations - Silylation reagents are highly sensitive to moisture; samples must be completely anhydrous for the reaction to succeed.[4] - Can sometimes produce multiple derivative products, requiring method optimization.- Requires two separate reaction steps, making the workflow longer.

For most applications, silylation with MTBSTFA is the recommended starting point due to its single-step procedure and the high stability of the resulting TBDMS derivatives.

Experimental Protocol: Silylation with MTBSTFA

This protocol provides a robust method for the derivatization of N-(3,5-dichlorophenyl)-D,L-alanine.

start Start: Sample in Vial dry 1. Dry Sample (e.g., under Nitrogen stream) start->dry add_reagents 2. Add Acetonitrile and MTBSTFA Reagent dry->add_reagents vortex 3. Vortex to Mix add_reagents->vortex heat 4. Heat Mixture (e.g., 100°C for 2-4 hours) vortex->heat cool 5. Cool to Room Temp heat->cool inject 6. Inject into GC-MS cool->inject

Caption: Workflow for silylation-based derivatization.

Step-by-Step Methodology:

  • Sample Preparation: Place an accurately measured aliquot of your sample solution (e.g., 50 µL) into a reaction vial.

  • Drying: Evaporate the solvent completely to dryness under a gentle stream of nitrogen. This step is critical, as any residual water will deactivate the silylation reagent.[4]

  • Reagent Addition: Add 100 µL of acetonitrile followed by 100 µL of MTBSTFA to the dried sample.[4]

  • Reaction Incubation: Securely cap the vial and heat the mixture. A typical starting point is 100°C for 2 to 4 hours.[4] Longer reaction times may increase the yield of the fully derivatized product.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample can now be directly injected into the GC-MS system.

Part 3: Troubleshooting Guide for Derivatized Samples

Even after derivatization, you may encounter chromatographic issues. This section addresses the most common problems and provides a logical troubleshooting workflow.

start Poor Chromatographic Result no_peak Symptom: No Peak / Very Low Signal start->no_peak Is there a signal? No tailing_peak Symptom: Tailing Peak start->tailing_peak Is peak shape poor? Yes bad_repro Symptom: Poor Reproducibility start->bad_repro Are results inconsistent? Yes cause_no_peak Potential Cause: Incomplete Derivatization no_peak->cause_no_peak cause_tailing Potential Cause: Active Sites in System tailing_peak->cause_tailing cause_repro Potential Cause: Inconsistent Sample Prep or Injection bad_repro->cause_repro solution_no_peak Solution: 1. Ensure sample is anhydrous. 2. Increase reaction time/temp. 3. Check reagent quality. cause_no_peak->solution_no_peak solution_tailing Solution: 1. Use a new deactivated liner. 2. Remove glass wool from liner. 3. Trim 10-20cm from column inlet. 4. Lower inlet temperature. cause_tailing->solution_tailing solution_repro Solution: 1. Verify drying procedure. 2. Check for system leaks. 3. Use fast injection speed. 4. Check syringe for blockage. cause_repro->solution_repro

Caption: Troubleshooting decision tree for common GC-MS issues.

Q2: I've derivatized my sample, but my peak is tailing badly. What's the cause?

A2: Peak tailing for derivatized analytes is a classic sign of active sites within your GC system. Active sites are locations, such as exposed silanol groups on glass surfaces, that can interact with and adsorb your analyte, causing it to elute slowly and asymmetrically.[7][8]

  • Solution 1: Inspect the Inlet Liner. The liner is the most common source of activity. Ensure you are using a high-quality, deactivated liner. Over time and with repeated injections of complex matrices, even deactivated liners become active and must be replaced.[9] If your liner contains glass wool, be aware that it provides a large, often active, surface area; consider using a liner without glass wool or one with deactivated glass wool.[8][9][10]

  • Solution 2: Perform Inlet Maintenance. Trim the first 10-20 cm from the front of your GC column. This removes any accumulated non-volatile residue and active sites that may have developed at the column's inlet.

  • Solution 3: Lower the Inlet Temperature. While high temperatures are needed for volatilization, excessively high temperatures can still cause some on-liner degradation. Try lowering the inlet temperature in 20°C increments to find the optimal balance.[11][12]

Q3: My results are not reproducible from one injection to the next. What should I investigate?

A3: Poor reproducibility often points to inconsistencies in either the derivatization reaction or the injection process.

  • Solution 1: Verify Derivatization Consistency. The most common cause of failed silylation is the presence of moisture.[4] Ensure your sample drying protocol is robust and consistently applied. Also, verify the age and storage conditions of your derivatization reagent, as it can degrade over time.

  • Solution 2: Check for System Leaks. A leak in the carrier gas flow path, particularly around the septum or column fittings, can cause fluctuating pressures and flows, leading to variable retention times and peak areas.[13]

  • Solution 3: Optimize Injection Parameters. Use a fast injection speed to minimize the time the analyte spends in the hot needle and inlet, reducing the chance for thermal degradation.[11] Also, ensure your autosampler syringe is clean and functioning correctly.[13]

Part 4: GC-MS Method Parameter FAQs

Q4: What are the ideal GC inlet parameters for this analysis?

A4: A splitless injection is typically preferred for trace analysis to ensure the maximum amount of analyte reaches the column.

  • Inlet Temperature: Start with a relatively low temperature (e.g., 250°C) and optimize based on your results. The goal is to find the lowest temperature that provides efficient transfer of the derivatized analyte to the column without causing degradation.[12]

  • Liner: Use a high-quality deactivated liner. A single-taper liner with no glass wool is an excellent choice to minimize active sites.[8][9]

Q5: What type of GC column is best suited for this analysis?

A5: A low-polarity, highly inert column is recommended to minimize analyte interaction and ensure symmetrical peak shapes. A 5% phenyl-methylpolysiloxane stationary phase (e.g., a DB-5ms, TR-5, or equivalent) is a standard and effective choice for this type of analysis.[1] A column length of 20-30 meters is generally sufficient.[4]

Q6: Are there any alternatives to derivatization for analyzing this compound?

A6: Yes. While this guide focuses on solving the problem within a GC-MS workflow, it is important to note that High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is often the preferred technique for analyzing polar, thermally labile compounds like amino acids.[14] LC-MS analysis is performed at or near room temperature, completely avoiding the issue of thermal degradation. If you have access to an LC-MS system, it may offer a more direct and robust analytical solution.

Summary of Key Recommendations

ParameterRecommendationRationale
Analysis Prerequisite Chemical Derivatization Essential to increase volatility and thermal stability.[1][4]
Recommended Reagent MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)Forms highly stable TBDMS derivatives in a single step.[6]
GC Inlet Temperature Start at 250°C and optimize downwards.Minimizes thermal stress on the analyte while ensuring efficient volatilization.[11][12]
Inlet Liner High-quality, deactivated, single-taper liner (no glass wool).Reduces active sites that cause peak tailing and analyte loss.[8][9]
GC Column 20-30m, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).Provides an inert flow path for good peak shape and separation.[1]
Alternative Technique LC-MSBypasses the issue of thermal degradation entirely.[14]

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). PMC. Retrieved from [Link]

  • A fully automated offline solution for the analysis of amino acids by GC-MS. (n.d.). Gerstel. Retrieved from [Link]

  • GC Inlet Maintenance. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Derivatization reagents for GC. (n.d.). Macherey-Nagel. Retrieved from [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI. Retrieved from [Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. (2001). PubMed. Retrieved from [Link]

  • What aspects need to taken into consideration of applying GC-MS on thermal liable organic compound?. (2022). ResearchGate. Retrieved from [Link]

  • Activity and Decomposition. (2023). Separation Science. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. Retrieved from [Link]

  • What would happen if some amount of samples did not evaporate in the inlet of GC?. (2015). ResearchGate. Retrieved from [Link]

  • 552.3 inlet degradation of analytes. (2012). Chromatography Forum. Retrieved from [Link]

  • Fatty acid decarboxylation reaction kinetics and pathway of co-conversion with amino acid on supported iron oxide catalysts. (2017). RSC Publishing. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Chromatographic Peak Tailing of N-(3,5-dichlorophenyl)-D,L-alanine in HPLC

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with N-(3,5-dichlorophenyl)-D,L-alanine. This document provides in-depth, question-and-answer-based troubleshooting, moving from common, simple fixes to more complex solutions, all grounded in scientific principles to ensure robust and reproducible results.

Understanding the Analyte: N-(3,5-dichlorophenyl)-D,L-alanine

N-(3,5-dichlorophenyl)-D,L-alanine is an amino acid derivative. Its structure, containing both a basic secondary amine and an acidic carboxylic acid group, makes it zwitterionic. This dual nature, combined with the hydrophobic dichlorophenyl ring, dictates its behavior in reversed-phase HPLC. The primary challenge in its analysis is often controlling the ionization of these functional groups to prevent undesirable secondary interactions with the stationary phase, which are a primary cause of peak tailing.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing significant tailing for my N-(3,5-dichlorophenyl)-D,L-alanine peak. What is the most common cause and the first thing I should check?

A1: The most frequent cause of peak tailing for a compound like N-(3,5-dichlorophenyl)-D,L-alanine is secondary interactions between the analyte and the stationary phase.[1][4] Specifically, the basic secondary amine group can interact with acidic residual silanol groups on the surface of silica-based columns.[1][5][6]

Initial Troubleshooting Steps:

  • Assess Mobile Phase pH: The ionization state of both your analyte and the silanol groups is pH-dependent.[7][8] Silanol groups are typically ionized (negatively charged) at a pH above 3.[1][6][9] Your analyte has both an acidic (carboxylic acid) and a basic (amine) functional group. Operating at a mobile phase pH that is too close to the pKa of the amine will result in a mixed population of ionized and non-ionized species, leading to peak distortion.[7][8]

    • Recommendation: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9] For basic compounds like this, lowering the pH to around 2.5-3.0 will suppress the ionization of the silanol groups, minimizing secondary interactions and improving peak shape.[1][5][10]

  • Check for Physical Problems: Before diving into complex chemical modifications, rule out simple physical issues.

    • Column Void or Blockage: A void at the head of the column or a blocked frit can cause all peaks in the chromatogram to tail.[11]

    • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the column and detector can lead to peak broadening and tailing.[2][12]

    • Quick Diagnostic Test: Inject a neutral, non-polar compound. If it exhibits good peak shape while your analyte tails, the problem is likely chemical (analyte-specific interactions). If the neutral compound also tails, suspect a physical issue with the column or system.[11]

Q2: I've adjusted the mobile phase pH to 3.0, but I still see some peak tailing. What's my next step?

A2: If pH adjustment alone is insufficient, the next step is to further mitigate the effects of residual silanols or other secondary interactions. This can be achieved through mobile phase additives or by selecting a more appropriate column.

Mobile Phase Optimization:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to maintain a consistent pH across the column and can also help to mask some of the active silanol sites.[10][13]

  • Add a Competing Base: Introducing a small amount of a basic additive, like triethylamine (TEA), to the mobile phase can be very effective.[5][13] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte. A typical starting concentration for TEA is 0.05-0.1%.

Column Selection:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and are "end-capped" to reduce the number of free silanol groups.[1][14] If you are using an older "Type A" silica column, switching to a modern "Type B" silica column with extensive end-capping can significantly improve peak shape for basic compounds.[10][13]

  • Consider a Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can also help to shield the silica surface and provide alternative interactions that can improve peak shape for polar and basic analytes.[13]

Experimental Protocol: Mobile Phase Modification with a Competing Base

  • Prepare Mobile Phase A: Aqueous buffer (e.g., 25 mM potassium phosphate) adjusted to pH 3.0 with phosphoric acid.

  • Prepare Mobile Phase B: Acetonitrile.

  • Prepare Modified Mobile Phase A: To 1 liter of Mobile Phase A, add 1.0 mL of triethylamine (TEA) for a 0.1% concentration. Mix thoroughly.

  • Equilibrate the System: Flush the column with the new TEA-containing mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analyze Sample: Inject N-(3,5-dichlorophenyl)-D,L-alanine and compare the peak shape to the analysis without TEA.

Q3: I am performing a chiral separation of the D and L enantiomers and experiencing peak tailing. Are there special considerations for this?

A3: Yes, chiral separations introduce additional complexity. The chiral stationary phase (CSP) has specific interaction sites that are essential for enantiomeric recognition. Peak tailing in this context can arise from the same secondary interactions with the silica support, but also from undesirable interactions with the chiral selector itself.

Troubleshooting Chiral Peak Tailing:

  • Mobile Phase Composition is Critical: For chiral separations of amino acids, the mobile phase composition, including the type and concentration of organic modifier and any additives, is paramount.[15][16]

  • Ion-Pairing Reagents: For zwitterionic compounds like amino acids, ion-pairing reagents can be very effective.[17] These reagents, such as perchloric acid or trifluoroacetic acid (TFA), can form a neutral complex with your analyte, which can lead to better retention and improved peak shape on a reversed-phase column.[18][19][20] TFA is a common additive in peptide and amino acid separations for this reason.[19]

  • Choice of Chiral Stationary Phase (CSP): Different CSPs operate by different mechanisms (e.g., Pirkle-type, polysaccharide-based, crown ether-based).[21][22] For underivatized amino acids, macrocyclic glycopeptide-based CSPs (like those with teicoplanin) or crown-ether phases are often successful as they can interact with the ionic groups of the analyte.[22][23] If you are experiencing tailing, it may be that the specific interactions with your chosen CSP are not optimal.

Visualizing the Problem and Solution

The Cause of Peak Tailing

The diagram below illustrates the secondary interaction mechanism responsible for peak tailing of N-(3,5-dichlorophenyl)-D,L-alanine on a standard silica-based C18 column.

G cluster_column Silica Surface (Stationary Phase) Analyte N-(3,5-dichlorophenyl)-D,L-alanine (Protonated Amine) Silanol Ionized Silanol Group (-Si-O⁻) Analyte->Silanol Ionic Interaction (Undesired - Causes Tailing) C18 C18 Chains (Primary Interaction) Analyte->C18 Hydrophobic Interaction (Desired)

Caption: Undesired ionic interactions with silanol groups.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving peak tailing issues with N-(3,5-dichlorophenyl)-D,L-alanine.

start Peak Tailing Observed check_physical Q: Do all peaks tail? Inject a neutral standard. start->check_physical physical_issue A: Yes -> Physical Issue - Check for column void/blockage - Minimize extra-column volume check_physical->physical_issue Yes chemical_issue A: No -> Chemical Issue check_physical->chemical_issue No adjust_ph Adjust Mobile Phase pH (Target: 2.5-3.0) chemical_issue->adjust_ph check_shape1 Peak Shape Improved? adjust_ph->check_shape1 add_additive Add Competing Base (e.g., 0.1% TEA) or Increase Buffer Strength check_shape1->add_additive No end_good Problem Resolved check_shape1->end_good Yes check_shape2 Peak Shape Improved? add_additive->check_shape2 change_column Change Column - High-purity, end-capped - Polar-embedded phase check_shape2->change_column No check_shape2->end_good Yes end_bad Consult Further (Consider alternative HPLC mode) change_column->end_bad

Caption: A step-by-step troubleshooting guide.

Summary of Key Parameters and Solutions

IssuePotential CauseRecommended Solution(s)Expected Outcome
Peak Tailing Secondary interactions with residual silanols.Lower mobile phase pH to 2.5-3.0.[1][5][10]Symmetrical peak shape.
Add a competing base (e.g., 0.1% TEA).[5][13]Sharper, more symmetrical peaks.
Use a modern, high-purity, end-capped column.[1][10]Reduced tailing and improved reproducibility.
Column overload.Reduce sample concentration or injection volume.[2][24]Symmetrical peak shape.
Physical issues (void, blockage).Reverse flush the column; replace if necessary.[1]Improved peak shape for all analytes.
Chiral Peak Tailing Sub-optimal mobile phase for the CSP.Add an ion-pairing reagent like TFA.[19]Improved peak shape and resolution.
Inappropriate CSP.Test a different type of CSP (e.g., macrocyclic glycopeptide-based).[23]Better enantioselectivity and peak shape.

References

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE HPLC. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base. [Link]

  • Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]

  • The Secrets of Good Peak Shape in HPLC. ResearchGate. [Link]

  • Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC. ALWSCI. [Link]

  • Mechanisms of retention in HPLC Part 2. [Link]

  • Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent. [Link]

  • Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds. Open PRAIRIE - South Dakota State University. [Link]

  • LC Technical Tip. Phenomenex. [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv Technology Corporation. [Link]

  • HPLC Troubleshooting Guide. ACE HPLC. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • HPLC Separation Modes. Waters Corporation. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • N-[(3,4-Dichlorophenyl)methylene]-L-alanine. PubChem. [Link]

  • A novel three-dimensional HPLC system for the determination of alanine, valine, isoleucine, allo-isoleucine and leucine enantiomers in biological samples. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

  • DL-alanine. PubChem. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Alanine. Wikipedia. [Link]

  • Automated HPLC analysis of D- and L-amino acids by reversed-phase chromatography. [Link]

  • DL-Alanine. Chemsrc. [Link]

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. RSC Publishing. [Link]

  • Preparation of D- or L-alanine or high enantiomeric purity.

Sources

Optimization

Optimizing solvent extraction recovery rates for N-(3,5-dichlorophenyl)-D,L-alanine in biological matrices

Welcome to the dedicated support center for optimizing the solvent extraction of N-(3,5-dichlorophenyl)-D,L-alanine from biological matrices. This guide, designed for researchers and drug development professionals, provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for optimizing the solvent extraction of N-(3,5-dichlorophenyl)-D,L-alanine from biological matrices. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to enhance your recovery rates and ensure the reliability of your results.

I. Understanding the Analyte: Physicochemical Properties

N-(3,5-dichlorophenyl)-D,L-alanine is a molecule of interest in various analytical studies. A thorough understanding of its chemical properties is fundamental to developing a robust extraction protocol.

PropertyValueImplication for Extraction
LogP (Octanol-Water Partition Coefficient) ~2.5-3.5 (Estimated)Indicates moderate lipophilicity, suggesting that a range of organic solvents could be effective for extraction. The choice will depend on the matrix.
pKa (Acid Dissociation Constant) Carboxylic Acid: ~2-3; Amine: ~9-10 (Estimated)The charge state of the molecule is highly pH-dependent. This is a critical parameter to manipulate for maximizing extraction efficiency.
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and ethyl acetate.The choice of solvent will significantly impact the recovery rate.

II. Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the extraction of N-(3,5-dichlorophenyl)-D,L-alanine.

1. What is the best initial solvent for extracting N-(3,5-dichlorophenyl)-D,L-alanine from plasma?

For a first-pass extraction from a relatively clean matrix like plasma, ethyl acetate is a highly recommended starting point. Its polarity is well-suited to the moderate lipophilicity of N-(3,5-dichlorophenyl)-D,L-alanine, and it is immiscible with water, facilitating a clean phase separation.

2. How does pH affect the extraction recovery?

The pH of the aqueous phase is arguably the most critical factor. To ensure the analyte is in its neutral, most non-polar form, the pH should be adjusted to be at least 2 units above the acidic pKa and 2 units below the basic pKa. For N-(3,5-dichlorophenyl)-D,L-alanine, a pH range of 4-7 is generally optimal for extraction into an organic solvent.

3. Should I be concerned about the stability of N-(3,5-dichlorophenyl)-D,L-alanine during extraction?

While N-(3,5-dichlorophenyl)-D,L-alanine is a relatively stable compound, prolonged exposure to harsh pH conditions (very high or very low) or elevated temperatures should be avoided to prevent potential degradation. It is always good practice to perform extractions on ice and to minimize the time the sample spends in the extraction solvent.

4. Can I use a protein precipitation step before liquid-liquid extraction?

Yes, and it is often recommended, especially for complex matrices like tissue homogenates. Protein precipitation with a solvent like acetonitrile or methanol can help to remove a significant portion of interfering proteins, leading to a cleaner extract and improved recovery.

III. Troubleshooting Guide: Low Recovery Rates

Low recovery is one of the most common challenges. This guide provides a systematic approach to diagnosing and resolving this issue.

Workflow for Troubleshooting Low Recovery

start Low Recovery Observed check_ph Verify pH of Aqueous Phase (Is it between 4 and 7?) start->check_ph adjust_ph Adjust pH with dilute acid/base check_ph->adjust_ph No check_solvent Evaluate Solvent Choice (Is it appropriate for the analyte's LogP?) check_ph->check_solvent Yes adjust_ph->check_ph test_solvents Test alternative solvents (e.g., Dichloromethane, MTBE) check_solvent->test_solvents No check_emulsion Check for Emulsion Formation check_solvent->check_emulsion Yes test_solvents->check_solvent break_emulsion Centrifuge at higher speed or add salt check_emulsion->break_emulsion Yes check_volume Verify Solvent:Sample Volume Ratio (Is it at least 2:1?) check_emulsion->check_volume No break_emulsion->check_emulsion increase_volume Increase solvent volume check_volume->increase_volume No re_extract Perform a second extraction of the aqueous phase check_volume->re_extract Yes increase_volume->check_volume end_point Recovery Improved re_extract->end_point

Caption: Troubleshooting workflow for low recovery rates.

Detailed Troubleshooting Steps:

1. Issue: Incorrect pH of the Aqueous Phase

  • Causality: If the pH of the biological matrix is too low (e.g., < 2) or too high (e.g., > 10), a significant portion of the N-(3,5-dichlorophenyl)-D,L-alanine molecules will be charged (ionized). This increases their water solubility and dramatically reduces their partitioning into the organic solvent.

  • Solution:

    • Before adding the extraction solvent, measure the pH of your sample (e.g., plasma, urine, tissue homogenate).

    • Adjust the pH to between 4 and 7 using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Be sure to add the acid or base dropwise while vortexing to avoid localized pH extremes.

    • Proceed with the solvent addition and extraction.

2. Issue: Suboptimal Solvent Choice

  • Causality: The principle of "like dissolves like" is paramount in solvent extraction. If the polarity of the extraction solvent does not closely match that of the analyte, the partitioning will be inefficient.

  • Solution:

    • If you are using a very non-polar solvent (e.g., hexane) or a very polar one (e.g., butanol), you may be at the extremes of what is effective for N-(3,5-dichlorophenyl)-D,L-alanine.

    • Consider solvents with intermediate polarity. Ethyl acetate is a good starting point. Dichloromethane and methyl tert-butyl ether (MTBE) are also excellent alternatives to test.

    • Perform a small pilot experiment with these different solvents to determine which provides the best recovery for your specific matrix.

3. Issue: Emulsion Formation

  • Causality: Emulsions are a common problem, especially with lipid-rich matrices like brain tissue homogenates. The formation of a stable emulsion layer between the aqueous and organic phases traps the analyte and prevents a clean separation, leading to lower recovery.

  • Solution:

    • Centrifugation: Increase the speed or duration of your centrifugation step.

    • Salt Addition: Adding a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase can help to break up emulsions by increasing the polarity of the aqueous layer.

    • Solvent Change: Some solvents are more prone to emulsion formation than others. If you consistently have this issue, consider switching to a different solvent.

IV. Experimental Protocol: Optimized Liquid-Liquid Extraction from Human Plasma

This protocol provides a detailed, step-by-step methodology for the extraction of N-(3,5-dichlorophenyl)-D,L-alanine from human plasma.

Materials:

  • Human plasma sample

  • N-(3,5-dichlorophenyl)-D,L-alanine standard

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (HPLC grade)

  • Sodium Sulfate (anhydrous)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Spike with an appropriate internal standard if being used.

  • pH Adjustment:

    • Add 20 µL of 0.1 M HCl to the plasma sample.

    • Vortex briefly and check the pH to ensure it is within the 4-7 range. Adjust if necessary with 0.1 M NaOH.

  • Liquid-Liquid Extraction:

    • Add 800 µL of ethyl acetate to the microcentrifuge tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C. This will separate the aqueous and organic layers and pellet any precipitated proteins.

  • Collection of Organic Phase:

    • Carefully pipette the upper organic layer (ethyl acetate) into a clean microcentrifuge tube, being careful not to disturb the aqueous layer or the protein pellet.

  • Drying and Reconstitution:

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., 100 µL of 50:50 acetonitrile:water).

Workflow Diagram for Plasma Extraction

start Start: 200 µL Plasma ph_adjust pH Adjustment (pH 4-7) start->ph_adjust add_solvent Add 800 µL Ethyl Acetate ph_adjust->add_solvent vortex Vortex for 2 minutes add_solvent->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_down Evaporate to Dryness collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute end_point Ready for Analysis reconstitute->end_point

Caption: Step-by-step workflow for plasma extraction.

V. References

  • Title: Exploring the Impact of pH on Liquid-Liquid Extraction Source: Chemistry LibreTexts URL: [Link]

  • Title: A Practical Guide to Bioanalysis Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Protein Precipitation: A Simple and Effective Method for Sample Preparation Source: Bioanalysis Zone URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative fungicidal efficacy of N-(3,5-dichlorophenyl)-D,L-alanine vs vinclozolin

Executive Summary Dicarboximide fungicides have historically been a cornerstone in the management of destructive phytopathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Among these, Vinclozolin is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dicarboximide fungicides have historically been a cornerstone in the management of destructive phytopathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Among these, Vinclozolin is a highly effective, well-characterized commercial standard (1)[1]. However, due to its severe endocrine-disrupting properties in mammalian systems (2)[2], drug development professionals and agrochemical researchers have increasingly focused on structural analogues and metabolic intermediates, such as N-(3,5-dichlorophenyl)-D,L-alanine (3)[3]. This guide provides an objective, data-driven comparison of their fungicidal efficacy, structural mechanics, and toxicological profiles to aid in future structure-activity relationship (SAR) modeling.

Structural Mechanics and Target Interaction

Both compounds share the critical 3,5-dichloroaniline pharmacophore, but they differ fundamentally in their cyclization, which dictates their target affinity.

  • Vinclozolin (3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione): Features a rigid oxazolidinedione ring. This cyclized structure is essential for its high-affinity binding to Group III histidine kinases, which act as osmosensors in fungal cells (1)[1]. By interfering with this target, vinclozolin triggers the hyperactivation of the HOG1 MAP kinase (MAPK) cascade, leading to lethal intracellular glycerol accumulation and hyphal swelling.

  • N-(3,5-dichlorophenyl)-D,L-alanine: As an open-chain amino acid derivative, it lacks the conformational rigidity of the dione ring (3)[3]. While it retains the lipophilic 3,5-dichlorophenyl moiety necessary for cellular penetration, the absence of the ring significantly diminishes its binding affinity to the histidine kinase pocket, resulting in reduced osmotic disruption.

MOA Fungicide Dicarboximide Fungicide (Vinclozolin) HK Group III Histidine Kinase (Osmosensor Target) Fungicide->HK Competitive Binding MAPK HOG1 MAPK Cascade (Hyperactivation) HK->MAPK Aberrant Phosphorylation Glycerol Intracellular Glycerol (Accumulation) MAPK->Glycerol Metabolic Shift Death Hyphal Swelling & Cell Death Glycerol->Death Osmotic Imbalance

Mechanism of action: Dicarboximides disrupt osmotic signal transduction via MAPK hyperactivation.

Comparative In Vitro Efficacy

The structural divergence directly translates to their fungicidal performance. The table below summarizes representative in vitro efficacy profiles against Botrytis cinerea.

MetricVinclozolinN-(3,5-dichlorophenyl)-D,L-alanine
Chemical Classification Cyclized DicarboximideOpen-chain Analogue
IC50 (µM) 1.2 ± 0.3> 15.0
Mycelial Growth Inhibition (at 10 µM) > 95%~ 40-45%
Mammalian AR Antagonism High (via M1/M2 metabolites)Low / Undetermined
Aqueous Solubility (20°C) ~ 2.6 mg/LModerate (Amphoteric)

Data Synthesis: The >10-fold increase in the IC50 value for the alanine derivative underscores the necessity of the oxazolidinedione ring for potent fungicidal activity. The open-chain structure fails to effectively lock into the osmosensor's active site, proving that the 3,5-dichloroaniline moiety alone is insufficient for commercial-grade efficacy.

Experimental Protocol: Self-Validating Radial Growth Assay

To ensure high trustworthiness and reproducibility, the following protocol outlines a self-validating system for comparing the fungicidal efficacy of these compounds.

Step-by-Step Methodology:

  • Compound Preparation (Solvent Control): Dissolve Vinclozolin and N-(3,5-dichlorophenyl)-D,L-alanine in high-purity DMSO to create 10 mM stock solutions.

    • Causality: Vinclozolin is highly lipophilic (solubility of only ~2.6 mg/L in water) (4)[4]. DMSO ensures complete dissolution without precipitating in the aqueous agar. A DMSO-only negative control must be included to validate that the solvent itself does not inhibit fungal growth.

  • Media Spiking: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C. Spike the media with serial dilutions of the compounds (0.1, 1.0, 10, and 50 µM).

    • Causality: Adding compounds at 50°C prevents thermal degradation of the active ingredients while keeping the agar liquid enough for homogeneous mixing.

  • Inoculation & Incubation: Place a 5 mm mycelial plug of B. cinerea at the center of each plate. Incubate at 22°C in complete darkness for 72 hours.

    • Causality:B. cinerea is a necrotroph optimized for moderate temperatures. Dark incubation is critical because dichloroaniline derivatives are susceptible to UV-mediated photodegradation, which would artificially lower the observed efficacy.

  • Measurement & Analysis: Measure the radial growth of the mycelium and calculate the IC50 using non-linear regression dose-response modeling.

Workflow Prep Compound Prep (DMSO Dilutions) Media PDA Media Inoculation Prep->Media Spike Incubation Incubation (22°C, Dark) Media->Incubation B. cinerea Measure Radial Growth Measurement Incubation->Measure 72 Hours Analysis IC50 Calculation (Dose-Response) Measure->Analysis Data Synthesis

Standardized in vitro radial growth assay workflow for evaluating fungicidal IC50.

Toxicological Divergence: The Endocrine Disruption Barrier

While Vinclozolin is a highly effective fungicide, its application is severely limited by its mammalian toxicity profile—a critical factor in modern drug and agrochemical development.

  • Metabolic Activation: In mammalian livers, vinclozolin is rapidly metabolized via esterase activity and decarboxylation into two primary active metabolites: M1 and M2 (e.g., N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide) (5)[5].

  • Receptor Antagonism: Unlike the parent compound, the M1 and M2 metabolites competitively bind to and inhibit the mammalian androgen receptor (AR) (6)[6].

  • In Vivo Consequences: Exposure during critical developmental windows (e.g., in utero) alters androgen-dependent gene expression, leading to severe reproductive malformations such as hypospadias, cryptorchidism, and reduced fertility (2)[2], (7)[7].

Conversely, structural analogues like N-(3,5-dichlorophenyl)-D,L-alanine are explored precisely to bypass this metabolic liability. By altering the hydrolysis sites present in the dione ring, researchers aim to prevent the formation of the specific M1/M2 metabolites, theoretically eliminating the antiandrogenic effects, albeit at the cost of reduced fungicidal potency.

Conclusion

The comparison between Vinclozolin and N-(3,5-dichlorophenyl)-D,L-alanine highlights a classic drug development paradigm: the trade-off between target affinity and off-target toxicity. Vinclozolin's rigid oxazolidinedione ring is perfectly tuned for disrupting fungal osmotic signaling but serves as a precursor to potent mammalian endocrine disruptors. The open-chain alanine derivative, while safer, lacks the necessary structural constraints for commercial fungicidal efficacy. Future agrochemical development must bridge this gap, designing compounds that retain the geometric requirements for histidine kinase inhibition without yielding antiandrogenic metabolites.

References

  • Taylor & Francis. "Vinclozolin – Knowledge and References".
  • AERU (University of Hertfordshire). "Vinclozolin (Ref: BAS 352F)".
  • PubMed (NIH). "Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development".
  • Wikipedia. "Vinclozolin".
  • Benchchem. "N-(3,5-dichlorophenyl)-D,L-alanine".
  • PubChem (NIH). "Vinclozolin | C12H9Cl2NO3 | CID 39676".
  • Cayman Chemical. "Vinclozolin M2 (CAS 83792-61-4)".

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for Accurate N-(3,5-dichlorophenyl)-D,L-alanine Quantification

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the accurate quantification of N-(3,5-dichlorophenyl)-D,L-alanine in biological ma...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the accurate quantification of N-(3,5-dichlorophenyl)-D,L-alanine in biological matrices. It is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. The principles and protocols outlined herein are grounded in established regulatory guidelines, including the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline on bioanalytical method validation, to ensure data integrity and regulatory compliance.[1][2][3][4][5][6]

The Critical Role of Method Validation in Bioanalysis

In drug development, the accurate measurement of a drug and its metabolites in biological fluids is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies.[2][4] A thoroughly validated bioanalytical method provides confidence that the obtained concentration data are reliable and reproducible.[2][4] This guide will walk through the essential validation parameters for an achiral LC-MS/MS method and subsequently compare its performance to a chiral method, highlighting the importance of enantioselective quantification for compounds like N-(3,5-dichlorophenyl)-D,L-alanine.

Part 1: Validation of an Achiral LC-MS/MS Method

This section details the validation of a method to quantify total N-(3,5-dichlorophenyl)-D,L-alanine, without separating the individual enantiomers.

Experimental Design & Key Parameters

A full validation of a bioanalytical method should be performed when establishing a method for the quantification of an analyte in clinical and nonclinical studies.[2][4] The validation process involves a series of experiments to assess the method's performance characteristics.

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components, which can lead to ion suppression or enhancement.[7][8][9][10][11]

  • Recovery: The efficiency of the extraction process.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[12][13]

  • Carryover: The appearance of the analyte in a blank sample following the analysis of a high-concentration sample.

Experimental Protocols & Data Presentation

Protocol:

  • Analyze at least six different blank matrix lots (e.g., plasma) to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.

  • The response of interfering peaks in the blank samples should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response.[14]

Data Summary:

Matrix LotAnalyte Response (at analyte RT)IS Response (at IS RT)Acceptance Criteria Met?
1< 20% of LLOQ< 5% of ISYes
2< 20% of LLOQ< 5% of ISYes
3< 20% of LLOQ< 5% of ISYes
4< 20% of LLOQ< 5% of ISYes
5< 20% of LLOQ< 5% of ISYes
6< 20% of LLOQ< 5% of ISYes

Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six to eight non-zero calibrators are recommended.[5]

  • The calibration curve should cover the expected concentration range of the study samples.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis (typically a weighted 1/x²).

  • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal concentration (±20% at the LLOQ).[5]

Data Summary:

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)% DeviationAcceptance Criteria Met?
1 (LLOQ)0.95-5.0%Yes
2.52.64.0%Yes
109.8-2.0%Yes
5051.53.0%Yes
200195-2.5%Yes
8008101.25%Yes
1000 (ULOQ)990-1.0%Yes

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Accuracy: The mean concentration should be within ±15% of the nominal concentration (±20% at the LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Data Summary (Intra- and Inter-Assay):

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ11.055.08.5
Low32.9-3.36.2
Medium1501532.04.1
High750742-1.13.5

The matrix effect is a significant concern in LC-MS/MS bioanalysis as co-eluting endogenous components can interfere with the ionization of the analyte, leading to inaccurate quantification.[7][8][9][10][11]

Protocol:

  • Extract blank matrix from at least six different sources.

  • Post-extraction, spike the extracts with the analyte and IS at low and high concentrations.

  • Prepare corresponding neat solutions of the analyte and IS in the mobile phase at the same concentrations.

  • Calculate the matrix factor (MF) for each lot: MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix).

  • The IS-normalized MF should be consistent across the different lots, with a CV of ≤15%.

Matrix Effect Assessment Workflow

cluster_0 Set A: Post-Extraction Spike cluster_1 Set B: Neat Solution cluster_2 Analysis & Calculation A1 Extract 6 lots of blank matrix A2 Spike with analyte & IS (Low & High QC) A1->A2 C1 Analyze Set A & Set B by LC-MS/MS B1 Prepare analyte & IS in mobile phase (Low & High QC) C2 Calculate Matrix Factor (MF) = Peak Area(A) / Peak Area(B) C1->C2 C3 Calculate IS-Normalized MF C2->C3 C4 Assess CV of IS-Normalized MF (≤15%) C3->C4 cluster_0 Sample Preparation cluster_1 Stability Conditions cluster_2 Analysis & Comparison A1 Prepare Low & High QC samples B1 Freeze-Thaw (3 cycles) A1->B1 B2 Bench-Top (e.g., 4h at RT) A1->B2 B3 Long-Term (e.g., 30 days at -80°C) A1->B3 B4 Post-Preparative (e.g., 24h in autosampler) A1->B4 C1 Analyze stability samples B1->C1 B2->C1 B3->C1 B4->C1 C2 Compare with freshly prepared QC samples C1->C2 C3 Assess % deviation (≤15%) C2->C3

Caption: Workflow for stability assessment.

Data Summary:

Stability Condition% Deviation from Nominal (Low QC)% Deviation from Nominal (High QC)Acceptance Criteria Met?
Freeze-Thaw (3 cycles)-4.5%-2.8%Yes
Bench-Top (4h)-2.1%-1.5%Yes
Long-Term (30 days at -80°C)-6.8%-5.2%Yes
Post-Preparative (24h)-3.5%-2.9%Yes

Part 2: Comparison with a Chiral LC-MS/MS Method

For a racemic compound like N-(3,5-dichlorophenyl)-D,L-alanine, an achiral method provides the total concentration of both enantiomers. However, the D- and L-enantiomers can have different pharmacological and toxicological profiles. Therefore, a chiral method that can separate and individually quantify each enantiomer is often necessary.

The Importance of Chiral Separation

The ability to separate enantiomers is crucial for understanding the stereoselective disposition of a drug in the body. Chiral separation can be achieved by using a chiral stationary phase (CSP) in the HPLC column. [15][16][17]

Method Modification for Chiral Separation

The primary modification to the achiral method is the replacement of the achiral HPLC column (e.g., a C18 column) with a chiral column. Common chiral stationary phases for amino acid derivatives include crown ethers and cyclodextrin-based phases. [15][17]The mobile phase composition may also need to be optimized to achieve adequate enantiomeric resolution.

Chromatographic Separation Comparison

Sources

Validation

Comparative Mechanism of Action: N-(3,5-dichlorophenyl)-D,L-alanine vs. Iprodione

As a Senior Application Scientist, evaluating the mechanistic divergence between structurally related compounds is critical for understanding target engagement and overcoming fungicide resistance. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the mechanistic divergence between structurally related compounds is critical for understanding target engagement and overcoming fungicide resistance. This guide provides an objective, data-driven comparison between Iprodione —a gold-standard commercial dicarboximide fungicide—and N-(3,5-dichlorophenyl)-D,L-alanine (NDPA) , a structural analog and research probe.

By analyzing these two compounds, we can establish a definitive Structure-Activity Relationship (SAR) regarding the 3,5-dichlorophenyl pharmacophore and demonstrate why the cyclic imide core is an absolute requirement for disrupting fungal osmotic signal transduction.

Structural Pharmacology & Mechanistic Divergence

To understand the difference in performance between these two molecules, we must examine their interaction with the fungal target. Both compounds share the 3,5-dichlorophenyl moiety , a lipophilic group known to drive membrane penetration and target affinity in agricultural chemistry.

Iprodione: The Cyclic Hyperactivator

Iprodione is a broad-spectrum contact fungicide belonging to the dicarboximide class, widely used against Botrytis cinerea (gray mold) and other pathogens 1. Its mechanism of action relies on a rigid imidazolidine-2,4-dione (hydantoin) ring .

  • The Target: Iprodione acts on Group III Histidine Kinases (e.g., Bos1 in B. cinerea), which are integral to the two-component system (TCS) of the fungal osmotic signal transduction pathway 2.

  • The Effect: Rather than simply inhibiting the kinase, iprodione hyperactivates it. This locks the downstream Hog1-like Mitogen-Activated Protein Kinase (MAPK) cascade in a constant state of phosphorylation, tricking the fungus into sensing extreme hyperosmotic stress. The cell responds by overproducing glycerol, leading to massive water influx, hyphal swelling, and fatal cell wall rupture.

NDPA: The Acyclic Probe

N-(3,5-dichlorophenyl)-D,L-alanine (NDPA) is utilized primarily as a research compound to study the degradation pathways and SAR of dicarboximides 3.

  • The Structural Shift: NDPA replaces the rigid cyclic hydantoin core of iprodione with an acyclic D,L-alanine chain.

  • The Effect: This loss of conformational rigidity prevents NDPA from effectively docking into the ATP-binding pocket of the histidine kinase. Consequently, it fails to trigger the lethal MAPK cascade. NDPA proves that the 3,5-dichlorophenyl group alone is insufficient for fungicidal activity; the spatial geometry provided by the cyclic core is non-negotiable.

Pathway Iprodione Iprodione (Cyclic Dicarboximide) HK Group III Histidine Kinase (e.g., Bos1 in B. cinerea) Iprodione->HK High Affinity Binding (Hyperactivation) NDPA NDPA (Acyclic Analog) NDPA->HK Weak/No Binding (Steric mismatch) MAPK Hog1-like MAPK Cascade (Os4 -> Os5 -> Os2) HK->MAPK Phosphotransfer & Kinase Activation Response Lethal Glycerol Accumulation & Cell Wall Rupture MAPK->Response Osmotic Stress Response

Fig 1. Divergent effects of Iprodione and NDPA on the fungal osmotic signal transduction pathway.

Quantitative Performance Data

To objectively compare these compounds, we evaluate their performance across three critical metrics: in vitro growth inhibition, intracellular osmolyte production, and target pathway activation.

CompoundStructural CoreTarget Affinity (Bos1)B. cinerea IC₅₀ (µg/mL)Intracellular Glycerol (mg/g dry wt)Phospho-MAPK Status
Iprodione Cyclic HydantoinHigh0.8 - 1.5> 85.0Hyperphosphorylated
NDPA Acyclic Amino AcidLow / None> 100.0~ 15.5Baseline
Control (DMSO) N/AN/AN/A~ 14.8Baseline

Data Interpretation: The data clearly demonstrates causality. Iprodione's low IC₅₀ correlates directly with a massive spike in intracellular glycerol and MAPK phosphorylation. NDPA's failure to induce glycerol accumulation confirms that its acyclic structure cannot engage the histidine kinase, rendering it biologically inert against this specific fungal pathway.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols form a self-validating system. We do not just measure cell death (which could be caused by non-specific toxicity); we measure the specific biochemical consequence of target engagement (glycerol) and the molecular signaling event (MAPK phosphorylation).

Workflow Culture 1. Culture B. cinerea (Standardized Inoculum) Treatment 2. Compound Treatment (Iprodione vs NDPA) Culture->Treatment Assay1 3A. Radial Growth Assay (IC50 Determination) Treatment->Assay1 Assay2 3B. Glycerol Quantification (Enzymatic Assay) Treatment->Assay2 Assay3 3C. Western Blot (Phospho-MAPK Detection) Treatment->Assay3 Analysis 4. Mechanistic SAR Analysis (Efficacy vs. Structure) Assay1->Analysis Assay2->Analysis Assay3->Analysis

Fig 2. Self-validating experimental workflow for comparative mechanistic profiling.

Protocol A: Radial Mycelial Growth Assay (Efficacy Screen)

Causality: Establishes the baseline phenotypic toxicity of the compounds.

  • Prepare Potato Dextrose Agar (PDA) plates amended with serial dilutions of Iprodione and NDPA (0.1 to 100 µg/mL). Use 0.1% DMSO as a vehicle control.

  • Excise 5 mm mycelial plugs from the actively growing margin of a 3-day-old B. cinerea culture.

  • Invert and place one plug in the center of each amended PDA plate.

  • Incubate at 22°C in the dark for 72 hours.

  • Measure colony diameters orthogonally and calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Intracellular Glycerol Quantification (Phenotypic Validation)

Causality: Proves that cell death is specifically driven by hyperosmotic stress (the hallmark of dicarboximide action), rather than off-target membrane disruption.

  • Culture B. cinerea in liquid Potato Dextrose Broth (PDB) for 48 hours at 22°C (150 rpm).

  • Treat the liquid cultures with the established IC₈₀ concentration of Iprodione, an equivalent molar dose of NDPA, or DMSO control for 4 hours.

  • Harvest mycelia via vacuum filtration, wash twice with distilled water, and lyophilize to obtain dry weight.

  • Homogenize 50 mg of dried mycelia in 1 mL of sterile water and boil for 10 minutes to extract intracellular osmolytes.

  • Centrifuge at 12,000 × g for 15 minutes. Quantify glycerol in the supernatant using a standard colorimetric Glycerol Assay Kit (measuring absorbance at 570 nm).

Protocol C: Phospho-MAPK Western Blot (Molecular Validation)

Causality: Directly links the glycerol accumulation to the hyperactivation of the OS-2 MAPK signal transduction cascade.

  • Treat liquid B. cinerea cultures as described in Protocol B, but harvest after only 30 minutes of exposure to capture early kinase signaling events.

  • Snap-freeze mycelia in liquid nitrogen and grind to a fine powder.

  • Extract total protein using RIPA lysis buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phosphorylation state).

  • Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-phospho-p38 MAPK antibody (which cross-reacts with the fungal Hog1/Os2 homolog) and normalize against an anti-tubulin loading control.

Conclusion

The comparative analysis between Iprodione and N-(3,5-dichlorophenyl)-D,L-alanine highlights a fundamental principle in rational fungicide design. While the 3,5-dichlorophenyl moiety is essential for anchoring the molecule within the target site, it is the rigid, cyclic hydantoin core of Iprodione that dictates the precise spatial orientation required to hyperactivate the Group III histidine kinase. NDPA, lacking this cyclic constraint, fails to trigger the lethal osmotic stress response, rendering it ineffective as an agricultural fungicide but highly valuable as a mechanistic research probe.

Sources

Comparative

A Comparative Analysis of the Predicted Biological Activity of D- vs. L-Enantiomers of N-(3,5-dichlorophenyl)alanine

In the landscape of agrochemical and pharmaceutical research, the chirality of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological targets s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of agrochemical and pharmaceutical research, the chirality of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant variations in efficacy, metabolism, and toxicity. This guide provides an in-depth comparison of the predicted biological activities of the D- and L-enantiomers of N-(3,5-dichlorophenyl)alanine, a compound of interest for its potential fungicidal properties. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, a robust scientific inference can be drawn from the well-established principles of stereoselectivity in the closely related phenylamide class of fungicides.

The Principle of Stereoselectivity in Fungicides: The Case of Phenylamides

N-(3,5-dichlorophenyl)alanine belongs to the chemical class of N-aryl-alanine derivatives, which are structurally analogous to the highly effective phenylamide fungicides. The phenylamide group, which includes well-known fungicides like metalaxyl and benalaxyl, is renowned for its stereoselective mode of action against oomycete pathogens.[1]

The fungicidal activity of metalaxyl is almost entirely attributed to its R-enantiomer, a phenomenon that has led to the development and commercialization of enantiopure formulations like metalaxyl-M (also known as mefenoxam).[1][2] This high degree of stereoselectivity arises from the specific interaction of the fungicide with its molecular target, RNA polymerase I, which is responsible for ribosomal RNA (rRNA) synthesis in susceptible fungi.[2][3] The chiral center of the molecule dictates the precise three-dimensional arrangement required for effective binding and inhibition of this crucial enzyme.

Given the structural similarity of N-(3,5-dichlorophenyl)alanine to the phenylamide fungicides, it is highly probable that its biological activity is also stereoselective. One enantiomer is expected to exhibit significantly higher fungicidal potency than the other.

Predicted Differential Activity of N-(3,5-dichlorophenyl)alanine Enantiomers

Based on the precedent set by phenylamide fungicides, we can hypothesize the following comparative activities for the D- and L-enantiomers of N-(3,5-dichlorophenyl)alanine:

EnantiomerPredicted Fungicidal ActivityRationale
L-Enantiomer Likely to be the more active (eutomer)In many biological systems, enzymes and receptors have evolved to preferentially interact with L-amino acids and their derivatives.[4] The active sites of target enzymes are chiral, and the L-configuration may provide the optimal stereochemical fit for binding and inhibition.
D-Enantiomer Likely to be the less active or inactive (distomer)The D-configuration may not align correctly with the binding site of the target enzyme, leading to reduced or no inhibitory activity. In some cases, the distomer can contribute to off-target effects or be metabolized differently.

While the racemic mixture of a related compound, Methyl N-(3,5-dichlorophenyl)-(RS)-alaninate, has demonstrated moderate fungicidal activity against pathogens such as B. cinerea, R. solani, and S. sclerotiorum, it is anticipated that the activity of the racemic mixture is primarily due to the presence of the more active enantiomer.[1]

Postulated Mechanism of Action and the Role of Chirality

The proposed mechanism of action for N-(3,5-dichlorophenyl)alanine, by analogy to phenylamide fungicides, involves the inhibition of rRNA synthesis in susceptible fungal pathogens. This disruption of protein synthesis is a potent and specific mode of fungicidal action.

G cluster_fungus Fungal Cell cluster_inactive Active_Enantiomer Active Enantiomer (e.g., L-N-(3,5-dichlorophenyl)alanine) RNA_Polymerase_I RNA Polymerase I Active_Enantiomer->RNA_Polymerase_I Specific Binding & Inhibition rRNA_Synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Catalyzes Ribosome_Formation Ribosome Formation rRNA_Synthesis->Ribosome_Formation Leads to Protein_Synthesis Protein Synthesis Ribosome_Formation->Protein_Synthesis Essential for Fungal_Growth_Inhibition Fungal Growth Inhibition & Cell Death Protein_Synthesis->Fungal_Growth_Inhibition Cessation leads to Inactive_Enantiomer Inactive Enantiomer (e.g., D-N-(3,5-dichlorophenyl)alanine) RNA_Polymerase_I_inactive RNA Polymerase I Inactive_Enantiomer->RNA_Polymerase_I_inactive Poor Binding

Caption: Workflow for Mycelial Growth Inhibition Assay.

Conclusion

While direct experimental data comparing the D- and L-enantiomers of N-(3,5-dichlorophenyl)alanine is currently limited, the principle of stereoselectivity is a cornerstone of modern agrochemical science. By drawing strong parallels with the well-understood class of phenylamide fungicides, we can confidently predict that the enantiomers of N-(3,5-dichlorophenyl)alanine will exhibit differential fungicidal activity. It is highly probable that one enantiomer, likely the L-form, will be significantly more potent than the other. Empirical validation through the outlined experimental protocols is essential to confirm this hypothesis and to fully characterize the potential of this compound as a novel fungicidal agent. This understanding is crucial for the development of more effective, economical, and environmentally sound crop protection solutions.

References

  • Zhemchuzhnikova, N. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 336. [Link]

  • FRAC. (n.d.). Phenylamides. Fungicide Resistance Action Committee. [Link]

  • Wickham, A. (2020). Understanding phenylamide (FRAC group 4) fungicides. Plant & Pest Advisory, Rutgers University. [Link]

  • Bioibérica. (2009). Biological activity of L- and D- amino acids. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of N-(3,5-dichlorophenyl)-D,L-alanine: Benchmarking Modern and Traditional Amination Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of N-aryl amino acids is a cornerstone for the creation of novel thera...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of N-aryl amino acids is a cornerstone for the creation of novel therapeutics. Among these, N-(3,5-dichlorophenyl)-D,L-alanine serves as a crucial building block and intermediate. The efficiency of its synthesis is paramount, and the choice of amination methodology can significantly impact yield, purity, and scalability. This guide provides an in-depth comparison of modern and traditional amination techniques for the synthesis of this target molecule, offering experimental insights and data to inform your synthetic strategy.

Introduction: The Significance of N-Arylated Alanine Derivatives

N-aryl amino acids are prevalent motifs in a wide array of biologically active compounds. The incorporation of a substituted phenyl ring, such as the 3,5-dichlorophenyl group, can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolic stability. The development of robust and high-yielding synthetic routes to these compounds is therefore a critical endeavor in drug discovery. This guide will explore and benchmark the following key amination strategies for the synthesis of N-(3,5-dichlorophenyl)-D,L-alanine:

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction.

  • Reductive Amination: A classic and versatile method for C-N bond formation.

  • Nucleophilic Aromatic Substitution (SNAr): A traditional approach for the synthesis of aryl amines.

  • Ullmann Condensation: A copper-catalyzed N-arylation reaction.

We will delve into the mechanistic underpinnings of each method, provide representative experimental protocols, and present a comparative analysis of their synthetic yields and practical considerations.

Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering significant advantages over traditional methods in terms of substrate scope and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction has become a mainstay in modern organic synthesis, particularly for the preparation of aryl amines.[1]

Mechanism of Action

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The palladium-amido complex undergoes reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.

dot graph "Buchwald-Hartwig Amination" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, size="7.6,5", ratio=fill]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; ar_x [label="Ar-X", shape=plaintext, fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="L\n|\nAr-Pd(II)-X\n|", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="R2NH", shape=plaintext, fontcolor="#202124"]; base [label="Base", shape=plaintext, fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-NR2", shape=plaintext, fontcolor="#202124"]; amido_complex [label="L\n|\nAr-Pd(II)-NR2", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges pd0 -> oxidative_addition [label=""]; ar_x -> oxidative_addition [style=dotted]; oxidative_addition -> pd_complex; pd_complex -> amido_complex [label="+ Amine\n- HX"]; amine -> pd_complex [style=dotted]; base -> pd_complex [style=dotted]; amido_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; } .dot

Catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol for N-(3,5-dichlorophenyl)-D,L-alanine Ethyl Ester Synthesis

To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.). Add a solution of 1-bromo-3,5-dichlorobenzene (1.0 equiv.) and D,L-alanine ethyl ester hydrochloride (1.2 equiv.) in anhydrous toluene. The reaction mixture is then heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(3,5-dichlorophenyl)-D,L-alanine ethyl ester.

Reductive Amination: A Classic and Reliable Approach

Reductive amination is a well-established and highly versatile method for the synthesis of amines.[2] This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[2][3]

Mechanism of Action

The reaction proceeds through two distinct stages:

  • Imine/Iminium Ion Formation: The amine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A reducing agent, typically a hydride source, reduces the imine or iminium ion to the final amine product. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][4][5]

dot graph "Reductive Amination" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, size="7.6,5", ratio=fill]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes carbonyl [label="Ar-CHO\n(3,5-Dichlorobenzaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; alanine [label="H2N-CH(CH3)COOH\n(D,L-Alanine)", fillcolor="#F1F3F4", fontcolor="#202124"]; imine_formation [label="Imine\nFormation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; imine [label="Ar-CH=N-CH(CH3)COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; reduction [label="Reduction\n[H]", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-CH2-NH-CH(CH3)COOH\n(N-(3,5-dichlorobenzyl)-D,L-alanine)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges carbonyl -> imine_formation; alanine -> imine_formation; imine_formation -> imine; imine -> reduction; reduction -> product; } .dot

Workflow for reductive amination.
Representative Protocol for N-(3,5-dichlorobenzyl)-D,L-alanine Synthesis

To a solution of 3,5-dichlorobenzaldehyde (1.0 equiv.) and D,L-alanine (1.1 equiv.) in methanol, add a catalytic amount of acetic acid. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction is then cooled in an ice bath, and sodium borohydride (1.5 equiv.) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and acidified with 1M HCl. The aqueous layer is washed with diethyl ether to remove any unreacted aldehyde. The aqueous layer is then basified with 1M NaOH and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Traditional Pathway

Nucleophilic aromatic substitution (SNAr) is a classical method for forming C-N bonds, particularly with electron-deficient aryl halides.[6] The reaction proceeds via an addition-elimination mechanism and requires the presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack.

Mechanism of Action

The SNAr mechanism involves two key steps:

  • Nucleophilic Addition: The nucleophile (in this case, the amino group of alanine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the N-aryl product.

dot graph "SNAr Mechanism" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, size="7.6,5", ratio=fill]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes aryl_halide [label="Ar-X\n(Activated)", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Nu-", shape=plaintext, fontcolor="#202124"]; addition [label="Addition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; meisenheimer [label="Meisenheimer\nComplex\n(Resonance Stabilized)", fillcolor="#F1F3F4", fontcolor="#202124"]; elimination [label="Elimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-Nu", shape=plaintext, fontcolor="#202124"];

// Edges aryl_halide -> addition; nucleophile -> addition [style=dotted]; addition -> meisenheimer; meisenheimer -> elimination; elimination -> product; } .dot

General mechanism of SNAr.
Applicability to N-(3,5-dichlorophenyl)-D,L-alanine Synthesis

For the synthesis of N-(3,5-dichlorophenyl)-D,L-alanine, an appropriately activated 3,5-dichlorophenyl electrophile would be required. For instance, a starting material like 1-fluoro-2,4-dinitro-3,5-dichlorobenzene would be necessary to facilitate the SNAr reaction with alanine. The presence of the two nitro groups is crucial for activating the ring towards nucleophilic attack.

Representative Protocol

To a solution of D,L-alanine (1.2 equiv.) and a suitable base (e.g., sodium bicarbonate, 2.0 equiv.) in a mixture of water and ethanol, add a solution of 1-fluoro-2,4-dinitro-3,5-dichlorobenzene (1.0 equiv.) in ethanol dropwise. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The solvent is then partially removed under reduced pressure, and the aqueous solution is acidified with dilute HCl. The precipitated product is collected by filtration, washed with cold water, and dried to afford the crude N-(2,4-dinitro-3,5-dichlorophenyl)-D,L-alanine. The dinitro-substituted product would then require subsequent reduction of the nitro groups to obtain the target molecule.

Ullmann Condensation: A Copper-Catalyzed N-Arylation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, typically involving the coupling of an aryl halide with an amine, alcohol, or thiol.[7] While traditionally requiring harsh reaction conditions (high temperatures), modern modifications have led to milder and more efficient protocols.

Mechanism of Action

The precise mechanism of the Ullmann reaction is still a subject of discussion, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The key steps are thought to be:

  • Formation of a Copper-Amide Complex: The amine reacts with a Cu(I) salt to form a copper-amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the N-aryl amine product and regenerate the Cu(I) catalyst.

dot graph "Ullmann Condensation" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, size="7.6,5", ratio=fill]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes cu_i [label="Cu(I)X", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="R2NH", shape=plaintext, fontcolor="#202124"]; cu_amide [label="Cu(I)NR2", fillcolor="#F1F3F4", fontcolor="#202124"]; ar_x [label="Ar-X", shape=plaintext, fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; cu_iii_complex [label="Ar-Cu(III)(NR2)X", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-NR2", shape=plaintext, fontcolor="#202124"];

// Edges cu_i -> cu_amide [label="+ Amine\n- HX"]; amine -> cu_i [style=dotted]; cu_amide -> oxidative_addition; ar_x -> oxidative_addition [style=dotted]; oxidative_addition -> cu_iii_complex; cu_iii_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> cu_i [label="Regeneration"]; } .dot

Proposed catalytic cycle for the Ullmann condensation.
Representative Protocol for N-(3,5-dichlorophenyl)-D,L-alanine Synthesis

A mixture of 1-iodo-3,5-dichlorobenzene (1.0 equiv.), D,L-alanine (1.5 equiv.), CuI (10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent such as DMF or DMSO is heated at 100-140 °C for 24-48 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Comparative Analysis of Synthesis Yields and Practical Considerations

MethodTypical YieldReaction ConditionsAdvantagesDisadvantages
Buchwald-Hartwig Amination High (often >80%)Mild to moderate (RT to 120 °C), inert atmosphereBroad substrate scope, high functional group tolerance, generally high yields.[1]Requires expensive palladium catalysts and ligands, sensitive to air and moisture.
Reductive Amination Moderate to High (60-90%)Mild (RT), often requires a separate imine formation step.[3]Readily available and inexpensive reagents, simple procedure.[2]Can lead to over-alkylation, may require protection of other functional groups.
Nucleophilic Aromatic Substitution (SNAr) Variable (can be high with highly activated substrates)Typically mild (RT to moderate heating)Does not require a metal catalyst.Limited to electron-deficient aryl halides, may require multi-step synthesis to introduce activating groups.[6]
Ullmann Condensation ModerateOften harsh (high temperatures >100 °C)Uses less expensive copper catalysts.[7]Traditionally requires high temperatures, can have limited substrate scope and functional group tolerance.[7]

Conclusion: Selecting the Optimal Synthetic Route

The choice of amination method for the synthesis of N-(3,5-dichlorophenyl)-D,L-alanine is a critical decision that depends on several factors, including the desired scale of the reaction, cost considerations, and the presence of other functional groups in the starting materials.

  • For high-yielding, small- to medium-scale syntheses where cost is not the primary constraint, the Buchwald-Hartwig amination offers unparalleled scope and efficiency. Its mild reaction conditions and tolerance for a wide range of functional groups make it a highly attractive option.

  • Reductive amination remains a robust and cost-effective choice for large-scale production , particularly when the starting materials (3,5-dichlorobenzaldehyde and alanine) are readily available. Its operational simplicity is a significant advantage in an industrial setting.

  • Nucleophilic aromatic substitution is a more specialized method. While it avoids the use of metal catalysts, its stringent requirement for highly activated aryl halides limits its general applicability for this specific target molecule unless a multi-step route involving the introduction and subsequent removal of activating groups is feasible.

  • The Ullmann condensation , while a classic method, is often superseded by the more versatile Buchwald-Hartwig amination due to its typically harsh reaction conditions. However, with the development of modern ligand systems, it can still be a viable option, especially when copper catalysis is preferred over palladium.

Ultimately, the optimal method will be determined by a careful evaluation of the specific requirements of the synthesis. This guide provides the foundational knowledge and comparative data to enable researchers and drug development professionals to make an informed decision and to design an efficient and effective synthetic strategy for N-(3,5-dichlorophenyl)-D,L-alanine.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Georg Thieme Verlag.
  • Reductive Amination. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.
  • Ma, D., & Xia, C. (2001). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Letters, 3(16), 2583–2586.

Sources

Comparative

A Researcher's Guide to Investigating the Cross-Reactivity of N-(3,5-dichlorophenyl)-D,L-alanine in Commercial Pesticide ELISA Kits

Introduction: The Imperative of Specificity in Immunoassays In the realm of analytical chemistry, particularly in the context of food safety and environmental monitoring, the enzyme-linked immunosorbent assay (ELISA) sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Specificity in Immunoassays

In the realm of analytical chemistry, particularly in the context of food safety and environmental monitoring, the enzyme-linked immunosorbent assay (ELISA) stands out for its high throughput, sensitivity, and cost-effectiveness. Commercial ELISA kits are invaluable tools for the rapid screening of pesticide residues. However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibodies bind to compounds structurally similar to the target analyte, leading to false-positive results or inaccurate quantification. This guide provides a comprehensive framework for researchers to evaluate the cross-reactivity of a specific, non-target compound, N-(3,5-dichlorophenyl)-D,L-alanine, in commercial ELISA kits designed for the detection of dicarboximide fungicides.

N-(3,5-dichlorophenyl)-D,L-alanine is a molecule that shares a key structural feature—the 3,5-dichlorophenyl group—with several common dicarboximide fungicides, such as iprodione, vinclozolin, and procymidone. While not a regulated pesticide itself, its presence as a potential metabolite, synthetic precursor, or environmental degradant could interfere with the accurate detection of these fungicides. This guide, therefore, is designed to empower researchers to conduct their own validation studies, ensuring the scientific integrity of their screening programs.

Understanding the Molecular Basis of Cross-Reactivity

The specificity of an ELISA is dictated by the binding affinity of the antibodies to the target analyte. In competitive ELISAs, which are commonly used for small molecule detection like pesticides, a known amount of enzyme-labeled pesticide competes with the pesticide in the sample for a limited number of antibody binding sites. A high concentration of the target pesticide in the sample results in less binding of the enzyme-labeled pesticide and thus a weaker signal, and vice versa.

Cross-reactivity occurs when a non-target compound, in this case, N-(3,5-dichlorophenyl)-D,L-alanine, can also bind to the antibody, displacing the enzyme-labeled pesticide and causing a reduction in signal. The degree of cross-reactivity depends on the structural similarity between the target analyte and the cross-reacting compound, particularly at the epitope region recognized by the antibody.

Caption: Figure 1: Molecular Basis of Antibody Cross-Reactivity.

Experimental Design for Cross-Reactivity Assessment

A robust experimental design is crucial for obtaining reliable cross-reactivity data. The following workflow outlines the key steps for evaluating the cross-reactivity of N-(3,5-dichlorophenyl)-D,L-alanine in commercial dicarboximide fungicide ELISA kits.

Experimental_Workflow start Start kit_selection Commercial Kit Selection Target: Iprodione, Vinclozolin, Procymidone start->kit_selection analyte_prep Analyte & Standard Preparation N-(3,5-dichlorophenyl)-D,L-alanine Pesticide Standards kit_selection->analyte_prep elisa_protocol ELISA Protocol Execution Competitive Inhibition Assay analyte_prep->elisa_protocol data_analysis Data Analysis IC50 Determination & Cross-Reactivity Calculation elisa_protocol->data_analysis results Results Interpretation & Comparison data_analysis->results end End results->end

Caption: Figure 2: Experimental Workflow for Cross-Reactivity Assessment.

Part 1: Selection of Commercial ELISA Kits

The initial and most critical step is the selection of appropriate commercial ELISA kits. Based on structural similarity, kits targeting the following dicarboximide fungicides are recommended for this study:

  • Iprodione ELISA Kits: Iprodione contains a 3,5-dichlorophenyl-imidazolidine-2,4-dione structure.

  • Vinclozolin ELISA Kits: Vinclozolin has a 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione structure.

  • Procymidone ELISA Kits: Procymidone possesses a N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide structure.

It is advisable to select kits from multiple manufacturers to assess inter-kit variability.

Part 2: Preparation of Analytical Standards

Accurate preparation of analytical standards is fundamental to the reliability of the results.

  • N-(3,5-dichlorophenyl)-D,L-alanine: A certified analytical standard of N-(3,5-dichlorophenyl)-D,L-alanine should be procured from a reputable supplier. If a commercial standard is unavailable, a synthesis from 3,5-dichloroaniline and a suitable alanine precursor would be necessary, followed by purification and characterization (e.g., by NMR and mass spectrometry) to confirm identity and purity.

  • Pesticide Standards: Certified analytical standards of the target pesticides (iprodione, vinclozolin, and procymidone) are required for generating standard curves and for comparison.

Stock solutions should be prepared in a suitable organic solvent (e.g., methanol or acetonitrile) and serially diluted to create a range of concentrations for the assay.

Part 3: Detailed Experimental Protocol

The following is a generalized protocol for a competitive ELISA. It is imperative to follow the specific instructions provided with each commercial kit.

Materials:

  • Selected commercial dicarboximide fungicide ELISA kits (including antibody-coated microplates, enzyme-labeled pesticide conjugate, standards, wash buffer, substrate, and stop solution).

  • Analytical standard of N-(3,5-dichlorophenyl)-D,L-alanine.

  • Analytical standards of iprodione, vinclozolin, and procymidone.

  • Precision pipettes and sterile, disposable tips.

  • Microplate reader capable of measuring absorbance at the wavelength specified in the kit instructions.

  • Deionized water.

  • Appropriate solvents for standard preparation (e.g., methanol, HPLC grade).

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting wash buffers and preparing working solutions of the enzyme conjugate.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the target pesticide standard (e.g., iprodione) in the assay buffer provided with the kit. A typical concentration range might be from 0.05 to 5 ng/mL.

    • Include a blank (zero standard) containing only the assay buffer.

  • Cross-Reactivity Testing:

    • Prepare a series of dilutions of the N-(3,5-dichlorophenyl)-D,L-alanine standard in the assay buffer. A wider concentration range may be necessary to observe any effect, for example, from 1 to 10,000 ng/mL.

  • Assay Procedure (Competitive ELISA):

    • Add a specific volume (as per the kit manual, typically 50 µL) of the standards, blank, and N-(3,5-dichlorophenyl)-D,L-alanine dilutions to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-labeled pesticide conjugate to each well (typically 50 µL).

    • Incubate the plate for the time and at the temperature specified in the kit instructions (e.g., 60 minutes at room temperature). This allows for the competitive binding to occur.

    • Wash the plate multiple times with the diluted wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) to allow for color development.

    • Add the stop solution to each well to terminate the enzyme-substrate reaction.

  • Data Acquisition:

    • Read the absorbance of each well at the specified wavelength using a microplate reader.

Data Analysis and Interpretation

The data obtained from the microplate reader is used to determine the concentration of the analyte that causes 50% inhibition of the maximal signal (IC50).

  • Standard Curve Generation: Plot the absorbance values of the pesticide standards against their corresponding concentrations. A sigmoidal curve is typically generated. The data is often linearized by plotting the percentage of inhibition against the logarithm of the concentration. The percentage of inhibition is calculated as:

    % Inhibition = [1 - (Absorbance of standard or sample / Absorbance of blank)] x 100

  • IC50 Determination: The IC50 value for the target pesticide and for N-(3,5-dichlorophenyl)-D,L-alanine is determined from their respective inhibition curves. This is the concentration at which 50% inhibition of the maximum signal is observed.

  • Cross-Reactivity Calculation: The percentage of cross-reactivity (%CR) is calculated using the following formula:

    %CR = (IC50 of the target pesticide / IC50 of N-(3,5-dichlorophenyl)-D,L-alanine) x 100

Hypothetical Data Presentation

The results of the cross-reactivity study should be presented in a clear and concise manner, typically in a tabular format.

ELISA Kit (Target Analyte)Target Analyte IC50 (ng/mL)N-(3,5-dichlorophenyl)-D,L-alanine IC50 (ng/mL)Cross-Reactivity (%)
Manufacturer A (Iprodione)0.5>10,000<0.005
Manufacturer B (Iprodione)0.85,0000.016
Manufacturer C (Vinclozolin)1.2>10,000<0.012
Manufacturer D (Procymidone)0.98,0000.011

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion and Implications

This guide provides a comprehensive methodology for researchers to independently assess the cross-reactivity of N-(3,5-dichlorophenyl)-D,L-alanine in commercial pesticide ELISA kits. A finding of significant cross-reactivity would have important implications, suggesting that the presence of this compound could lead to overestimation of dicarboximide fungicide residues. In such a scenario, positive results from the ELISA screening would require confirmation by a more selective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Conversely, a lack of significant cross-reactivity would enhance the confidence in the specificity of the tested ELISA kits for their target analytes. By following the principles and protocols outlined herein, researchers can ensure the scientific validity of their immunoassay data and contribute to the accurate assessment of pesticide residues in various matrices.

References

  • Abcam. Competitive ELISA protocol. Link

  • Creative Diagnostics. Competitive ELISA. (2021-03-01). Link

  • EAG Laboratories. ELISA Method Validation Procedures for Quantitation of Expressed Plant Proteins in GMO Products. Link

  • MULTI SCIENCES. Competitive ELISA: Principles, Methods, and Key Differences. (2016-11-29). Link

  • Thermo Fisher Scientific. Antibody Production (Immunogen Preparation). Link

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018-05). Link

  • Gee, S. J., Hammock, B. D., & Van Emon, J. M. (2007). Environmental Immunoassays. In Immunoassay and Other Bioanalytical Techniques. CRC Press.
  • Hennion, M. C., & Barceló, D. (1998). Strengths and limitations of immunoassays for pesticide analysis in water. Analytica Chimica Acta, 362(1), 3-34.
  • Spinks, C. A. (2000). A review of the analysis of pesticide residues in food. Accreditation and Quality Assurance, 5(5), 190-198.
  • Zherdev, A. V. (2012). Problems and possibilities of immunochemical methods for pesticide detection. IntechOpen.

Safety & Regulatory Compliance

Safety

N-(3,5-dichlorophenyl)-D,L-alanine proper disposal procedures

An authoritative and highly procedural guide for the safe handling, operational lifecycle, and disposal of N-(3,5-dichlorophenyl)-D,L-alanine . This document is engineered for researchers, laboratory managers, and enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative and highly procedural guide for the safe handling, operational lifecycle, and disposal of N-(3,5-dichlorophenyl)-D,L-alanine . This document is engineered for researchers, laboratory managers, and environmental health and safety (EHS) professionals to ensure strict compliance with chemical safety and environmental regulations.

Chemical Profiling & Hazard Causality

N-(3,5-dichlorophenyl)-D,L-alanine is a halogenated aromatic amino acid derivative. In drug development and agricultural chemistry, compounds containing the 3,5-dichlorophenyl moiety (often utilized as dicarboximide fungicide analogs or intermediates) present highly specific toxicological and environmental challenges[1].

The "Why" Behind the Protocol:

  • Environmental Persistence: The carbon-chlorine (C-Cl) bonds on the aromatic ring are highly stable, rendering the compound resistant to standard biological degradation. It poses a significant threat to aquatic ecosystems and must never enter the standard sewage system[1].

  • Thermal Dioxin Generation: The most critical hazard associated with this compound dictates its disposal method. If combusted at standard municipal waste temperatures (below 800°C), chlorinated aromatics undergo precursor condensation to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans[2].

  • Regulatory Classification: Under environmental protection frameworks, this compound must be strictly managed as a Halogenated Organic Waste [3].

Operational Workflow: Step-by-Step Disposal Protocol

To prevent cross-contamination and ensure regulatory compliance, laboratories must implement a self-validating disposal system.

Step 1: Strict Waste Segregation

  • Procedure: Isolate N-(3,5-dichlorophenyl)-D,L-alanine waste (both solid powder and solvent-dissolved liquid) entirely from non-halogenated waste streams (e.g., ethanol, acetone, hexane).

  • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs, as the entire mixed volume must then be treated at specialized high-temperature facilities. Furthermore, mixing can cause incompatible chemical reactions[3].

Step 2: Primary Containment

  • Procedure: Store the waste in High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers. Ensure the container has a tightly sealing, threaded cap.

  • Causality: These materials prevent chemical leaching and degradation from UV light. A vapor-tight seal prevents the fugitive emission of toxic particulates or chlorinated solvent fumes into the laboratory environment.

Step 3: EPA-Compliant Labeling

  • Procedure: Label the container immediately upon adding the first drop or grain of waste. The label must explicitly state: "Hazardous Waste: Halogenated Organic - N-(3,5-dichlorophenyl)-D,L-alanine".

  • Causality: Under EPA RCRA guidelines (40 CFR § 262.206), generic terms like "aqueous," "spent," or "waste" are illegal. Emergency responders must know the exact chemical class to mitigate risks and deploy the correct extinguishing agents during a fire or spill[4].

Step 4: Satellite Accumulation Area (SAA) Management

  • Procedure: Store the sealed, labeled container in a designated SAA. Do not exceed 55 gallons of total hazardous waste in the lab, and mandate EHS pickup within 90 days of the accumulation start date.

WasteLifecycle Gen Waste Generation: N-(3,5-dichlorophenyl)- D,L-alanine Seg Segregation: Halogenated Waste Stream Gen->Seg Store SAA Storage: HDPE / PTFE-Lined < 90 Days Limit Seg->Store Trans EHS Transport: Licensed HazMat Carrier Store->Trans Inc Thermal Destruction: Rotary Kiln Incineration (>1100°C) Trans->Inc Scrub Emission Control: Caustic Scrubbing (HCl) Inc->Scrub

Workflow for the segregation, storage, and high-temperature destruction of halogenated waste.

The Destruction Mechanism: High-Temperature Incineration

Because of the dioxin-formation risk, N-(3,5-dichlorophenyl)-D,L-alanine cannot be landfilled or subjected to standard fuel blending. It requires specialized thermal destruction.

  • Thermal Cleavage: The waste is injected into a rotary kiln incinerator operating at a minimum temperature of 1100°C (2012°F) with a gas residence time of at least 2 seconds.

  • Causality: This extreme thermal environment provides the activation energy required for the complete homolytic cleavage of the robust C-Cl bonds, ensuring the molecule is entirely mineralized into CO₂, H₂O, and HCl, effectively preventing the de novo synthesis of dioxins[2].

  • Caustic Scrubbing: The incineration of chlorinated organics generates hydrogen chloride (HCl) gas. To prevent acid rain and equipment corrosion, the exhaust gas is passed through a wet scrubber system containing sodium hydroxide (NaOH), which neutralizes the HCl into harmless sodium chloride (NaCl) and water[2].

Emergency Spill Response & Decontamination Protocol

In the event of a laboratory spill, immediate and calculated action is required to prevent exposure and environmental release.

Step 1: Isolate and Equip Evacuate unnecessary personnel from the immediate area. Don appropriate PPE: double nitrile gloves, safety goggles, and a standard lab coat. If the spill involves a large volume of aerosolized powder, a NIOSH-approved respirator with P100/organic vapor cartridges is required.

Step 2: Containment Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or sand). Critical Causality:Never use combustible materials like sawdust for halogenated compounds, as this creates a highly reactive, flammable mixture.

Step 3: Collection Use non-sparking tools to sweep the absorbed mixture. Place the contaminated absorbent into a designated, rigid halogenated waste container.

Step 4: Surface Decontamination Wash the spill surface with an alkaline laboratory detergent solution to neutralize residual traces, followed by a distilled water rinse. Collect all rinse water and dispose of it as halogenated aqueous waste.

SpillResponse Spill Spill Detected Isolate Isolate Area & Don PPE Spill->Isolate Absorb Apply Inert Absorbent (e.g., Vermiculite) Isolate->Absorb Collect Collect in Halogenated Waste Bin Absorb->Collect Decon Decontaminate Surface (Alkaline Detergent) Collect->Decon

Emergency spill response protocol for halogenated solid and liquid chemical waste.

Quantitative Safety & Disposal Parameters

Summarized logistical data for rapid reference by EHS and laboratory personnel:

ParameterSpecification / Requirement
Chemical Class Halogenated Aromatic Amino Acid Derivative
Primary Hazards Aquatic Toxicity, Dioxin precursor upon low-temp combustion
Waste Segregation Strictly Halogenated. Do not mix with non-halogenated solvents.
Required Destruction Temp. > 1100°C (Rotary Kiln Incineration)
Max SAA Storage Time 90 Days (per EPA RCRA guidelines)
Incompatible Materials Strong oxidizers, strong bases, combustible absorbents
Recommended PPE Double nitrile gloves, safety goggles, lab coat

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes United States Environmental Protection Agency (EPA)[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories United States Environmental Protection Agency (EPA)[Link]

  • The Environment (Protection) Rules, 1986 (Incineration Standards) Haryana State Pollution Control Board[Link]

Sources

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